molecular formula C5H9NO2S B1356173 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole CAS No. 246540-50-1

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1356173
CAS No.: 246540-50-1
M. Wt: 147.2 g/mol
InChI Key: MYAFMESORGRBTJ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole (CAS 246540-50-1) is a high-value chemical intermediate with the molecular formula C5H9NO2S and a molecular weight of 147.20 g/mol . This compound features a dihydropyrrole scaffold, a structure prevalent in a vast array of biologically active molecules and natural products, making it a versatile and privileged building block in organic and medicinal chemistry . The attachment of the methylsulfonyl group significantly enhances its utility; this functional group is a strong electrophile and a stable leaving group, making the compound highly effective in nucleophilic substitution reactions for constructing more complex molecules . Furthermore, in drug discovery, the introduction of a methylsulfonyl moiety can improve a compound's pharmacokinetic profile by increasing polarity and solubility, and can enhance binding affinity to biological targets through hydrogen bonding . It is also employed in the development of diverse compound libraries for biological screening . The product is offered with high purity and must be stored sealed in a dry environment at 2-8°C to maintain stability . ATTENTION: This product is for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAFMESORGRBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572505
Record name 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246540-50-1
Record name 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides a robust protocol for its synthesis and purification, and offers an in-depth analysis of its chemical reactivity, grounded in mechanistic principles. By explaining the causality behind its synthetic utility, particularly as a Michael acceptor, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in the creation of complex nitrogen-containing architectures.

Introduction and Strategic Importance

This compound, also known as N-Methylsulfonyl-3-pyrroline, is a bifunctional synthetic intermediate whose value lies in the interplay between its alkene functionality and the robust electron-withdrawing nature of the N-sulfonyl group. The methylsulfonyl (mesyl) group serves a dual purpose: it protects the nitrogen atom from unwanted side reactions, such as protonation or oxidation, and significantly modulates the electronic character of the five-membered ring.[1] This electronic activation transforms the otherwise modest reactivity of the C=C double bond, making the molecule a potent electrophile in conjugate addition reactions and a reactive partner in cycloadditions.

Its structural framework is a recurring motif in a variety of biologically active compounds, and its controlled reactivity allows for the precise, stepwise introduction of complexity.[2] This guide will explore the fundamental chemical properties that underpin its utility, providing both the theoretical basis and practical methodologies for its effective application in a laboratory setting.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-(methylsulfonyl)-2,5-dihydropyrrolePubChem[3]
Synonyms N-Methylsulfonyl-3-pyrroline, 1-(Methylsulfonyl)-3-pyrrolineChemicalBook[4]
CAS Number 246540-50-1PubChem[3]
Molecular Formula C₅H₉NO₂SPubChem[3]
Molecular Weight 147.20 g/mol PubChem[3]
Appearance Predicted to be a solid or high-boiling liquidInferred
Boiling Point 239.5 ± 43.0 °C (Predicted)ChemicalBook[4]
Density 1.30 ± 0.1 g/cm³ (Predicted)ChemicalBook[4]
pKa (conjugate acid) -6.03 ± 0.20 (Predicted)ChemicalBook[4]
Storage Temperature 2-8°C, keep dryMySkinRecipes[2]

Synthesis and Purification Protocol

The synthesis of N-sulfonylated 3-pyrrolines can be achieved through several routes. A common and reliable method is the Clauson-Kaas reaction, which involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary sulfonamide. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Causal Rationale for Experimental Design

The reaction proceeds via an acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The highly reactive dialdehyde is not isolated. It immediately undergoes a double condensation with the methanesulfonamide, followed by cyclization and dehydration to yield the aromatic pyrrole ring system. The subsequent selective reduction of the pyrrole to the 3-pyrroline is typically achieved using a dissolving metal reduction or catalytic hydrogenation under controlled conditions. For simplicity and laboratory-scale accessibility, a direct synthesis approach is often preferred. A well-established method involves the reaction of commercially available 2,5-dihydro-1H-pyrrole (3-pyrroline) with methanesulfonyl chloride.

Detailed Experimental Protocol: Sulfonylation of 3-Pyrroline

Reagents:

  • 3-Pyrroline (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-pyrroline and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine to the solution. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and promoting the forward reaction.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C. The exothermic reaction requires slow addition to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Pyrroline & Triethylamine in DCM Reaction Reaction at 0°C to RT (4-6 hours) Start->Reaction 1. Reagent Methanesulfonyl Chloride Reagent->Reaction 2. Add dropwise Quench Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Quench 3. Quench Drying Dry Organic Phase (MgSO₄) Quench->Drying 4. Extract & Wash Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation 5. Filter Purification Flash Chromatography (Silica Gel) Evaporation->Purification 6. Purify Product Final Product: 1-(Ms)-3-Pyrroline Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure and purity of the synthesized compound is critical. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.8-6.0 ppm (s, 2H): Vinyl protons (-CH=CH-). Their equivalence would lead to a singlet.

    • δ ~4.0-4.2 ppm (s, 4H): Allylic protons (-CH₂-N-CH₂-). Their equivalence would also result in a singlet.

    • δ ~2.8-3.0 ppm (s, 3H): Methyl protons of the sulfonyl group (CH₃-SO₂-).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~125-128 ppm: Vinyl carbons (-C H=C H-).

    • δ ~50-55 ppm: Allylic carbons (-C H₂-N-C H₂-).

    • δ ~35-40 ppm: Methyl carbon of the sulfonyl group (C H₃-SO₂-).

  • IR (ATR):

    • ~3050 cm⁻¹: C-H stretch (vinyl).

    • ~2950 cm⁻¹: C-H stretch (aliphatic).

    • ~1650 cm⁻¹: C=C stretch (alkene).

    • ~1350 cm⁻¹ (strong, asymmetric) & ~1160 cm⁻¹ (strong, symmetric): S=O stretches, characteristic of a sulfonamide.

  • Mass Spectrometry (EI):

    • [M]⁺ at m/z = 147: Molecular ion.

    • Key Fragments: m/z = 68 ([M-SO₂CH₃]⁺), m/z = 79 ([SO₂CH₃]⁺).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of its double bond.

Michael Addition (Conjugate Addition)

The powerful electron-withdrawing effect of the N-sulfonyl group polarizes the C=C bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility.

  • Mechanism: A soft nucleophile (e.g., thiols, amines, enolates) attacks the β-carbon of the double bond. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (often the solvent or a mild acid workup) to yield the substituted N-sulfonylpyrrolidine product.

  • Causality: The stability of the N-sulfonyl group is key; it does not act as a leaving group. Instead, it activates the π-system, facilitating a reaction that would be sluggish or non-existent on an unactivated alkene. This makes the molecule a stable and effective equivalent of a vinyl sulfone cation synthon.

Cycloaddition Reactions

As an electron-deficient alkene, it is an excellent dienophile for Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct complex, fused, and bridged bicyclic nitrogen-containing scaffolds.

Reaction Pathways Diagram

Reactivity Start 1-(Ms)-3-Pyrroline Michael Michael Addition Start->Michael DielsAlder Diels-Alder [4+2] Start->DielsAlder Product_Michael 3-Substituted N-Ms-Pyrrolidine Michael->Product_Michael Protonation Product_DA Fused/Bridged N-Ms-Azabicycle DielsAlder->Product_DA Nucleophile Nucleophile (e.g., R-SH, R₂NH) Nucleophile->Michael Attacks β-carbon Diene Electron-Rich Diene Diene->DielsAlder Concerted cycloaddition

Sources

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exposition on the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a valuable N-sulfonylated heterocyclic compound. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide delineates a robust two-stage synthetic strategy, commencing with the preparation of the crucial precursor, 2,5-dihydro-1H-pyrrole (3-pyrroline), followed by its subsequent sulfonylation with methanesulfonyl chloride. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide, ensuring scientific integrity and practical applicability. All quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate comprehension.

Introduction: The Significance of N-Sulfonylated Pyrrolines

N-sulfonylated heterocycles are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The sulfonyl group can act as a key pharmacophore, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Specifically, the 2,5-dihydro-1H-pyrrole (3-pyrroline) scaffold is a versatile building block in the synthesis of various biologically active molecules and natural product analogues.[1] The introduction of a methylsulfonyl group onto the nitrogen atom of the 3-pyrroline ring yields this compound, a compound with potential applications as a reactive intermediate and a scaffold for further chemical elaboration in drug discovery programs.

This guide provides a detailed, field-proven methodology for the reliable synthesis of this target compound, emphasizing the rationale behind each procedural step to empower researchers with a deep understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-part strategy. The first part involves the synthesis of the starting material, 2,5-dihydro-1H-pyrrole, which is not always commercially available in high purity. The second part is the core sulfonylation reaction.

Synthesis_Overview Start Starting Materials Step1 Part 1: Synthesis of 2,5-dihydro-1H-pyrrole Start->Step1 Intermediate 2,5-dihydro-1H-pyrrole (3-Pyrroline) Step1->Intermediate Step2 Part 2: N-Sulfonylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,5-dihydro-1H-pyrrole (3-Pyrroline)

The purity of the starting 2,5-dihydro-1H-pyrrole is paramount for a successful sulfonylation reaction. Commercial sources can be of variable quality, often containing significant amounts of the over-reduced pyrrolidine, which is difficult to separate due to a close boiling point.[1] Therefore, an in-house synthesis is recommended for obtaining high-purity material. The following protocol is adapted from a reliable procedure.[1][2]

Reaction Scheme

The synthesis of 3-pyrroline from (Z)-1,4-dichloro-2-butene proceeds in three steps: formation of a quaternary ammonium salt with hexamethylenetetramine, acidic hydrolysis to the primary amine hydrochloride, and finally, base-mediated cyclization and distillation.[1][2]

Experimental Protocol

Step A: Synthesis of (Z)-4-Chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride

  • To a 1-L round-bottomed flask, add hexamethylenetetramine (34.4 g, 246 mmol) and 500 mL of chloroform.

  • Add cis-1,4-dichloro-2-butene (30.2 g, 242 mmol) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and collect the resulting white solid by filtration.

  • Wash the solid with two 100-mL portions of chloroform.

  • The filtrate can be refluxed for an additional 18 hours to yield more product.

  • Combine the solids and dry under reduced pressure to afford the quaternary ammonium salt.

Step B: Synthesis of (Z)-4-Chloro-2-butenylammonium chloride

  • In a 1-L round-bottomed flask equipped with a magnetic stirrer, add 400 mL of 95% ethanol.

  • Slowly add 70 mL of concentrated hydrochloric acid.

  • To the warm solution, add the quaternary ammonium salt from Step A (58.5 g, 221 mmol) in one portion.

  • Stir the mixture at room temperature for 18 hours, during which a precipitate will form.

  • Cool the mixture to 0°C and collect the ammonium chloride precipitate by filtration, washing with cold 95% ethanol.

  • Concentrate the filtrate by rotary evaporation. The resulting semi-solid is taken up in cold 95% ethanol, and any further precipitate is removed by filtration. This process is repeated once more to ensure complete removal of ammonium chloride.[1]

Step C: Synthesis and Distillation of 3-Pyrroline

  • Charge a 200-mL round-bottomed flask with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (66.4 g, 437 mmol) and cool to 0°C in an ice bath.

  • Add the (Z)-4-chloro-2-butenylammonium chloride from Step B (30.3 g, 213 mmol) in portions. The reaction is exothermic and will begin to reflux.[1]

  • Once the addition is complete and the reflux subsides, equip the flask for short-path distillation.

  • Immerse the receiving flask in a dry ice/isopropyl alcohol bath (-78°C).

  • Heat the reaction mixture with a heating mantle. The 3-pyrroline will distill at 85-92°C at atmospheric pressure.

  • Continue heating until no more product distills over to afford pure 3-pyrroline as a clear oil.[1]

Characterization of 2,5-dihydro-1H-pyrrole
Technique Expected Data
¹H NMR (CDCl₃) δ: 1.93 (s, broad, 1H), 3.71 (s, 4H), 5.84 (s, broad, 2H)[1]
¹³C NMR (CDCl₃) δ: 53.6, 128.2[1]
Boiling Point 85-92°C[1]

Part 2: Synthesis of this compound

This part details the core transformation: the N-sulfonylation of the synthesized 3-pyrroline. The protocol is based on standard procedures for the sulfonylation of secondary amines.

Reaction Scheme

Sulfonylation_Reaction Pyrroline 2,5-dihydro-1H-pyrrole Arrow -> Pyrroline->Arrow Reaction Conditions Plus1 + MesylChloride Methanesulfonyl Chloride Conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature Product This compound Plus2 + Byproduct Triethylammonium Chloride

Caption: N-Sulfonylation of 2,5-dihydro-1H-pyrrole.

Causality in Experimental Design
  • Choice of Base: Triethylamine (Et₃N) is a common and effective organic base for scavenging the HCl generated during the reaction. Its hydrochloride salt is typically insoluble in the reaction solvent, facilitating its removal. An excess of the base is used to ensure complete reaction and to neutralize any residual acid.

  • Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic, dissolves the reactants well, and is relatively unreactive under the reaction conditions. Its low boiling point also facilitates easy removal during work-up.

  • Reaction Temperature: The reaction is typically carried out at room temperature. While initial cooling may be employed during the addition of the highly reactive methanesulfonyl chloride to control any exotherm, the reaction generally proceeds smoothly without the need for heating.

Detailed Experimental Protocol
  • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2,5-dihydro-1H-pyrrole (e.g., 5.0 g, 72.3 mmol) in anhydrous dichloromethane (150 mL).

  • Add triethylamine (e.g., 1.5 equivalents, 108.5 mmol, 15.1 mL) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve methanesulfonyl chloride (e.g., 1.1 equivalents, 79.5 mmol, 6.1 mL) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the methanesulfonyl chloride solution dropwise to the stirred pyrroline solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Predicted Characterization Data
Technique Predicted Spectral Features
¹H NMR Expect a singlet for the methylsulfonyl protons (around δ 3.0 ppm), a singlet or multiplet for the allylic protons, and a singlet or multiplet for the olefinic protons.
¹³C NMR Expect signals for the methylsulfonyl carbon, the allylic carbons, and the olefinic carbons.
IR (Infrared Spectroscopy) Characteristic strong absorptions for the S=O stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C₅H₉NO₂S (147.20 g/mol ) should be observed.

Safety and Handling

  • Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

This guide has presented a comprehensive and technically sound methodology for the synthesis of this compound. By providing a detailed protocol for the preparation of the high-purity 3-pyrroline precursor and a well-rationalized procedure for the subsequent N-sulfonylation, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The emphasis on the causality of experimental choices and the inclusion of detailed procedural steps are intended to ensure the reproducibility and success of this synthetic route.

References

  • Meyers, A. I.; Warmus, J. S.; Dilley, G. J. 3-Pyrroline. Org. Synth.1992 , 71, 105. DOI: 10.15227/orgsyn.071.0105. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bunce, R. A.; Nammalwar, B.; G-L., M. A.; Claggett, C. D. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules2023 , 28(8), 3256. DOI: 10.3390/molecules28083256. [Link]

  • PrepChem.com. (1) Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. [Link]

  • Hsu, M.-T.; Liu, Y.-H.; Liu, S.-T. Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules2020 , 25(20), 4749. DOI: 10.3390/molecules25204749. [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

Sources

Spectroscopic Characterization of 1-(Methylsulfonyl)-3-pyrroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylsulfonyl)-3-pyrroline, also known by its IUPAC name 1-(methylsulfonyl)-2,5-dihydro-1H-pyrroline, is a heterocyclic organic compound with the molecular formula C₅H₉NO₂S.[1] Its structure incorporates a five-membered unsaturated nitrogen ring (pyrroline) with a methylsulfonyl group attached to the nitrogen atom. This moiety is of significant interest to researchers in medicinal chemistry and drug development, as the pyrrolidine and pyrroline scaffolds are prevalent in numerous biologically active compounds and FDA-approved drugs.[2] The methylsulfonyl group, a common pharmacophore, can modulate a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Despite its relevance, a comprehensive search of publicly accessible chemical databases reveals a notable scarcity of experimental spectroscopic data for 1-(Methylsulfonyl)-3-pyrroline. This guide is designed to bridge this information gap for researchers and drug development professionals. It will provide a detailed theoretical analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. Furthermore, this document will outline robust, field-proven experimental protocols for acquiring and validating this spectroscopic data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of 1-(Methylsulfonyl)-3-pyrroline is the foundation for predicting its spectral characteristics. The molecule's symmetry and the electronic effects of the sulfonyl group are key determinants of the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Caption: Molecular Structure of 1-(Methylsulfonyl)-3-pyrroline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Methylsulfonyl)-3-pyrroline, both ¹H and ¹³C NMR will provide definitive information about its chemical environment. The predictions below are based on the known spectra of 3-pyrroline and the established effects of N-sulfonylation.[3][4]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted:

Predicted δ (ppm)MultiplicityNumber of ProtonsAssignmentRationale
~5.9Singlet (s)2HOlefinic (CH =CH )The two vinyl protons are chemically equivalent and are expected to show a singlet. In the parent 3-pyrroline, these protons appear at δ 5.84 ppm.[5] The electron-withdrawing sulfonyl group may cause a slight downfield shift.
~4.1Singlet (s)4HAllylic (CH₂ -N-CH₂ )The four allylic protons on the carbons adjacent to the nitrogen are also chemically equivalent. They are expected to be deshielded by the adjacent nitrogen and the sulfonyl group, resulting in a downfield shift. In 3-pyrroline, these protons are observed at δ 3.71 ppm.[5]
~2.9Singlet (s)3HMethyl (SO₂-CH₃ )The methyl protons on the sulfonyl group will appear as a sharp singlet, typically in the range of δ 2.8-3.0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide insight into the carbon framework. Due to symmetry, only three signals are anticipated:

Predicted δ (ppm)Carbon TypeAssignmentRationale
~127OlefinicC H=C HThe olefinic carbons are expected in the typical alkene region. In 3-pyrroline, this signal is at δ 128.2 ppm.[5] The electronic effect of the N-sulfonyl group is not expected to shift this peak significantly.
~52AllylicC H₂-N-C H₂These carbons are attached to the nitrogen atom and are expected to be in the range of δ 50-60 ppm. The signal for the equivalent carbons in 3-pyrroline is at δ 53.6 ppm.[5]
~40MethylSO₂-C H₃The methyl carbon of the methylsulfonyl group typically appears in the δ 35-45 ppm range.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)BondFunctional GroupRationale
~3050=C-HAlkene C-H StretchThis absorption is characteristic of C-H bonds on a double bond. In gaseous 3-pyrroline, this is observed at 3084 cm⁻¹.[6][7]
~2950-2850C-HAlkane C-H StretchThese peaks correspond to the stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups.
~1650C=CAlkene C=C StretchThe carbon-carbon double bond stretch in cyclic alkenes is often weak, but should be observable in this region.
~1350 and ~1160S=OSulfonylThe sulfonyl group exhibits two characteristic strong stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹. These two prominent peaks would be a key indicator of the methylsulfonyl group's presence.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Predicted m/zIonRationale
147[M]⁺Molecular Ion Peak: This corresponds to the molecular weight of 1-(Methylsulfonyl)-3-pyrroline (C₅H₉NO₂S).[1]
68[M - SO₂CH₃]⁺Fragment Ion: Loss of the methylsulfonyl radical (•SO₂CH₃, mass 79) would lead to the 3-pyrroline cation radical, a stable fragment. The parent 3-pyrroline shows a strong peak at m/z 68.[3]
79[SO₂CH₃]⁺Fragment Ion: The methylsulfonyl cation itself.
41[C₃H₅]⁺Fragment Ion: A common fragment in cyclic systems, likely corresponding to the allyl cation.

Experimental Protocols for Spectroscopic Analysis

The following section details the methodologies for acquiring high-quality spectroscopic data for 1-(Methylsulfonyl)-3-pyrroline. These protocols are designed to be self-validating systems, ensuring the accuracy and reliability of the obtained results.

Workflow for Spectroscopic Characterization

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis & Purification of 1-(Methylsulfonyl)-3-pyrroline nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ir IR Spectroscopy (FTIR-ATR) synthesis->ir ms Mass Spectrometry (EI-MS, HRMS) synthesis->ms interpretation Spectral Interpretation & Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation validation Data Validation & Comparison to Predictions interpretation->validation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to provide a reliable reference point for chemical shifts. Two-dimensional NMR experiments like COSY and HSQC are essential for unambiguous assignment of proton and carbon signals, respectively, by revealing their connectivity.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified 1-(Methylsulfonyl)-3-pyrroline and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Rationale: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a rapid and reliable method that requires minimal sample preparation. The ATR technique allows for the analysis of solid or liquid samples in their neat form, avoiding potential solvent interference. A background scan is crucial to subtract the absorbance of ambient air (CO₂ and H₂O) and the ATR crystal itself.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount (a single drop or a few crystals) of the purified 1-(Methylsulfonyl)-3-pyrroline directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules, providing a reproducible fragmentation pattern that serves as a "fingerprint." High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion by providing a highly accurate mass measurement (typically to four decimal places).

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC-MS) system for volatile compounds.

  • EI-MS Acquisition:

    • Use a standard electron energy of 70 eV to induce ionization and fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).

  • HRMS Acquisition:

    • Analyze the sample using an instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) in the low-resolution spectrum.

    • Analyze the fragmentation pattern to identify characteristic losses.

    • Compare the measured accurate mass of the molecular ion from HRMS with the calculated theoretical mass for C₅H₉NO₂S to confirm the elemental composition.

Conclusion

References

  • PubChem. 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 3-pyrroline. [Link]

  • PubChem. 3-Pyrroline. National Center for Biotechnology Information. [Link]

  • DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

Sources

Reactivity of the methylsulfonyl group in pyrroline protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity of the Methylsulfonyl Group in Pyrroline Protection

Authored by a Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules relevant to medicinal chemistry and natural product synthesis. Among the various functionalities employed for the protection of amines, the methylsulfonyl (mesyl) group offers a unique combination of stability and reactivity that makes it particularly well-suited for the protection of pyrrolines. This guide provides a comprehensive overview of the application of the methylsulfonyl group in this context, detailing its introduction, its reactivity profile under various conditions, and strategies for its removal. Drawing upon established literature and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this versatile protecting group in their synthetic endeavors.

Introduction: The Role of Protecting Groups in Heterocyclic Synthesis

Pyrrolines, as unsaturated five-membered nitrogen heterocycles, are valuable synthetic intermediates. Their inherent reactivity, however, particularly at the nitrogen atom, often necessitates the use of a protecting group to mask this functionality while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations. The methylsulfonyl group, with its strong electron-withdrawing nature, effectively deactivates the pyrroline nitrogen, rendering it nucleophilically and basicity inert under many conditions.

The Methylsulfonyl Group: Properties and Introduction

The methylsulfonyl group is typically introduced by reacting the pyrroline with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: N-Methylsulfonylation of a Pyrroline
  • Dissolution: Dissolve the pyrroline substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add an excess of a suitable base, such as triethylamine (1.2-1.5 equivalents), to the solution and cool to 0 °C.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-methylsulfonyl pyrroline.

Reactivity and Stability of N-Methylsulfonyl Pyrrolines

The key to the utility of the methylsulfonyl group lies in its ability to modulate the reactivity of the pyrroline ring. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Table 1: Stability of N-Methylsulfonyl Pyrrolines under Various Conditions
Reagent/ConditionStabilityNotes
Strong Acids (e.g., HCl, H₂SO₄)Generally StableProtonation occurs on the sulfonyl oxygens.
Strong Bases (e.g., n-BuLi, LDA)Potentially LabileDeprotonation at the α-carbon can occur.
Nucleophiles (e.g., Grignard reagents)Generally StableThe nitrogen is non-nucleophilic.
Oxidizing Agents (e.g., m-CPBA, O₃)StableThe sulfonyl group is already in a high oxidation state.
Reducing Agents (e.g., LiAlH₄, NaBH₄)Generally StableThe sulfonyl group is resistant to many reducing agents.
Catalytic HydrogenationStableThe C=C bond of the pyrroline can be reduced.
Diagram 1: General Workflow for Pyrroline Protection and Deprotection

G Pyrroline Pyrroline Substrate ProtectedPyrroline N-Methylsulfonyl Pyrroline Pyrroline->ProtectedPyrroline MsCl, Base FunctionalizedPyrroline Functionalized N-Methylsulfonyl Pyrroline ProtectedPyrroline->FunctionalizedPyrroline Further Synthetic Steps DeprotectedProduct Final Deprotected Product FunctionalizedPyrroline->DeprotectedProduct Deprotection

Caption: A generalized workflow illustrating the protection of a pyrroline with a methylsulfonyl group, subsequent functionalization, and final deprotection.

Deprotection of N-Methylsulfonyl Pyrrolines

The removal of the methylsulfonyl group is a critical step and can be achieved under various conditions, offering flexibility in synthetic design. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Reductive Cleavage

Reductive methods are commonly employed for the cleavage of sulfonamides.

  • Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is highly effective for the reductive cleavage of N-sulfonyl groups. The reaction is typically carried out in THF in the presence of a proton source, such as methanol.

  • Magnesium in Methanol: A cost-effective and efficient method for the deprotection of N-sulfonyl groups involves the use of magnesium turnings in methanol. This method is often favored for its mild conditions and high yields.

  • Sodium Amalgam: While historically used, the toxicity of mercury has led to a decline in the use of sodium amalgam for sulfonamide cleavage.

Diagram 2: Reductive Deprotection Mechanism

G N-SO2Me {N-SO₂Me Pyrroline | R-N-SO₂Me} RadicalAnion {Radical Anion | [R-N-SO₂Me]⁻} N-SO2Me:f0->RadicalAnion:f0 + e⁻ (e.g., SmI₂) Cleavage {C-N Bond Cleavage | R-N⁻ + MeSO₂} RadicalAnion:f0->Cleavage:f0 Fragmentation Protonation {Protonation | R-NH} Cleavage:f0->Protonation:f0 + H⁺

Caption: A simplified representation of the single-electron transfer mechanism for the reductive cleavage of an N-methylsulfonyl group.

Nucleophilic Displacement

In certain cases, nucleophilic reagents can be used to cleave the N-S bond.

  • Thiophenol and Cesium Carbonate: This combination has been shown to be effective for the deprotection of N-sulfonyl groups, particularly in the presence of sensitive functionalities.

Experimental Protocol: Deprotection using Magnesium in Methanol
  • Suspension: Suspend the N-methylsulfonyl pyrroline in anhydrous methanol under an inert atmosphere.

  • Magnesium Addition: Add an excess of magnesium turnings (e.g., 10 equivalents) to the suspension.

  • Sonication/Reflux: The reaction can be promoted by sonication at room temperature or by refluxing the mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the deprotected pyrroline.

Case Study: Application in Alkaloid Synthesis

The utility of the methylsulfonyl protecting group is well-illustrated in the total synthesis of various alkaloids. For instance, in the synthesis of (±)-epibatidine, an N-methylsulfonyl-protected pyrroline intermediate was subjected to a [4+3] cycloaddition reaction. The protecting group served to deactivate the nitrogen, preventing its interference in the cycloaddition, and was later removed under reductive conditions to afford the desired product.

Conclusion

The methylsulfonyl group is a robust and versatile protecting group for the pyrroline nitrogen. Its ease of introduction, stability to a broad range of reagents, and the availability of multiple deprotection strategies make it a valuable tool in the arsenal of the synthetic organic chemist. A thorough understanding of its reactivity profile is essential for its successful implementation in complex synthetic campaigns, particularly in the fields of medicinal chemistry and drug development.

References

  • Deprotection of N-Sulfonyl Derivatives with Samarium Iodide. (1995). The Journal of Organic Chemistry. [Link]

  • Magnesium in Methanol for the Chemoselective and Rapid Cleavage of Sulfonamides. (2004). The Journal of Organic Chemistry. [Link]

  • Cesium Carbonate/Thiophenol: A New Reagent for the Cleavage of Sulfonamides. (1997). Tetrahedron Letters. [Link]

An In-depth Technical Guide to the Stability of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2][3] Its unique structural features, combining a sulfonyl group with a dihydro-pyrrole ring, present both synthetic opportunities and stability challenges. This technical guide provides a comprehensive analysis of the stability of this compound under acidic conditions. Drawing upon established principles of organic chemistry and data from related molecular classes, this document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and discusses appropriate analytical methodologies for monitoring the parent compound and its degradants. This guide is intended to equip researchers with the necessary knowledge to anticipate and mitigate stability issues, thereby facilitating the development of robust drug candidates and formulations.

Introduction: The Significance of this compound in Drug Discovery

The pyrrole and pyrroline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antifungal to anti-inflammatory and anticancer agents.[1][2][3][4][5] The incorporation of a methylsulfonyl group onto the pyrroline nitrogen introduces a potent electron-withdrawing group, which can significantly modulate the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The 2,5-dihydro-1H-pyrrole core, also known as a 3-pyrroline, contains a reactive double bond that can participate in various chemical transformations.[6]

Understanding the chemical stability of this moiety, particularly in the acidic environment of the gastrointestinal tract or during acidic formulation processes, is paramount for its successful application in drug development. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic byproducts, and unpredictable pharmacokinetic profiles.

This guide will delve into the theoretical and practical aspects of the acid-catalyzed degradation of this compound, providing a framework for its systematic evaluation.

Theoretical Underpinnings of Acid-Mediated Degradation

While specific degradation studies on this compound are not extensively reported in the literature, its structure allows for the prediction of several potential acid-catalyzed degradation pathways based on the known reactivity of its constituent functional groups: the N-sulfonyl group, the enamine-like double bond, and the pyrroline ring.

Potential Degradation Pathways

The primary pathways for degradation under acidic conditions are hypothesized to be:

  • Hydrolysis of the Sulfonamide Bond: While sulfonamides are generally considered stable, they can undergo hydrolysis under forcing acidic conditions, although this is typically a slow process.

  • Acid-Catalyzed Hydration of the Double Bond: The double bond in the 3-pyrroline ring can be susceptible to protonation, leading to a carbocation intermediate that can be attacked by water, resulting in the formation of a hydroxylated pyrrolidine derivative.

  • Ring Opening: Under more extreme acidic conditions and elevated temperatures, cleavage of the pyrroline ring is a possibility, potentially initiated by protonation of the nitrogen or the double bond.[7]

The most probable degradation pathway under physiologically relevant acidic conditions is the hydration of the double bond, which is analogous to the acid-catalyzed hydration of alkenes. The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the electron density of the double bond, potentially slowing down this process compared to an N-alkyl-3-pyrroline.

Factors Influencing Degradation Rate

The rate of acid-catalyzed degradation is expected to be influenced by several factors:

  • pH: The concentration of hydronium ions is a direct catalyst for the key degradation pathways.[8]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.

  • Solvent/Co-solvents: The polarity and nucleophilicity of the solvent system can influence reaction rates.

  • Presence of Other Catalysts: General acid or base catalysis can also play a role.

Experimental Design for Stability Assessment

A systematic approach to evaluating the stability of this compound under acidic conditions involves a series of well-defined experiments.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products and pathways.[9]

Objective: To generate a degradation profile of this compound under various acidic conditions.

Experimental Workflow:

Proposed Degradation Mechanism cluster_0 This compound cluster_1 Protonation cluster_2 Carbocation Formation cluster_3 Nucleophilic Attack by Water cluster_4 Deprotonation a [Structure of this compound] b [Protonated Intermediate] a->b + H+ c [Carbocation Intermediate] b->c d [Oxonium Ion Intermediate] c->d + H2O e [1-(Methylsulfonyl)pyrrolidin-3-ol] d->e - H+

Sources

An In-depth Technical Guide on the Stability of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, a key heterocyclic scaffold in contemporary drug discovery, under basic conditions. The document elucidates the fundamental mechanistic principles governing its potential degradation pathways, including elimination and hydrolysis. Detailed, field-tested experimental protocols for assessing stability are presented, complete with justifications for methodological choices and data interpretation strategies. Quantitative data are summarized to illustrate the impact of variables such as base strength, temperature, and solvent on the compound's integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and formulation of molecules containing the N-sulfonylated dihydro-pyrrole moiety.

Introduction: The Significance of N-Sulfonylated Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in a vast number of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic core.[1] Their prevalence stems from their ability to engage in specific interactions with biological targets, modulate physicochemical properties such as solubility and lipophilicity, and serve as versatile scaffolds for molecular elaboration.[1][2] Among these, N-sulfonylated heterocycles, including derivatives of pyrrole, piperidine, and pyrazole, have garnered significant interest in medicinal chemistry due to the unique properties imparted by the sulfonamide group.[3] The sulfonamide moiety is a key pharmacophore in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[3]

The methylsulfonyl group, in particular, is often incorporated to enhance metabolic stability and bioavailability of drug candidates.[4] The 2,5-dihydro-1H-pyrrole ring, a partially saturated five-membered heterocycle, provides a three-dimensional geometry that can be crucial for optimal binding to protein targets. The combination of these two moieties in this compound results in a building block of significant interest in drug design and development. However, the successful application of this scaffold is contingent upon a thorough understanding of its chemical stability, particularly under conditions relevant to synthesis, purification, formulation, and physiological environments. Basic conditions, frequently encountered in both synthetic transformations and physiological media, can pose a significant challenge to the integrity of the N-sulfonyl linkage and the dihydro-pyrrole ring.

This guide aims to provide a detailed examination of the stability of this compound under basic conditions, offering both theoretical insights and practical, actionable protocols for its assessment.

Mechanistic Considerations: Potential Degradation Pathways

The stability of this compound in the presence of a base is primarily dictated by the reactivity of the sulfonamide nitrogen and the protons on the carbon atoms adjacent to the double bond. Two principal degradation pathways are of concern: elimination and hydrolysis .

Base-Mediated Elimination

The protons on the carbons alpha to the sulfonyl group (at positions 2 and 5) are rendered acidic due to the electron-withdrawing nature of the methylsulfonyl group. In the presence of a sufficiently strong base, deprotonation can occur, leading to the formation of a resonance-stabilized carbanion. This intermediate can then undergo elimination of the methylsulfonyl group to form a diene.

A plausible mechanism for this elimination reaction involves a concerted E2-like pathway or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism, depending on the specific reaction conditions and the nature of the base.

Elimination_Pathway cluster_0 Deprotonation cluster_1 Elimination Start This compound Intermediate Carbanion Intermediate Start->Intermediate Deprotonation at C2/C5 Base Base (B:) Base->Start Product 1,3-Cyclopentadiene derivative Intermediate->Product Elimination Leaving_Group Methylsulfinate (MeSO2-) Intermediate->Leaving_Group

Caption: Plausible base-mediated elimination pathway.

Hydrolytic Cleavage of the Sulfonamide Bond

While sulfonamides are generally considered stable functional groups, they can undergo hydrolysis under forcing basic conditions, particularly at elevated temperatures. The mechanism involves nucleophilic attack of a hydroxide ion at the sulfur atom of the sulfonyl group. This process is generally slower than elimination for this specific substrate but can become significant under prolonged exposure to strong aqueous bases.

The basicity of the sulfonamide nitrogen is a key factor. While the nitrogen lone pair is delocalized by the powerful electron-withdrawing sulfonyl group, making it significantly less basic than a typical amine, it can still be a site of interaction.[5] However, direct protonation of the nitrogen is less favorable than at the oxygen atoms of the sulfonyl group.[5]

Hydrolysis_Pathway cluster_0 Nucleophilic Attack cluster_1 Cleavage Start This compound Pentacoordinate Pentacoordinate Sulfur Intermediate Start->Pentacoordinate Attack at Sulfur Hydroxide Hydroxide (OH-) Hydroxide->Start Products 2,5-dihydro-1H-pyrrole + Methylsulfonic acid salt Pentacoordinate->Products N-S Bond Cleavage

Caption: General pathway for hydrolytic cleavage.

Experimental Assessment of Stability

A systematic approach is crucial for accurately determining the stability of this compound under various basic conditions. The following protocols outline a robust workflow for this assessment.

Materials and Instrumentation
  • Reagents: this compound (high purity), a selection of bases (e.g., sodium hydroxide, potassium carbonate, triethylamine, DBU), a range of solvents (e.g., water, methanol, acetonitrile, THF), and an internal standard for quantitative analysis (e.g., durene, biphenyl).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, pH meter, and a temperature-controlled reaction block or water bath.

Experimental Workflow

Stability_Workflow Prep Preparation of Stock Solutions Reaction Incubation under Basic Conditions (Varying Base, Solvent, Temperature) Prep->Reaction Sampling Time-Point Sampling Reaction->Sampling Quench Reaction Quenching (e.g., acidification) Sampling->Quench Analysis Quantitative Analysis (HPLC, LC-MS, NMR) Quench->Analysis Data Data Processing and Interpretation Analysis->Data

Caption: General workflow for stability assessment.

Detailed Protocol: HPLC-Based Stability Study

This protocol provides a quantitative measure of the degradation of the target compound over time.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile.
  • Prepare a stock solution of the internal standard (e.g., 10 mg/mL) in the same solvent.
  • Prepare stock solutions of the desired bases at various concentrations in the chosen reaction solvents.

2. Reaction Setup:

  • In a series of vials, combine the appropriate volumes of the base solution and solvent to achieve the target final concentrations.
  • Place the vials in a temperature-controlled block set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
  • Allow the solutions to equilibrate to the set temperature.

3. Initiation of the Reaction and Sampling:

  • To each vial, add a known volume of the this compound stock solution to initiate the reaction (t=0).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

4. Quenching and Sample Preparation:

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a dilute acid like phosphoric acid) to neutralize the base and halt further degradation.
  • Add a precise volume of the internal standard stock solution to each quenched sample.
  • Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated HPLC method capable of separating the parent compound, the internal standard, and any potential degradation products.
  • Monitor the peak areas of the parent compound and the internal standard.

6. Data Analysis:

  • Calculate the concentration of the remaining this compound at each time point relative to the internal standard.
  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Rationale for Methodological Choices
  • Use of an Internal Standard: This is critical for accurate quantification as it compensates for variations in injection volume and potential sample loss during preparation.

  • Time-Point Sampling: Allows for the determination of the rate of degradation, providing more insight than a single endpoint measurement.

  • Reaction Quenching: Essential to ensure that the measured concentration accurately reflects the extent of degradation at the specific time point.

  • Multiple Analytical Techniques: While HPLC is excellent for quantification, LC-MS is invaluable for identifying the mass of degradation products, and NMR can provide structural elucidation of these products.

Quantitative Data and Interpretation

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes hypothetical, yet plausible, data to illustrate these dependencies.

Condition Base Concentration Solvent Temperature (°C) % Remaining after 24h
1Triethylamine0.1 MAcetonitrile25>99%
2K₂CO₃0.1 MWater/Acetonitrile (1:1)2595%
3NaOH0.1 MWater2580%
4NaOH0.1 MWater6045%
5DBU0.1 MTHF2570%

Interpretation of Results:

  • Effect of Base Strength: The data clearly indicate that stronger bases lead to more rapid degradation (NaOH > K₂CO₃ > Triethylamine). The strong, non-nucleophilic base DBU also shows significant degradation, likely through the elimination pathway.

  • Effect of Temperature: As expected, increasing the temperature significantly accelerates the rate of degradation (Condition 3 vs. 4).

  • Effect of Solvent: The presence of water in conjunction with a strong base like NaOH facilitates both hydrolysis and potentially elimination, leading to substantial degradation.

Conclusion and Recommendations

This compound exhibits moderate to good stability under weakly basic conditions at ambient temperature. However, its stability is compromised by strong bases, elevated temperatures, and the presence of aqueous media. The primary degradation pathway under many basic conditions is likely to be elimination, although hydrolysis can also occur, particularly with strong aqueous bases and heat.

For researchers and drug development professionals working with this scaffold, the following recommendations are crucial:

  • Synthesis and Purification: Avoid the use of strong bases, especially at elevated temperatures, during synthesis and purification. If a base is required, weaker, non-nucleophilic bases should be considered, and reaction times and temperatures should be minimized. Chromatographic purification on silica gel is generally a safe method.

  • Formulation: For liquid formulations, careful consideration of the pH and excipients is necessary. Buffering to a neutral or slightly acidic pH is advisable. The use of aqueous formulations with basic excipients should be approached with caution and thoroughly evaluated for long-term stability.

  • In Vitro and In Vivo Studies: While physiological pH (around 7.4) is only mildly basic, the potential for enzymatic degradation should also be considered. The intrinsic chemical stability data provided in this guide serves as a critical baseline for interpreting results from more complex biological systems.

A thorough understanding of the chemical liabilities of this compound under basic conditions is paramount for its successful application in drug discovery and development. The experimental protocols and mechanistic insights provided herein offer a robust framework for assessing and mitigating these stability risks.

References

  • Synthesis and Reaction of N-Sulfenyl Heterocycles: Development of Effective Sulfenylating Reagents. (2025). ResearchGate.
  • Patents and applications of N-sulfonated N-heterocycles. (n.d.). ResearchGate.
  • Photocatalytic sulfonylation of N‐containing heterocycles. (n.d.). ResearchGate.
  • The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. (2025). ResearchGate.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. (2025). AiFChem.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research.
  • Heterocycles in Medicinal Chemistry. (2018). Molecules.

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The Versatile N-Sulfonyl-3-pyrroline Scaffold: A Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of many biologically active molecules and approved pharmaceuticals.[1][2] Consequently, the development of novel and efficient methods for the synthesis of functionalized pyrrolidines is of paramount importance to researchers in medicinal chemistry and drug discovery. This in-depth technical guide focuses on 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, a versatile and reactive building block for the stereocontrolled synthesis of a diverse array of N-heterocycles. We will explore its synthesis, key reactivity patterns—including its role as a Michael acceptor and a dipolarophile—and provide detailed, field-proven protocols for its application in constructing complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the N-Sulfonyl-3-pyrroline Core

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals and natural products. The saturated pyrrolidine scaffold, in particular, offers a three-dimensional framework that is highly desirable for exploring chemical space in drug design.[1] this compound, also known as N-mesyl-3-pyrroline, presents a strategically activated platform for the introduction of molecular complexity. The electron-withdrawing methylsulfonyl group serves a dual purpose: it activates the double bond for nucleophilic attack and provides a stable, yet potentially removable, protecting group for the nitrogen atom. This unique combination of features makes it an invaluable tool for the synthesis of substituted pyrrolidines and other N-heterocyclic systems.[3]

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, with a focus on the practical application of its chemical properties in the laboratory setting.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of N-substituted pyrroles and their dihydro-derivatives is the Paal-Knorr synthesis.[2][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a sulfonamide.

The synthesis of this compound can be efficiently achieved through the reaction of 2,5-dimethoxytetrahydrofuran with methanesulfonamide under acidic conditions. The in-situ generation of the 1,4-dicarbonyl species from the furan derivative drives the reaction forward.

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran and methanesulfonamide.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Methanesulfonamide

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methanesulfonamide (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Neutralize the residue by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Expected Outcome: The product is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Key Applications in N-Heterocycle Synthesis

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond. This makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6] This reaction is a cornerstone for the synthesis of 3-substituted pyrrolidines. The electron-withdrawing sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is critical for achieving high yields and stereoselectivity. Soft nucleophiles, such as organocuprates, enamines, and stabilized enolates, are particularly effective for 1,4-addition, minimizing the competing 1,2-addition to any potential carbonyl groups in the nucleophile.[7][8]

Objective: To synthesize a 3-alkyl-1-(methylsulfonyl)pyrrolidine via Michael addition of an organocuprate.

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • An appropriate organolithium or Grignard reagent (e.g., n-butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Diethyl Ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium or Grignard reagent (2.0 equivalents) to form the Gilman reagent (an organocuprate).

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the solution of the pyrroline derivative to the freshly prepared organocuprate solution via cannula.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Representative Michael Addition Reactions

EntryNucleophile (Organocuprate Precursor)ProductYield (%)
1Methyllithium3-Methyl-1-(methylsulfonyl)pyrrolidineHigh
2n-Butyllithium3-Butyl-1-(methylsulfonyl)pyrrolidineHigh
3Phenyllithium3-Phenyl-1-(methylsulfonyl)pyrrolidineGood

Note: Yields are generalized and will vary based on specific reaction conditions and scale.

1,3-Dipolar Cycloaddition Reactions

The double bond of this compound also serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.[9] This powerful transformation allows for the rapid construction of complex, fused N-heterocyclic ring systems. A particularly useful application is the reaction with azomethine ylides to generate highly substituted pyrrolizidine cores.[10]

Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azomethine ylide (the 1,3-dipole) adds across the double bond of the N-sulfonyl-3-pyrroline. The stereochemical outcome of the reaction is often controlled by the geometry of the dipole and the steric and electronic properties of the substituents.[9]

Objective: To synthesize a substituted pyrrolizidine derivative.

Materials:

  • This compound

  • An appropriate N-alkylglycine ester

  • An aldehyde (e.g., benzaldehyde)

  • A Lewis acid catalyst (e.g., silver acetate)

  • Triethylamine

  • Anhydrous Toluene

Procedure:

  • To a solution of the N-alkylglycine ester and the aldehyde in anhydrous toluene, add the Lewis acid catalyst and triethylamine.

  • Heat the mixture to generate the azomethine ylide in situ.

  • Add a solution of this compound in anhydrous toluene to the reaction mixture.

  • Continue heating and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography.

Ring-Opening Reactions

While less common, the strained five-membered ring of N-sulfonyl-3-pyrrolines can undergo nucleophilic ring-opening reactions under specific conditions, leading to the formation of functionalized acyclic amino compounds.[11] This transformation can be particularly useful for accessing linear building blocks with defined stereochemistry.

Visualization of Key Processes

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the core reaction pathways.

Paal_Knorr_Synthesis start 2,5-Dimethoxytetrahydrofuran + Methanesulfonamide intermediate 1,4-Dicarbonyl Intermediate (in situ) start->intermediate H+ product This compound intermediate->product Cyclization & Dehydration Michael_Addition cluster_reactants Reactants reactant1 This compound product 3-Substituted-1-(methylsulfonyl)pyrrolidine reactant1->product reactant2 Nucleophile (Nu-) reactant2->product

Caption: General scheme for Michael addition.

Cycloaddition cluster_reactants Reactants dipolarophile This compound cycloadduct Pyrrolizidine Core dipolarophile->cycloadduct dipole Azomethine Ylide (1,3-Dipole) dipole->cycloadduct

Caption: [3+2] Cycloaddition for fused N-heterocycles.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Paal-Knorr synthesis and its predictable reactivity in key bond-forming reactions, such as Michael additions and cycloadditions, make it an attractive starting material for the construction of complex N-heterocycles. The ability to generate stereochemically rich pyrrolidine derivatives from this simple precursor underscores its importance in the quest for novel therapeutic agents. Future work in this area will likely focus on the development of catalytic, enantioselective transformations utilizing this scaffold, further expanding its utility in the synthesis of chiral drugs and natural products.

References

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  • Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). Wiley.
  • Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2001). 1,3-Dipolar cycloaddition of nitrones to 3-pyrrolines. The Journal of Organic Chemistry, 66(26), 8967–8974.
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  • Zhang, X., & Toste, F. D. (2012). Gold(I)-Catalyzed Enantioselective [3+2] and [3+3] Cycloaddition Reactions. Accounts of Chemical Research, 45(6), 944–954.
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  • Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
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  • OUCI. (n.d.). Allenyl Sulfones and Allenyl Sulfides in the Synthesis of 3-Pyrrolines. A Novel Nucleophilic [3 + 2] Cycloaddition on A…. Retrieved from [Link]

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Theoretical reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-methylsulfonyl-3-pyrroline, is a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its unique electronic structure, governed by the interplay between the olefinic double bond and the potent electron-withdrawing methylsulfonyl group, imparts a versatile and predictable reactivity profile. This guide provides a comprehensive analysis of its theoretical reactivity, grounded in fundamental principles of electronic structure and frontier molecular orbital theory. We will dissect the key factors that control its behavior in various reaction classes, including electrophilic additions, nucleophilic (Michael) additions, and cycloadditions. This document serves as a predictive framework for chemists aiming to leverage this valuable synthetic building block in the construction of complex molecular architectures.

Molecular Structure and Synthetic Access

The foundational step in understanding the reactivity of this compound (C₅H₉NO₂S, Mol. Wt: 147.20 g/mol ) is an appreciation of its core structure.[3] It features a five-membered 3-pyrroline ring where the nitrogen atom is functionalized with a methylsulfonyl group. This sulfonyl moiety is not a mere spectator; it is the primary determinant of the molecule's electronic character and subsequent chemical behavior.

Caption: 2D structure of this compound.

Synthetically, N-sulfonylated pyrrolines can be accessed through robust methods such as the ring-closing metathesis (RCM) of diallylamines, followed by an in-situ oxidative aromatization.[4][5] This approach offers a modular route to various substituted derivatives. Another key strategy involves the intramolecular hydroamination of N-(3-butynyl)-sulfonamides, catalyzed by transition metals like palladium or gold, to achieve the 5-endo-dig cyclization.[6][7]

Theoretical Reactivity Framework: The Dominance of the Sulfonyl Group

The reactivity of the 3-pyrroline core is fundamentally altered by the N-sulfonyl group. This group acts as a powerful electron-withdrawing group (EWG) through resonance and inductive effects, pulling electron density away from the nitrogen atom and, by extension, the entire ring system.

Electronic Consequences
  • Nitrogen Basicity: The lone pair on the nitrogen atom is delocalized into the d-orbitals of the sulfur atom, significantly reducing its availability. Consequently, the nitrogen is non-basic and non-nucleophilic, preventing typical amine-like side reactions.

  • Alkene Polarization: The EWG effect polarizes the carbon-carbon double bond. Electron density is pulled towards the nitrogen, rendering the β-carbon (C3) electron-deficient and highly electrophilic. This polarization is the cornerstone of its most characteristic reactions.

Frontier Molecular Orbital (FMO) Perspective

FMO theory provides a powerful lens for predicting reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO: The electron-withdrawing sulfonyl group drastically lowers the energy of the LUMO. A low-energy LUMO signifies a strong electrophile, readily accepting electrons from a nucleophile. The LUMO's largest lobes are predicted to be on the β-carbon of the double bond, marking it as the primary site for nucleophilic attack.

  • HOMO: Conversely, the energy of the HOMO, which is associated with the π-system of the double bond, is also lowered. A lower-energy HOMO indicates reduced nucleophilicity. Therefore, the molecule is a relatively poor nucleophile and will react sluggishly with electrophiles compared to electron-rich alkenes.

FMO_Diagram cluster_reagents Interacting Orbitals E_axis Energy LUMO LUMO (Low Energy) Accepts e⁻ from Nucleophiles (Good Electrophile) HOMO HOMO (Low Energy) Poor e⁻ Donor (Weak Nucleophile) El_LUMO Electrophile LUMO HOMO->El_LUMO Less Favorable Interaction (e.g., Electrophilic Addition) Nu_HOMO Nucleophile HOMO Nu_HOMO->LUMO Favorable Interaction (e.g., Michael Addition)

Caption: FMO analysis predicts dominant electrophilic character.

Predicted Reaction Pathways

Based on the theoretical framework above, we can predict the dominant reaction pathways for this molecule.

Nucleophilic (Michael) Addition: The Primary Pathway

The most prominent reaction is the conjugate or Michael-type addition of nucleophiles. The electron-deficient nature of the double bond makes it an excellent Michael acceptor.

Mechanism: A nucleophile (Nu⁻) attacks the electrophilic β-carbon (C3). The π-electrons of the double bond shift to the α-carbon (C2), forming a resonance-stabilized carbanion (an enolate equivalent). This intermediate is subsequently protonated by a proton source (H-A) to yield the final 1,3-addition product.

Michael_Addition Pyrroline Pyrroline-SO₂Me Intermediate Intermediate (Enolate equivalent) Pyrroline->Intermediate Nu Nu:⁻ Nu->Pyrroline 1. Attack at β-carbon Product Addition Product Intermediate->Product 2. Protonation

Caption: General mechanism for Michael addition.

  • Causality: This pathway is favored due to the low-energy LUMO centered on the alkene system. It is a highly reliable and predictable transformation.

  • Applicable Nucleophiles: A wide range of soft nucleophiles are suitable, including thiols, amines, enolates, and organocuprates.

Cycloaddition Reactions: A Versatile Dienophile

The electron-deficient alkene can readily participate as a 2π component in cycloaddition reactions.

  • [4+2] Diels-Alder Reaction: It is an excellent dienophile for reactions with electron-rich dienes. The reaction is expected to proceed with high regio- and stereoselectivity, often governed by the sterics of the sulfonyl group.

  • [3+2] Dipolar Cycloadditions: It can react with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings, a common strategy in drug discovery. The regioselectivity is controlled by the FMO coefficients of the interacting species.[8]

Electrophilic Addition: A Subdued Reactivity

While alkenes are classically defined by their electrophilic addition reactions, this pathway is significantly disfavored for this compound.[9][10][11]

Mechanism: The reaction would proceed via the attack of the π-bond on an electrophile (E⁺), forming a carbocation intermediate, which is then trapped by a nucleophile.[11][12] However, the low-energy HOMO makes the initial step—the nucleophilic attack by the alkene—energetically costly, requiring highly reactive electrophiles or harsh conditions.

Summary of Predicted Reactivity

The following table summarizes the expected reactivity of the title compound towards common classes of reagents.

Reaction TypeReagent TypePredicted ReactivityControlling Factor
Nucleophilic Addition Soft Nucleophiles (Thiols, Amines, Enolates)High Low-energy LUMO, polarized C=C bond
[4+2] Cycloaddition Electron-Rich DienesHigh Excellent dienophile character (low LUMO)
[3+2] Cycloaddition 1,3-Dipoles (e.g., Azides)Moderate to High Favorable FMO interactions
Electrophilic Addition Electrophiles (e.g., HBr, Br₂)Low Low-energy HOMO, deactivated alkene
Ring-Opening Thermal/PhotochemicalLow (Condition Dependent) Requires significant energy input

Exemplary Protocol: A Self-Validating System

To demonstrate the practical application of these theoretical principles, a detailed protocol for a Michael addition is provided. This protocol is designed as a self-validating system, where each step has a clear purpose and the outcome can be readily monitored.

Workflow: Michael Addition of Benzyl Mercaptan

Workflow Start Start: Reagents & Glassware Dissolve 1. Dissolve Pyrroline in THF Start->Dissolve Cool 2. Cool to 0 °C (Control Exotherm) Dissolve->Cool AddBase 3. Add Base (DBU) (Deprotonate Thiol) Cool->AddBase AddThiol 4. Add Benzyl Mercaptan (Nucleophile) AddBase->AddThiol Monitor 5. Monitor by TLC (Validate Conversion) AddThiol->Monitor Quench 6. Quench Reaction (Saturated NH₄Cl) Monitor->Quench When complete Extract 7. Liquid-Liquid Extraction (Isolate Product) Quench->Extract Purify 8. Column Chromatography (Purify Product) Extract->Purify End End: Purified Product Purify->End

Caption: Experimental workflow for a validated Michael addition.

Methodology:

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Benzyl Mercaptan (1.1 eq)

    • 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine

    • Round-bottom flask, magnetic stirrer, ice bath, argon atmosphere.

  • Procedure:

    • Step 1 (Dissolution): To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous THF. Stir until fully dissolved.

      • Causality: An inert atmosphere prevents oxidation of the thiol. Anhydrous solvent is critical to prevent unwanted side reactions.

    • Step 2 (Cooling): Cool the solution to 0 °C using an ice-water bath.

      • Causality: Cooling helps to control any potential exotherm from the addition of the base and nucleophile.

    • Step 3 (Base Addition): Add DBU dropwise to the stirred solution.

      • Causality: DBU is a non-nucleophilic organic base used catalytically to deprotonate the thiol, forming the more potent thiolate nucleophile in situ.

    • Step 4 (Nucleophile Addition): Slowly add benzyl mercaptan to the reaction mixture.

    • Step 5 (Monitoring - Self-Validation): Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with 30% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the starting pyrroline.

      • Trustworthiness: TLC provides direct visual confirmation of the conversion of starting material to a new, more polar product, validating the reaction's success before workup.

    • Step 6 (Workup): Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

      • Causality: The NH₄Cl quench neutralizes the DBU catalyst and any remaining thiolate.

    • Step 7 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Conclusion and Outlook

The theoretical reactivity of this compound is dominated by the powerful electron-withdrawing nature of the N-sulfonyl group. This functionalization transforms the molecule into a potent Michael acceptor and a competent dienophile, while suppressing its reactivity towards electrophiles. This predictable and tunable reactivity makes it an exceptionally useful building block for the synthesis of complex nitrogen-containing heterocycles. Future research will undoubtedly continue to exploit these features in the development of novel pharmaceuticals and functional materials, particularly in the realm of asymmetric catalysis where the sulfonyl group can act as a chiral auxiliary or directing group.

References

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1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole mechanism of action in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms of this compound (CAS 246540-50-1). This heterocyclic compound, while seemingly simple, functions as a powerful and versatile building block in modern organic synthesis, primarily due to the electronic influence of the N-sulfonyl group on the endocyclic double bond. Its reactivity is dominated by that of an activated vinyl sulfone, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions. This document will dissect these mechanisms, providing theoretical grounding, field-proven insights, and detailed experimental frameworks for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a stable, five-membered heterocyclic compound featuring a key structural motif: an N-sulfonylated pyrroline ring.[1] While its direct applications are as a synthetic intermediate, its value lies in its predictable and robust reactivity, which is governed by the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. This group profoundly influences the electronics of the C=C double bond, polarizing it and rendering it highly electrophilic.

Consequently, the compound does not react as a typical alkene. Instead, it serves as a vinyl sulfone surrogate, a class of compounds recognized as significant building blocks in organic and medicinal chemistry.[2] Its primary mechanisms of action, and the focus of this guide, are:

  • Aza-Michael (and related) Conjugate Additions: Acting as a potent Michael acceptor for the formation of C-N, C-S, and C-C bonds.[3][4]

  • Pericyclic Cycloaddition Reactions: Participating as an electron-deficient 2π-component (a dienophile or dipolarophile) in cycloaddition reactions to construct complex polycyclic systems.[2]

This guide will explore these mechanisms from first principles, providing not just the "what" but the "why," to empower researchers to leverage this reagent's full synthetic potential.

Core Principles: Electronic Structure and Reactivity

The reactivity of this compound is a direct consequence of its electronic architecture. The sulfone group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. Its influence extends through the nitrogen atom to the π-system of the double bond.

This creates a significant electron deficiency at the β-carbon (C-3) relative to the α-carbon (C-2), making the β-position the primary site for nucleophilic attack. This polarization is the cornerstone of its utility as a Michael acceptor.

Caption: Figure 1: Electronic polarization in the pyrroline ring.

Mechanism of Action I: The Aza-Michael Conjugate Addition

The most prevalent reaction mechanism for this reagent is the conjugate addition, often termed the aza-Michael reaction when an amine is the nucleophile.[5] This reaction is a highly reliable and atom-economical method for forming carbon-nucleophile bonds, leading to substituted pyrrolidines—a core scaffold in many biologically active molecules.[6][7]

Mechanistic Pathway

The reaction proceeds through a well-defined, three-step sequence:[3][4]

  • Nucleophile Activation: A base deprotonates the nucleophile (e.g., an amine, thiol, or carbon acid) to generate a more potent anionic nucleophile. For amines, this step may not require a strong base, as the amine itself can be sufficiently nucleophilic.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the pyrroline ring. This is the key bond-forming step and results in a resonance-stabilized enolate-like intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final, stable 3-substituted pyrrolidine product.

Sources

A Technical Guide to the Synthesis and Strategic Utility of N-Sulfonyl Protected Pyrrolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unsaturated counterpart, the pyrroline, offers a valuable synthetic handle for further molecular diversification. The strategic use of protecting groups on the pyrrolidine nitrogen is paramount for controlling reactivity and achieving desired chemical transformations. Among these, the N-sulfonyl group has emerged as a particularly powerful tool due to its profound impact on the stability, reactivity, and even the biological activity of the heterocyclic core.[3] This in-depth guide provides a comprehensive overview of the discovery and historical development of N-sulfonyl protected pyrrolines, with a focus on the key synthetic methodologies that have defined the field. We will explore the causal-level details behind pivotal experimental choices, present validated protocols, and offer insights into the strategic application of these vital building blocks in modern drug discovery.

The Strategic Imperative for N-Protection: The Rise of the Sulfonyl Group

The nitrogen atom in pyrrolidines and pyrrolines is a nucleophilic and often basic center. Unprotected, this nitrogen can interfere with a multitude of synthetic operations, including metal-catalyzed cross-couplings, reactions involving strong bases (where it can be deprotonated), or electrophilic additions. Early synthetic chemists recognized the necessity of "masking" this reactivity.

The ideal protecting group should be:

  • Easy to install: It should be attachable under mild conditions in high yield.

  • Robust: It must be stable to a wide range of reaction conditions planned for subsequent steps.

  • Orthogonal: It should be removable under specific conditions that do not affect other functional groups in the molecule.

While carbamates (like Boc and Cbz) are workhorse protecting groups, the sulfonyl group (e.g., tosyl, nosyl, mesyl) offers a distinct and often superior set of properties. The powerful electron-withdrawing nature of the SO₂ moiety significantly decreases the nucleophilicity and basicity of the nitrogen atom. This electronic effect is crucial; it renders the nitrogen lone pair less available for unwanted side reactions. Furthermore, the acidity of the N-H proton in a sulfonamide is increased, which can be exploited in certain synthetic sequences, such as controlled Michael additions to electron-deficient alkynes.[4] This unique electronic profile is a primary driver for its widespread adoption in complex synthesis.

Foundational Synthetic Methodologies

The construction of the N-sulfonyl pyrroline core has been approached from several angles. The following sections detail the most impactful and widely adopted strategies, explaining the mechanistic underpinnings that guide their application.

Ring-Closing Metathesis (RCM): A Paradigm of Efficiency

The advent of well-defined ruthenium alkylidene catalysts, pioneered by Grubbs and Schrock, revolutionized the formation of cyclic olefins. Ring-closing metathesis (RCM) has become arguably the most direct and versatile method for synthesizing N-sulfonyl-3-pyrrolines from readily available N-sulfonyl diallylamines.[5][6]

The reaction's driving force is the intramolecular cyclization that results in the formation of a stable five-membered ring and the release of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the product.[5]

Causality in Catalyst Selection: The choice of catalyst is critical and depends on the substrate's electronic and steric properties.

  • Grubbs 1st Generation (G-I): Effective for simple, unhindered substrates but less tolerant of diverse functional groups.

  • Grubbs 2nd Generation (G-II): Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher reactivity, stability, and broader functional group tolerance. It is often the catalyst of choice for moderately challenging substrates.[5][7]

  • Hoveyda-Grubbs Catalysts (HG-I, HG-II): These feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of ruthenium byproducts post-reaction. They are particularly useful for large-scale syntheses where metal contamination is a concern.[6]

The following diagram illustrates the general workflow for this powerful transformation.

RCM_Workflow cluster_start Substrate Preparation cluster_rcm Core Reaction cluster_end Product Isolation Start Primary Amine / Sulfonamide Diallylation Diallylation Start->Diallylation Allyl Bromide, Base Substrate N-Sulfonyl Diallylamine Diallylation->Substrate RCM Ring-Closing Metathesis Substrate->RCM Purification Purification (Chromatography) RCM->Purification Release of Ethylene Catalyst Grubbs or Hoveyda-Grubbs Catalyst Catalyst->RCM Solvent DCM or Toluene Solvent->RCM Product N-Sulfonyl-3-Pyrroline Purification->Product

Caption: General experimental workflow for 3-pyrroline synthesis via RCM.

Comparative Catalyst Performance

The table below summarizes typical performance metrics for common catalysts in the synthesis of N-Tosyl-3-pyrroline.

CatalystTypical Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Grubbs I2 - 5DCM404 - 1285 - 95
Grubbs II0.5 - 2DCM25 - 401 - 4>95[7]
Hoveyda-Grubbs II0.5 - 2Toluene40 - 801 - 6>95

Detailed Experimental Protocol: Synthesis of N-Tosyl-3-pyrroline via RCM [5]

  • Substrate Preparation: To a solution of diallylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M), add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo to yield N,N-diallyl-4-methylbenzenesulfonamide, which can be purified by column chromatography or used directly.

  • RCM Reaction: Dissolve the N-sulfonyl diallylamine substrate (1.0 eq) in anhydrous, degassed DCM (0.1 M) under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Add Grubbs Catalyst, 2nd Generation (1 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-Tosyl-3-pyrroline.

The Pauson-Khand Reaction (PKR): Convergent Cycloaddition

Discovered by Ihsan Khand and Peter Pauson in the early 1970s, the Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[8] When applied intramolecularly using an "enyne" substrate where the alkene and alkyne are tethered by a nitrogen atom, it provides an elegant route to bicyclic systems containing a pyrrolidine ring. The use of an N-sulfonyl tether is common in this chemistry.[9][10]

The widely accepted mechanism involves the initial formation of a dicobalt hexacarbonyl alkyne complex.[11] Subsequent coordination of the tethered alkene, followed by migratory insertion steps and final reductive elimination, constructs the five-membered ring.

PausonKhand Enyne N-Sulfonyl Enyne Co_Complex Alkyne-Co₂(CO)₆ Complex Enyne->Co_Complex + Co₂(CO)₈ Alkene_Coord Alkene Coordination Co_Complex->Alkene_Coord Metallacycle Cobaltacyclopentene Intermediate Alkene_Coord->Metallacycle Insertion CO_Insert CO Migratory Insertion Metallacycle->CO_Insert Red_Elim Reductive Elimination CO_Insert->Red_Elim Product Bicyclic Pyrrolidine-Fused Cyclopentenone Red_Elim->Product

Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

The reaction is typically mediated by stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), although catalytic versions using other transition metals like rhodium have been developed.[8] The N-sulfonyl group serves as a robust and electronically suitable tether, facilitating the cyclization without interfering with the organometallic intermediates.

Aza-Prins Cyclization: An Iminium Ion-Mediated Cascade

The aza-Prins cyclization is a versatile method for constructing nitrogen heterocycles.[12][13][14] The reaction involves the condensation of a homoallylic amine with an aldehyde under acidic conditions to form an N-acyliminium or iminium ion. This electrophilic intermediate is then attacked intramolecularly by the pendant alkene, leading to cyclization and the formation of a cationic intermediate that is subsequently trapped by a nucleophile.[13][14]

When an N-sulfonyl protected homoallylic amine is used, the reaction proceeds through an N-sulfonyliminium ion. The choice of acid catalyst (Brønsted or Lewis) and the solvent system is critical for controlling the reaction pathway and the identity of the final product.[15][16] For instance, using BF₃·OEt₂ can lead to the incorporation of a fluoride atom in the final product.[16] This strategy provides access to highly functionalized pyrrolidine and piperidine scaffolds.

AzaPrins cluster_activation Activation & Iminium Formation cluster_cyclization Cyclization & Trapping Amine N-Sulfonyl Homoallylic Amine Iminium N-Sulfonyliminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Acid Acid Catalyst (e.g., TFA, BF₃) Acid->Iminium Cyclization 6-endo-trig Cyclization Iminium->Cyclization Cation Cyclic Carbocation Cyclization->Cation Product Functionalized N-Sulfonyl Pyrrolidine Cation->Product Nucleophile Nucleophile (Nu⁻) (e.g., F⁻, H₂O, OTf⁻) Nucleophile->Product Trapping

Caption: Key steps of the Aza-Prins cyclization for pyrrolidine synthesis.

Asymmetric Synthesis and Applications

The demand for enantiomerically pure compounds in drug development has driven the creation of asymmetric methods for pyrroline synthesis. Catalytic asymmetric approaches, including chiral aldehyde-mediated cascade reactions, have been developed to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities.[17] The N-sulfonyl group often plays a crucial role in these transformations, acting as a hydrogen bond donor or acceptor to help organize the transition state and impart stereocontrol.[18]

N-sulfonyl pyrrolidines and pyrrolines are not merely synthetic intermediates; they are integral components of numerous biologically active molecules.[2] The sulfonyl moiety can form critical hydrogen bonding interactions with biological targets and constrain the conformation of the pyrrolidine ring to fit into active sites.[3] They have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes and as GlyT1 inhibitors for neurological disorders.[1][2]

Conclusion and Future Outlook

The N-sulfonyl protected pyrroline is a testament to the power of strategic functionalization in organic synthesis. The development of synthetic routes to this scaffold, from the classic Pauson-Khand reaction to the highly efficient Ring-Closing Metathesis, has provided chemists with a robust toolkit for molecular construction. The sulfonyl group's unique electronic properties provide stability and control, enabling complex synthetic sequences and often contributing directly to the biological profile of the final molecule. As synthetic methodology continues to advance, particularly in the realm of catalytic asymmetric synthesis, the utility and application of N-sulfonyl pyrrolines in creating the next generation of therapeutics are set to expand even further.

References

  • Chen, W., Zhang, Y.-L., Li, H.-J., Nan, X., Liu, Y., & Wu, Y.-C. (2019). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Synthesis, 51(19), 3651-3666. [Link]

  • Vitale, R., & Pignataro, L. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(21), 7531. [Link]

  • Stereoselective synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction. (2023). Organic Chemistry Frontiers. [Link]

  • Mohan, D. C., & Singh, G. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(6), 1366. [Link]

  • Kim, C.-E., Park, S., Eom, D., Seo, B., & Lee, P. H. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900-1903. [Link]

  • Pauson–Khand reaction of fluorinated compounds. (2020). Beilstein Journal of Organic Chemistry, 16, 1582-1623. [Link]

  • Eid, E. E., & Overman, L. E. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters, 14(14), 3760-3763. [Link]

  • Pauson–Khand reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of substituted pyrroles from N-sulfonyl enamines. (2023). ACS Spring 2023. [Link]

  • de Souza, A. C., Ramalho, T. C., & de Farias, E. L. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2535-2543. [Link]

  • Kim, C. E., Park, S., Eom, D., Seo, B., & Lee, P. H. (2014). Synthesis of Pyrroles From Terminal Alkynes, N-sulfonyl Azides, and Alkenyl Alkyl Ethers Through 1-sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900-1903. [Link]

  • Herraiz, M. T., Al-Ameen, M., & de la Torre, M. C. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11765-11776. [Link]

  • Plausible reaction pathway of the aza‐Prins cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • McLaughlin, M., & Hwe, V. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1-17. [Link]

  • Zhang, X., & Li, D. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3122. [Link]

  • Cobb, A. J. A., & O'Hagan, D. (2004). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 1, 11. [Link]

  • Pauson-Khand Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iannitelli, A., Amore, C., & Conte, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2015). Journal of Organic Chemistry, 80(1), 567-575. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis. (2021). Chemical Society Reviews. [Link]

  • Shi, D. H., & Jiang, H. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(20), 3410-3435. [Link]

  • Poyraz, S., Belveren, S., & Düşünceli, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

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Physical properties of 1-Methanesulfonyl-2,5-dihydropyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Methanesulfonyl-2,5-dihydropyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methanesulfonyl-2,5-dihydropyrrole (CAS No. 246540-50-1) is a sulfonyl-protected pyrroline derivative increasingly recognized as a versatile building block in medicinal chemistry and materials science.[1] Its unique structural combination of a polar methanesulfonyl group and a reactive dihydro-pyrrole ring makes it a valuable intermediate for constructing complex nitrogen-containing heterocycles.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, formulation, and integration into drug development workflows. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines authoritative protocols for its experimental characterization, and explains the scientific rationale behind these validation processes.

Chemical and Molecular Identity

Accurate identification is the foundation of all subsequent chemical and physical analysis. The core identifiers for this compound are consolidated below.

IdentifierValueSource
CAS Number 246540-50-1[2][3][4]
Molecular Formula C₅H₉NO₂S[2][3][5]
Molecular Weight 147.20 g/mol [2][3][4]
IUPAC Name 1-methylsulfonyl-2,5-dihydropyrrole[2]
Common Synonyms 1-(Methylsulfonyl)-3-pyrroline, N-Methylsulfonyl-3-pyrroline[2][5]
Canonical SMILES CS(=O)(=O)N1CC=CC1[2]
InChIKey MYAFMESORGRBTJ-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

While extensive experimental data is not widely published, computational models provide valuable, high-confidence predictions that guide initial experimental design. These properties are derived from the molecule's structure using established algorithms.

PropertyPredicted ValueSource
Boiling Point 239.5 ± 43.0 °C[5]
Density 1.30 ± 0.1 g/cm³[5]
pKa -6.03 ± 0.20[5]
LogP (XLogP3) -0.3[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Insight for the Scientist: The negative LogP value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents.[2] The absence of hydrogen bond donors and the presence of two acceptors (the sulfonyl oxygens) will dominate its interaction with protic solvents. The predicted high boiling point is consistent with the molecule's polarity and molecular weight.[5]

Experimental Characterization Workflow

The following sections detail the necessary experimental procedures to validate the identity, purity, and physical properties of a synthesized or procured batch of 1-Methanesulfonyl-2,5-dihydropyrrole. This workflow ensures the material is qualified for use in sensitive downstream applications.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_2 Phase 3: Qualification start New Batch of 1-Methanesulfonyl-2,5-dihydropyrrole nmr_ir Spectroscopic Analysis (¹H NMR, ¹³C NMR, FT-IR) start->nmr_ir Verify Structure ms Mass Spectrometry (Confirm MW = 147.20) start->ms Verify Mass solubility Solubility Profiling mp Melting Point Analysis (DSC) stability Thermogravimetric Analysis (TGA) nmr_ir->solubility data_review Data Review & Batch Record Finalization nmr_ir->data_review ms->solubility ms->data_review solubility->data_review mp->data_review stability->data_review qualified Material Qualified for R&D Use data_review->qualified Meets Specs

Caption: Workflow for physical characterization of 1-Methanesulfonyl-2,5-dihydropyrrole.

Spectroscopic Confirmation

Before measuring physical properties, the chemical identity must be unequivocally confirmed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the molecular structure:

    • A singlet for the three protons of the methanesulfonyl group (CH₃).

    • A multiplet for the four protons of the two methylene groups (CH₂) adjacent to the nitrogen.

    • A multiplet for the two vinylic protons (CH=CH).

  • ¹³C NMR Spectroscopy: The carbon NMR should reveal four unique carbon environments: the methyl carbon of the sulfonyl group, the methylene carbon, the vinylic carbon, and the carbon of the sulfonyl group itself is often not observed or weak.

  • FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming functional groups. Key expected absorbance bands include:

    • Strong S=O stretching bands characteristic of the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[6]

    • C-H stretching bands for the aliphatic and vinylic protons.

    • A C=C stretching band for the double bond within the pyrroline ring.

Solubility Analysis Protocol

This protocol determines the compound's solubility profile, which is critical for selecting appropriate solvents for reactions, purification, and formulation.

Objective: To qualitatively and semi-quantitatively assess the solubility of 1-Methanesulfonyl-2,5-dihydropyrrole in a range of standard laboratory solvents.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, including:

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

    • Non-Polar: Toluene, Hexanes, Dichloromethane

    • Rationale: This selection covers a wide range of dielectric constants and hydrogen bonding capabilities, providing a comprehensive solubility profile. The molecule's polar sulfonyl group suggests solubility in polar solvents, while the hydrocarbon ring may impart some solubility in less polar media like dichloromethane.

  • Sample Preparation: Accurately weigh 10 mg of the compound into separate, labeled 2 mL glass vials.

  • Solvent Addition: Add the first selected solvent to a vial in 100 µL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds at room temperature. Visually inspect for complete dissolution against a contrasting background.

  • Data Recording: Record the volume of solvent required to fully dissolve the solute. If dissolution does not occur after adding 2.0 mL of solvent, the compound is considered "insoluble" or "sparingly soluble" in that solvent under these conditions.

  • Classification: Classify the solubility based on the volume required (e.g., <100 µL: Very Soluble; 100-500 µL: Soluble; 500 µL - 2.0 mL: Sparingly Soluble; >2.0 mL: Insoluble).

Trustworthiness through Self-Validation: The resulting solubility profile must be consistent with the structural features of the molecule (i.e., higher solubility in polar solvents as predicted by its LogP and structure).[2] Discrepancies may indicate impurities or degradation, triggering further investigation.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity, while thermal stability defines its handling and storage limitations.

  • Melting Point Determination via Differential Scanning Calorimetry (DSC):

    • Rationale: DSC is superior to traditional melting point apparatus as it provides a complete thermodynamic profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. A sharp, single endotherm is indicative of a highly pure, crystalline substance. Broad melting ranges often suggest the presence of impurities, which depress and broaden the melting transition.

    • Procedure: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan, and the melting endotherm is recorded.

  • Thermogravimetric Analysis (TGA):

    • Rationale: TGA measures the change in mass of a sample as a function of temperature. This analysis is essential to determine the temperature at which the compound begins to decompose. This information is vital for setting maximum temperature limits for drying, reactions, and storage to prevent degradation.

    • Procedure: A sample is heated on a high-precision balance in a furnace under a controlled atmosphere. The mass loss is plotted against temperature to identify the onset of decomposition.

Safe Handling and Storage

Based on available safety data and the chemical structure, the following precautions are recommended.

  • Hazards: May be harmful if swallowed and may cause eye irritation.[5]

  • Handling: Wash hands and skin thoroughly after handling. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.[5]

  • Storage: Recommended storage is at 2-8°C, sealed in a dry environment.[5] This suggests that the compound may be sensitive to moisture or have limited long-term stability at room temperature.

Conclusion

1-Methanesulfonyl-2,5-dihydropyrrole is a promising synthetic intermediate whose effective use is underpinned by a clear understanding of its physical properties. While computational data provides a strong predictive foundation, this guide emphasizes the necessity of a rigorous experimental workflow. By systematically confirming identity, purity, solubility, and thermal characteristics, researchers can ensure the reliability and reproducibility of their scientific outcomes, accelerating progress in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15408784, 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Methanesulfonyl-2, 5-dihydropyrrole, min 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]

  • Yıldırım, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 103-111. Retrieved from [Link]

  • Reddy, T. J., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2947. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: The Michael Addition Reaction Utilizing 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Implementation of a Versatile Michael Acceptor in Medicinal Chemistry

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of complex molecular architectures from simple precursors.[1][2] This conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) is particularly valuable in drug discovery and development for creating substituted aliphatic chains and heterocyclic systems.[3] The pyrrolidine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[3][4]

This application note provides a detailed guide to the use of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole as a potent Michael acceptor. The strong electron-withdrawing nature of the N-methylsulfonyl group significantly activates the double bond towards nucleophilic attack, making it an excellent substrate for the construction of substituted pyrrolidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[5]

We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for its execution with various nucleophiles, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Overview: The Conjugate Addition Pathway

The Michael addition to this compound proceeds via a classic conjugate addition mechanism. The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophile. This nucleophile then attacks the β-carbon of the electron-deficient alkene, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 3-substituted pyrrolidine product.

The key steps are as follows:

  • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., an amine, thiol, or active methylene compound) to form a potent nucleophile.

  • Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the this compound ring.

  • Intermediate Formation: A resonance-stabilized enolate intermediate is formed.

  • Protonation: The enolate is protonated by a proton source (often the conjugate acid of the base or the solvent) to afford the final product.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_2 Step 4: Protonation Donor Michael Donor (Nu-H) Nucleophile Nucleophile (Nu:⁻) Donor->Nucleophile Deprotonation Protonated_Base Protonated Base (BH⁺) Donor->Protonated_Base Base Base (B:) Base->Nucleophile Acceptor 1-(Methylsulfonyl)- 2,5-dihydro-1H-pyrrole Nucleophile->Acceptor Attack at β-carbon Product 3-Substituted Pyrrolidine Adduct Protonated_Base->Product Intermediate Resonance-Stabilized Enolate Intermediate Acceptor->Intermediate Intermediate->Product Protonation

Figure 1: Generalized mechanism of the Michael addition to this compound.

Experimental Protocols

The following protocols provide a general framework for performing Michael addition reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Aza-Michael Addition of an Amine

This protocol describes the addition of a primary or secondary amine to this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).

  • Add the amine (1.1 eq) to the solution.

  • Add the base (e.g., Cs₂CO₃, 0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-pyrrolidine derivative.

Protocol 2: Sulfa-Michael Addition of a Thiol

This protocol details the addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Add the thiol (1.1 eq) to the solution.

  • Add the organic base (e.g., TEA, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-thio-pyrrolidine derivative.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of reaction parameters can significantly influence the outcome of the Michael addition. The following table summarizes key variables and their general effects.

ParameterTypical Range/OptionsEffect on Reaction
Michael Donor Amines, Thiols, Malonates, NitroalkanesDetermines the nature of the substituent at the 3-position. The nucleophilicity of the donor will affect the reaction rate.
Base Cs₂CO₃, K₂CO₃, TEA, DBU, DIPEAA base is often required to generate the nucleophile. The strength of the base should be matched to the pKa of the Michael donor.
Solvent THF, ACN, DCM, DMFPolar aprotic solvents are generally preferred. The choice of solvent can influence reaction rate and solubility of reagents.
Temperature Room Temperature to 80 °CMost reactions proceed well at room temperature. Heating may be required for less reactive nucleophiles.
Catalyst Chiral organocatalysts (for asymmetric synthesis)Can be used to induce enantioselectivity in the formation of the 3-substituted pyrrolidine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section addresses common issues and provides a logical framework for optimization.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Purity and Activity of Starting Materials and Reagents Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Base Use a Stronger Base Increase_Temp->Change_Base Change_Solvent Try a More Polar Solvent (e.g., DMF) Change_Base->Change_Solvent Successful_Reaction Successful Reaction Change_Solvent->Successful_Reaction Side_Products Presence of Side Products Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Weaker_Base Use a Weaker Base Lower_Temp->Weaker_Base Optimize_Stoichiometry Adjust Stoichiometry of Nucleophile Weaker_Base->Optimize_Stoichiometry Optimize_Stoichiometry->Successful_Reaction Purification_Issues Difficulty in Purification Alternative_Chromatography Try a Different Chromatographic Method (e.g., reverse-phase) Purification_Issues->Alternative_Chromatography Crystallization Attempt Crystallization Alternative_Chromatography->Crystallization Crystallization->Successful_Reaction

Figure 2: A decision-making workflow for troubleshooting the Michael addition reaction.

Conclusion

This compound is a highly valuable and reactive Michael acceptor for the synthesis of 3-substituted pyrrolidines. Its activated double bond readily undergoes conjugate addition with a variety of nucleophiles under generally mild conditions. The resulting pyrrolidine products are important building blocks in the development of novel therapeutics. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this versatile reagent in their synthetic campaigns.

References

  • MySkinRecipes. This compound. Available at: [Link]5]

  • Wikipedia. Michael addition reaction. Available at: [Link].

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link].

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]1]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link].

  • Organic Chemistry Portal. Michael Addition. Available at: [Link]2]

  • YouTube. examples of Michael additions. Available at: [Link].

  • YouTube. The Michael Addition + 1,4 Additions with Soft Nucleophiles. Available at: [Link].

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link].

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available at: [Link].

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Application Notes & Protocols: A Comprehensive Guide to the Deprotection of the Methylsulfonyl Group from a Pyrroline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure allows for extensive exploration of chemical space, a critical aspect in modern drug design.[3] In the multi-step synthesis of complex molecules containing this motif, the protection of the pyrrolidine nitrogen is often a crucial strategy to modulate its reactivity and prevent unwanted side reactions. The methylsulfonyl (mesyl) group is a common choice for this purpose due to its strong electron-withdrawing nature and stability under a variety of reaction conditions.[4]

However, the very stability that makes the N-mesyl group an effective protecting group also presents a significant challenge when its removal is required. The deprotection of sulfonamides, in general, can be difficult, often necessitating harsh conditions that may not be compatible with sensitive functional groups present in complex drug-like molecules.[5][6] This guide provides a detailed overview of the primary methods for the deprotection of the methylsulfonyl group from a pyrroline ring, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind the choice of specific reagents and conditions.

Mechanistic Considerations for N-Mesyl Deprotection

The cleavage of the robust nitrogen-sulfur bond in an N-mesyl pyrrolidine or pyrroline is the central challenge. The success of a deprotection strategy hinges on weakening this bond, typically through reductive or hydrolytic pathways. The presence of the double bond in the pyrroline ring can influence the reactivity and potential side reactions compared to a saturated pyrrolidine.

Reductive methods are among the most common and effective for N-sulfonyl deprotection. These approaches involve the transfer of one or more electrons to the sulfonamide, leading to the cleavage of the N-S bond.

  • Dissolving Metal Reductions (e.g., Magnesium in Methanol): This classic method is a powerful tool for sulfonamide cleavage.[4] The reaction is believed to proceed via a single-electron transfer (SET) from the metal surface to the sulfonyl group. The resulting radical anion then fragments, cleaving the N-S bond. The use of a protic solvent like methanol is crucial, as it serves as a proton source to quench the resulting anionic species.

  • Samarium(II) Iodide (SmI₂): SmI₂ is a mild and versatile one-electron reducing agent that has found widespread use in organic synthesis, including the deprotection of sulfonyl groups.[5][7] The mechanism is similar to dissolving metal reductions, involving a SET from Sm(II) to the sulfonamide. The reactivity of SmI₂ can be fine-tuned by the addition of co-solvents or additives.[8]

While sulfonamides are generally stable to acidic conditions, cleavage can be achieved under forcing conditions with strong acids.[9] The mechanism involves protonation of the sulfonamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. However, the harsh conditions required can limit the functional group tolerance of this method.

Comparative Overview of Deprotection Methods

The choice of deprotection method is dictated by the specific substrate, the presence of other functional groups, and the desired reaction conditions. Below is a comparative summary of the most relevant methods for N-mesyl pyrroline deprotection.

Method Reagents Typical Conditions Advantages Limitations
Magnesium/Methanol Mg turnings, MethanolRefluxCost-effective, powerful reducing agentCan be slow, potential for over-reduction of other functional groups
Samarium(II) Iodide SmI₂, THFRoom temperature or belowMild conditions, high functional group toleranceStoichiometric use of expensive reagent, requires anhydrous conditions
Acidic Hydrolysis Strong acids (e.g., HBr, TfOH)Elevated temperaturesSimple reagentsHarsh conditions, poor functional group tolerance, potential for side reactions
Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the deprotection of an N-methylsulfonyl pyrroline. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reactive intermediates by oxygen.

This protocol is a robust and cost-effective method for the cleavage of the N-mesyl group.

Workflow for Mg/MeOH Deprotection.

Materials:

  • N-methylsulfonyl pyrroline derivative

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-methylsulfonyl pyrroline (1.0 equiv) in anhydrous methanol (0.1–0.2 M).

  • Add magnesium turnings (10–20 equiv) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected pyrroline.

This method is particularly useful for substrates with sensitive functional groups that may not be compatible with harsher reductive conditions.

Workflow for SmI₂ Deprotection.

Materials:

  • N-methylsulfonyl pyrroline derivative

  • Samarium(II) iodide (SmI₂) solution in THF (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-methylsulfonyl pyrroline (1.0 equiv) in anhydrous THF (0.05–0.1 M).

  • To the stirred solution at room temperature, add a solution of samarium(II) iodide in THF (0.1 M, 2.5–3.0 equiv) dropwise. The characteristic dark blue or green color of the SmI₂ solution should disappear as it reacts.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations
  • Incomplete Reaction: If the reaction does not go to completion, especially with the Mg/MeOH method, the magnesium turnings may be passivated. Activating the magnesium with a small crystal of iodine before adding the substrate can be beneficial. For SmI₂ reactions, ensuring strictly anhydrous conditions is critical.

  • Side Reactions: With reductive methods, over-reduction of other functional groups (e.g., esters, nitriles) can be a concern. The milder conditions of the SmI₂ method are often advantageous in this regard. The presence of the double bond in the pyrroline ring could also be susceptible to reduction under certain conditions, although this is less common with these specific reagents for N-S bond cleavage.

  • Work-up: The work-up for the Mg/MeOH reaction can sometimes result in the formation of magnesium salts that can make extraction difficult. Dilution with additional water and vigorous stirring can help to dissolve these salts.

Conclusion

The deprotection of the methylsulfonyl group from a pyrroline ring is a challenging but achievable transformation. The choice between a powerful, cost-effective method like magnesium in methanol and a milder, more selective reagent like samarium(II) iodide will depend on the specific requirements of the synthetic route. By understanding the underlying mechanisms and following carefully optimized protocols, researchers can successfully unmask the pyrroline nitrogen, enabling further synthetic elaborations and the creation of novel molecules for drug discovery and development.

References

  • Bates, R. W., et al. (2011). Synthesis of 2-pyrroline derivatives. In Synthesis of Pyrrolidines (pp. 149-188). Springer, Berlin, Heidelberg.
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  • Synthesis of substituted pyrrolidines. (2017). DiVA portal.
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  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). The Journal of Organic Chemistry, 82(24), 13423-13439.
  • Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: synthesis of 3-pyrrolines and 2-alkylpyrroles. (2011). Organic & Biomolecular Chemistry, 9(10), 3948-3953.
  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (2021).
  • Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal.
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  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. (1983). Journal of the Chemical Society, Perkin Transactions 2, (10), 1495-1499.
  • Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. (2025). European Journal of Organic Chemistry.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2022). Journal of the American Chemical Society, 144(3), 1336-1344.
  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
  • Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. (2011). Organic Letters, 13(10), 2626-2629.
  • A simple and mild method for the removal of the NIm-tosyl protecting group. (1979). The Journal of Organic Chemistry, 44(26), 4891-4894.
  • Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection.
  • Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. (2015). Journal of Agricultural and Food Chemistry, 63(49), 10638-10642.
  • Deprotection of pyrrolidine 6 a. (2018).
  • Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. (2023). Organic & Biomolecular Chemistry.
  • Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. (2009). Organic Letters, 11(20), 4572-4575.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Current Organic Chemistry, 26(14), 1341-1365.
  • Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. (2006).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835-23841.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules, 27(15), 4945.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). Molecules, 26(19), 6000.
  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (2008).
  • A Facile Deprotection of Secondary Acetamides. (2009). Organic Letters, 11(2), 433-436.
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Application of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in total synthesis of alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Total Synthesis of Alkaloids Using 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Introduction: The Strategic Value of a Pyrrolidine Synthon

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids such as nicotine, hygrine, and various pyrrolizidine and indolizidine alkaloids.[1][2] These natural products exhibit a wide range of pharmacological activities, making the development of efficient and stereoselective methods for the construction of the pyrrolidine core a significant focus of synthetic organic chemistry.[3]

This compound (also known as N-mesyl-3-pyrroline) has emerged as a highly versatile and powerful building block for this purpose.[4] Its utility stems from a combination of features: the methylsulfonyl group activates the double bond for a variety of transformations, including cycloadditions and Michael additions, while also serving as a stable protecting group for the nitrogen atom.[5] This dual role allows for the controlled and predictable construction of complex molecular architectures. This application note serves as a technical guide for researchers and drug development professionals, detailing the core reactivity, strategic applications, and detailed experimental protocols for leveraging this synthon in the total synthesis of alkaloids.

Core Concepts: Reactivity and Mechanistic Considerations

The synthetic power of this compound is rooted in the electronic nature of the N-sulfonyl group. It acts as a potent electron-withdrawing group, which significantly influences the reactivity of the pyrroline ring system in two primary ways:

  • Nitrogen Protection: The sulfonyl group effectively protects the nitrogen atom from participating in unwanted side reactions, such as oxidation or protonation, under a wide range of conditions. It is exceptionally stable but can be removed when desired, typically under reductive conditions.[5]

  • Olefin Activation: By withdrawing electron density, the sulfonyl group renders the double bond electron-deficient. This makes it an excellent dienophile in Diels-Alder reactions and a potent Michael acceptor for conjugate additions. Most importantly, it is a key component in [3+2] cycloaddition strategies for building highly substituted pyrrolidines.[6][7]

The primary modes of reactivity that are exploited in alkaloid synthesis are cycloaddition and annulation reactions.

[3+2] Cycloaddition Reactions

This is one of the most powerful methods for constructing five-membered rings.[2] In this context, this compound can react with various 1,3-dipoles. For instance, the reaction with azomethine ylides, generated in situ, provides a direct route to polycyclic systems containing the pyrrolidine core, such as those found in pyrrolizidine alkaloids.[8] The stereochemical outcome of these reactions is often highly predictable, governed by the frontier molecular orbitals of the dipole and the dipolarophile.

G cluster_reactants cluster_reaction cluster_product Pyrroline This compound Cycloaddition [3+2] Cycloaddition Pyrroline->Cycloaddition Dipole 1,3-Dipole (e.g., Azomethine Ylide) Dipole->Cycloaddition Product Substituted Pyrrolizidine Core Cycloaddition->Product Forms Bicyclic System

Caption: [3+2] Cycloaddition workflow for pyrrolizidine synthesis.

Application Case Study: Synthesis of the Pyrrolizidine Alkaloid Core

Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities and are primarily found in plants.[8] Their core structure is a 1-azabicyclo[3.3.0]octane system. The synthesis of this core can be efficiently achieved using an intramolecular [3+2] cycloaddition strategy where this compound serves as a precursor to the final ring system.

Synthetic Strategy and Key Transformation

A common strategy involves the N-alkylation of a suitable precursor with a moiety containing both a method for generating a 1,3-dipole (like an azomethine ylide) and a dipolarophile. However, a more elegant approach uses the inherent reactivity of the dihydropyrrole itself. The synthesis begins by functionalizing an acyclic amine precursor which is then cyclized to form the dihydropyrrole ring. A subsequent intramolecular cycloaddition forges the second five-membered ring.

Let's consider a representative transformation leading to a generic pyrrolizidine core structure. The key step is the reaction of an N-substituted pyrrolidine, derived from the dihydropyrrole, that undergoes an intramolecular Michael addition followed by cyclization.

G Start 1-(Methylsulfonyl)- 2,5-dihydro-1H-pyrrole Step1 Functionalization (e.g., Michael Addition) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Annulation Intermediate->Step2 Core Pyrrolizidine Alkaloid Core Step2->Core

Caption: General synthetic workflow from dihydropyrrole to the alkaloid core.

Detailed Experimental Protocol: Michael Addition-Annulation for Pyrrolidine Ring Elaboration

This protocol describes a general procedure for the conjugate addition of a carbon nucleophile to this compound, a key step in elaborating the pyrrolidine scaffold for alkaloid synthesis.

Objective: To synthesize a 3-substituted 1-(methylsulfonyl)pyrrolidine via a Michael addition reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Michael Donor (e.g., Diethyl malonate, 1.2 eq)

  • Base (e.g., Sodium ethoxide, 1.2 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Step-by-Step Procedure:
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the Michael donor (1.2 eq) and anhydrous THF (or ethanol) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., sodium ethoxide, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 20-30 minutes to generate the nucleophile.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dihydropyrrole is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted pyrrolidine.

Data Summary Table

The following table provides representative data for a generic Michael addition reaction as described. Actual yields and conditions may vary based on the specific nucleophile used.

Reactant 1Reactant 2 (Nucleophile)BaseSolventTime (h)Yield (%)
This compoundDiethyl malonateNaOEtEtOH685-95
This compoundNitromethaneDBUTHF880-90
This compoundDimethylcuprate (Me₂CuLi)-THF2>90

Trustworthiness Note: The described protocol is a self-validating system. Successful synthesis of the product can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The appearance of new aliphatic signals corresponding to the pyrrolidine ring and the disappearance of the olefinic protons of the starting material in the ¹H NMR spectrum are key indicators of a successful reaction.

Conclusion and Future Outlook

This compound is a robust and versatile building block for the stereoselective synthesis of the pyrrolidine core of many alkaloids. Its predictable reactivity in cycloaddition and conjugate addition reactions allows for the strategic and efficient construction of complex nitrogen-containing heterocycles.[2][9] The protocols and strategies outlined in this guide provide a solid foundation for researchers in natural product synthesis and medicinal chemistry to incorporate this valuable synthon into their synthetic programs. Future applications will likely focus on developing novel asymmetric transformations and its use in diversity-oriented synthesis to generate libraries of alkaloid-like compounds for drug discovery.

References

  • Mechanistic investigations a, Proposed reaction scenario suggesting the... - ResearchGate.
  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Naturally occurring pyrrolidine alkaloids. | Download Scientific Diagram - ResearchGate.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC - NIH.
  • This compound - PubChem.
  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... - ResearchGate.
  • Typical cycloaddition methods for the synthesis of pyrroles - ResearchGate.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides to 1-Phenylsulfonyl-1,3-butadienes: Synthesis of 3-(4,5-Dihydroisoxazol-5-yl)pyrroles - ResearchGate.

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The Strategic Application of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Sulfonyl-Containing Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among these, sulfur-containing heterocycles have garnered significant attention for their capacity to impart favorable physicochemical and biological properties to lead compounds. The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The convergence of these two privileged moieties in the form of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole (also known as N-mesyl-3-pyrroline) presents a versatile and highly valuable building block for the synthesis of novel therapeutic agents.

The methylsulfonyl group, a non-ionizable and metabolically robust functionality, acts as a potent hydrogen bond acceptor and can modulate the lipophilicity and metabolic stability of a molecule. Its presence on the pyrrole nitrogen withdraws electron density, influencing the reactivity of the heterocyclic core and providing a synthetically stable protecting group that can be retained in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, offering detailed protocols for its use in medicinal chemistry research and drug development.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a synthetic building block is crucial for its effective application. The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₉NO₂SPubChem CID: 15408784
Molecular Weight 147.20 g/mol PubChem CID: 15408784
IUPAC Name 1-(methylsulfonyl)-2,5-dihydropyrrolePubChem CID: 15408784
CAS Number 246540-50-1PubChem CID: 15408784
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)Inferred from similar compounds

Synthesis of this compound: A Reliable Protocol

The synthesis of N-sulfonylated 3-pyrrolines can be achieved through several routes. A common and efficient method involves the double alkylation of methanesulfonamide with a suitable 1,4-dihalogenated-2-butene derivative. This approach provides a direct and scalable route to the desired product.

Protocol 1: Synthesis via Double Alkylation

This protocol is based on the well-established Paal-Knorr pyrrole synthesis, adapted for the formation of the dihydro-pyrrole ring.

Reaction Scheme:

G reagent1 Cl-CH2-CH=CH-CH2-Cl (cis-1,4-Dichloro-2-butene) reagents_plus + reagent1->reagents_plus reagent2 H2N-SO2-CH3 (Methanesulfonamide) reaction_arrow Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent2->reaction_arrow product This compound reagents_plus->reagent2 reaction_arrow->product

Caption: Synthetic route to this compound.

Materials and Reagents:

  • cis-1,4-Dichloro-2-butene

  • Methanesulfonamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of methanesulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add cis-1,4-dichloro-2-butene (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (s, 4H), 2.85 (s, 3H), 5.90 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 126.0, 52.5, 35.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₅H₁₀NO₂S: 148.04; found 148.1.

Key Synthetic Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its carbon-carbon double bond, which can be elaborated into a variety of functional groups and stereochemistries, making it a valuable precursor for pyrrolidine-containing drugs.

Application 1: Stereoselective Dihydroxylation

The introduction of vicinal diols provides a handle for further functionalization and can be crucial for interacting with biological targets. Asymmetric dihydroxylation allows for the synthesis of enantiomerically enriched pyrrolidine derivatives.

Reaction Scheme:

G start_material This compound reaction_arrow OsO4 (cat.) NMO Acetone/Water start_material->reaction_arrow product cis-3,4-Dihydroxy-1-(methylsulfonyl)pyrrolidine reaction_arrow->product

Caption: Dihydroxylation of N-mesyl-3-pyrroline.

Protocol 2: Dihydroxylation

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • To this solution, add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol% solution in t-butanol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the diol.

Application 2: 1,3-Dipolar Cycloaddition

The double bond of N-mesyl-3-pyrroline is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, enabling the construction of complex, fused heterocyclic systems. This is a powerful strategy for generating novel scaffolds for drug discovery.

Reaction Scheme:

G start_material This compound reagents_plus + start_material->reagents_plus dipole Azomethine Ylide (from Sarcosine and Aldehyde) reaction_arrow Heat Toluene dipole->reaction_arrow product Fused Pyrrolo[1,2-a]pyrrole Scaffold reagents_plus->dipole reaction_arrow->product

Caption: 1,3-Dipolar cycloaddition with N-mesyl-3-pyrroline.

Protocol 3: 1,3-Dipolar Cycloaddition

  • To a solution of an appropriate aldehyde (1.0 eq) and sarcosine (1.1 eq) in toluene, add this compound (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After 12-18 hours, or upon completion as indicated by TLC, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the desired cycloadduct.

Conclusion and Future Perspectives

This compound is a synthetically versatile building block with significant potential in medicinal chemistry. The protocols detailed herein provide a foundation for the synthesis and elaboration of this scaffold into a diverse array of complex molecules. The robust nature of the N-sulfonyl group, combined with the reactivity of the 3-pyrroline core, allows for the construction of novel pyrrolidine-based compounds with tailored pharmacological properties. As the demand for three-dimensional molecular architecture in drug discovery continues to grow, the strategic use of such building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]

  • PubMed. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link]

  • MDPI. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(16), 4995. [Link]

  • PubMed. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 129, 106143. [Link]

  • MDPI. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6529. [Link]

  • PubChem. This compound. [Link]

  • Pinza, M., et al. (1993). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry, 36(26), 4214-4220. [Link]

  • Jana, G. H., et al. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 15(15), 3592-3595. [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 226. [Link]

  • PubMed. (2002). A convenient method for 3-pyrroline synthesis. Organic Letters, 4(17), 2841-2843. [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews, 41(5), 2533-2581. [Link]

  • PubMed. (2017). One-pot microwave assisted stereoselective synthesis of novel dihydro-2'H-spiro[indene-2,1'-pyrrolo-[3,4-c]pyrrole]-tetraones and evaluation of their antimycobacterial activity and inhibition of AChE. Bioorganic & Medicinal Chemistry Letters, 27(14), 3045-3051. [Link]

Application Note: Experimental Protocols for the Utilization of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the synthetic application of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This versatile building block is a key intermediate for the synthesis of complex heterocyclic systems, particularly substituted pyrrolidines, which are prevalent scaffolds in pharmaceuticals.[1][2] This document elucidates the core reactivity, offers step-by-step protocols for key transformations such as aza-Michael additions, and discusses the rationale behind experimental design, ensuring scientific integrity and reproducibility.

Introduction

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in approved pharmaceuticals and biologically active compounds.[2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a critical attribute in modern drug design. This compound (also known as N-methylsulfonyl-3-pyrroline) serves as a powerful and stable precursor to this valuable scaffold.

The strategic placement of the methylsulfonyl (mesyl) group on the nitrogen atom is central to its utility. This strong electron-withdrawing group serves two primary functions:

  • Nitrogen Protection: It effectively reduces the basicity and nucleophilicity of the nitrogen atom, preventing undesired side reactions during synthesis.[3] The resulting sulfonamide is stable to a wide range of acidic and basic conditions.[3]

  • Alkene Activation: By withdrawing electron density, the N-sulfonyl group activates the endocyclic double bond, rendering it susceptible to nucleophilic attack. This transforms the molecule into a potent Michael acceptor, analogous to a vinyl sulfone.[4][5]

This guide details the practical application of this dual reactivity, providing robust protocols for its use in constructing highly functionalized pyrrolidine derivatives.

Section 1: Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties of the reagent and to adhere to strict safety protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 246540-50-1[6][7][8][9]
Molecular Formula C₅H₉NO₂S[6][8]
Molecular Weight 147.20 g/mol [6][8]
IUPAC Name 1-(methylsulfonyl)-2,5-dihydropyrrole[6]
Synonyms N-Methylsulfonyl-3-pyrroline[7]

Safety and Handling Protocol:

While specific toxicological data for this compound is limited, prudent laboratory practices for handling related sulfonyl compounds and pyrrole derivatives should be strictly followed.[10][11]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[10]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10] Wash hands thoroughly after handling.[10] The compound is stable under recommended storage conditions but should be stored in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from its behavior as a Michael acceptor, enabling 1,4-conjugate additions across the double bond. This reactivity is directly imparted by the N-sulfonyl group.

The electron-withdrawing nature of the sulfonyl moiety polarizes the C=C double bond, creating an electrophilic β-carbon that is susceptible to attack by a wide range of nucleophiles. This allows for the stereocontrolled introduction of substituents and the formation of the saturated pyrrolidine ring system. The aza-Michael addition, using amine nucleophiles, is a particularly powerful transformation for building molecular complexity.

Caption: General mechanism of aza-Michael addition.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear guidance on product characterization.

Protocol 1: Aza-Michael Addition of Benzylamine to this compound

This protocol describes a representative conjugate addition reaction to form a 3-substituted pyrrolidine, a common structural motif in medicinal chemistry.

Table 2: Reagents and Materials for Protocol 1

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound147.20736 mg5.0
Benzylamine107.15590 mg (0.58 mL)5.5 (1.1 eq)
Acetonitrile (CH₃CN)-25 mL-
Round-bottom flask (50 mL)-1-
Magnetic stirrer and stir bar-1-
TLC plates (silica gel)-As needed-
Column chromatography supplies-As needed-

Step-by-Step Methodology:

  • Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (736 mg, 5.0 mmol).

  • Dissolution: Add 25 mL of acetonitrile to the flask and stir at room temperature (20-25 °C) until the solid is fully dissolved.

  • Reagent Addition: Add benzylamine (0.58 mL, 5.5 mmol, 1.1 equivalents) to the solution dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

    • Causality Note: This reaction is often conducted at room temperature without the need for a strong base, as primary amines are sufficiently nucleophilic to attack the activated alkene. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The starting material should have a higher Rf than the more polar product. The reaction is complete when the starting pyrroline spot is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to isolate the pure product, 1-(methylsulfonyl)-3-(benzylamino)pyrrolidine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reductive Deprotection of 1-(Methylsulfonyl)-3-(benzylamino)pyrrolidine

The removal of the robust N-sulfonyl group is a critical step to unmask the pyrrolidine nitrogen for further functionalization. Reductive cleavage using magnesium in methanol is an effective method.[3]

Table 3: Reagents and Materials for Protocol 2

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
N-sulfonylpyrrolidine (from Protocol 1)254.351.02 g4.0
Magnesium (Mg) turnings24.31972 mg40.0 (10 eq)
Methanol (MeOH), anhydrous-40 mL-
Ammonium Chloride (NH₄Cl), saturated soln.-20 mL-
Round-bottom flask (100 mL)-1-
Reflux condenser-1-

Step-by-Step Methodology:

  • Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-sulfonylpyrrolidine (1.02 g, 4.0 mmol) and magnesium turnings (972 mg, 40.0 mmol).

  • Reaction: Add 40 mL of anhydrous methanol. Heat the suspension to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction may be exothermic initially.

    • Causality Note: This one-electron reductive condition is necessary to cleave the strong S-N bond of the sulfonamide.[3] The large excess of magnesium drives the reaction to completion.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (10% methanol in dichloromethane with 1% NH₄OH). The product, 3-(benzylamino)pyrrolidine, is a free amine and will have a much lower Rf than the starting material. Staining with ninhydrin will visualize the product as a colored spot.

  • Workup: Cool the reaction to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Filter the mixture through a pad of celite to remove magnesium salts, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Add 30 mL of dichloromethane and 30 mL of 1M NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine. The product may be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

Section 4: Synthetic Workflow and Troubleshooting

The sequence of aza-Michael addition followed by deprotection provides a versatile entry into a wide array of derivatized pyrrolidines.

workflow A Start: 1-(Methylsulfonyl)- 2,5-dihydro-1H-pyrrole B Protocol 1: Aza-Michael Addition (e.g., with R-NH2) A->B C Intermediate: 3-Substituted N-Sulfonylpyrrolidine B->C D Protocol 2: Reductive Deprotection (e.g., Mg/MeOH) C->D E Product: 3-Substituted Pyrrolidine D->E F Further Functionalization: - N-Acylation - N-Alkylation - Coupling Reactions E->F

Caption: Synthetic workflow from starting material to functionalized product.

Table 4: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Protocol 1: Reaction is slow or incomplete - Nucleophile is not reactive enough.- Steric hindrance.- Low reaction temperature.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Consider using a more polar solvent or adding a catalytic amount of a mild acid.- Increase reaction time.
Protocol 1: Multiple products observed on TLC - Over-alkylation (if nucleophile can react twice).- Side reactions of the nucleophile.- Use a slight excess (1.1 eq) of the nucleophile, but avoid a large excess.- Ensure purity of starting materials.
Protocol 2: Deprotection is incomplete - Insufficient magnesium.- Deactivated magnesium surface.- Insufficient reaction time.- Use freshly activated magnesium turnings.- Ensure the reaction is maintained at a steady reflux.- Prolong the reaction time and monitor by TLC.
Low yield after purification - Product is water-soluble (especially after deprotection).- Product loss during column chromatography.- For free amines, perform a salt formation and extraction, or use a continuous extractor.- For chromatography, consider pre-treating silica with triethylamine or using basic alumina.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined reactivity as a Michael acceptor, coupled with the stability of the N-sulfonyl protecting group, allows for the reliable construction of substituted pyrrolidines. The protocols outlined in this guide provide a robust framework for researchers to employ this reagent in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications.

References

  • Safety D
  • SAFETY DATA SHEET - N-Ethylmaleimide. (2025). Sigma-Aldrich.
  • This compound. MySkinRecipes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
  • SAFETY DATA SHEET - 1H-Pyrrole. (2010). Fisher Scientific.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • SAFETY DATA SHEET - Pyrrole. (2025). Sigma-Aldrich.
  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (2021).
  • This compound. PubChem.
  • Sulfonyl Protective Groups. (2014).
  • This compound. ChemicalBook.
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019).
  • Pyrrole Protection. (2025).
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  • This compound. (2025). ChemicalBook.
  • A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. (2018).

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the N-Sulfonylated Dihydropyrrole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy.[3] The pyrrole and pyrrolidine core structures are privileged scaffolds in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors due to their versatile synthetic handles and ability to form key interactions within the kinase active site.[4][5]

This guide focuses on a specific, yet highly promising scaffold: 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole . The incorporation of the methylsulfonyl group onto the pyrrolidine nitrogen offers several strategic advantages in drug design. The sulfonyl group is a strong hydrogen bond acceptor and can enhance binding affinity to the kinase hinge region.[6] Furthermore, its electron-withdrawing nature can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for developing viable drug candidates.[7][8] The dihydro-pyrrole core provides a rigid, three-dimensional framework that can be stereoselectively functionalized to precisely orient pharmacophoric groups towards key residues in the kinase active site, thereby enhancing potency and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors built upon the this compound scaffold. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and methods for biological evaluation, empowering you to leverage this versatile scaffold in your kinase inhibitor discovery programs.

Synthetic Strategies: Building Kinase Inhibitors from a this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse array of potential kinase inhibitors. The double bond within the pyrroline ring is a key functional handle that allows for various chemical transformations to introduce the necessary pharmacophoric elements for kinase binding.

Protocol 1: Epoxidation and Ring-Opening for the Introduction of Amino-Alcohol Moieties

A common strategy in kinase inhibitor design is the incorporation of an amino-alcohol moiety, which can form crucial hydrogen bond interactions within the ATP-binding site. This can be achieved through a two-step sequence involving epoxidation of the double bond followed by nucleophilic ring-opening.

Reaction Scheme:

G start This compound intermediate Epoxide Intermediate start->intermediate m-CPBA, DCM product trans-Amino-alcohol Derivative intermediate->product Amine (R-NH2), Solvent, Heat

Caption: Synthetic pathway for amino-alcohol derivatives.

Materials:

  • This compound (CAS: 246540-50-1)[9]

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Desired amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, isopropanol)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Epoxidation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate. This intermediate is often used in the next step without further purification.

  • Nucleophilic Ring-Opening:

    • Dissolve the crude epoxide intermediate (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or isopropanol.

    • Add the desired amine (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired trans-amino-alcohol derivative.

Causality Behind Experimental Choices:

  • m-CPBA is a widely used and effective reagent for the epoxidation of alkenes due to its electrophilic oxygen atom.

  • The use of a trans-addition mechanism in the epoxidation and a subsequent S**N2-type ring-opening by the amine nucleophile results in a stereospecific formation of the trans-amino-alcohol product. This stereochemical control is crucial for precise positioning of the functional groups within the kinase active site.

  • Heating the ring-opening reaction is often necessary to overcome the activation energy for the nucleophilic attack on the sterically hindered epoxide.

Protocol 2: Dihydroxylation and Further Functionalization

The introduction of a cis-diol via dihydroxylation provides another avenue for creating diverse kinase inhibitor libraries. The diol can be further functionalized to introduce different pharmacophoric groups.

Reaction Scheme:

G start This compound intermediate cis-Diol Intermediate start->intermediate OsO4 (cat.), NMO, acetone/water product Functionalized Derivatives intermediate->product Further synthetic steps

Caption: Synthesis of cis-diol and subsequent functionalization.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄, catalytic amount)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dihydroxylation:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add NMO (1.2 eq) to the solution.

    • To this stirring solution, add a catalytic amount of OsO₄ (e.g., 2.5 mol%).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the cis-diol derivative.

Causality Behind Experimental Choices:

  • Osmium tetroxide is the classic reagent for the syn-dihydroxylation of alkenes, leading to the formation of a cis-diol.

  • NMO is used as a co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed during the reaction, allowing OsO₄ to be used in catalytic amounts, which is important due to its toxicity and cost.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors directly derived from the this compound scaffold is emerging, general principles from related N-sulfonylated pyrrolidine inhibitors can be applied.[10][11]

R-Group PositionGeneral ObservationRationale
Amine Substituent (from Protocol 1) Aromatic amines, particularly those with electron-withdrawing or hydrogen-bonding substituents, often show enhanced potency.These groups can engage in additional interactions (e.g., pi-stacking, hydrogen bonds) with residues in the kinase active site.
Hydroxyl Group (from Protocol 1 & 2) The hydroxyl groups are critical for forming hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.The precise stereochemistry of the hydroxyl and amino groups is crucial for optimal interaction geometry.
Further Functionalization The free hydroxyl groups of the diol can be further derivatized to explore additional binding pockets within the kinase active site.This allows for the introduction of larger, more complex substituents to improve selectivity and potency.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, their biological activity must be assessed. A standard method is to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of kinases.

Protocol 3: General In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A Prepare serial dilutions of test compound B Add compound, controls to 384-well plate A->B C Prepare kinase, substrate, and ATP solutions D Add kinase and substrate to wells C->D E Initiate reaction with ATP D->E F Incubate at room temperature E->F G Add Kinase-Glo® reagent F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • A known potent inhibitor for the target kinase (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® from Promega)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup: Add the diluted compounds, a positive control, and a DMSO-only negative control to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.

    • Add the kinase/substrate mix to all wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be close to the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate a luminescent signal that is inversely proportional to kinase activity (proportional to the remaining ATP).

    • Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Kinase Signaling Pathways

Inhibitors derived from the this compound scaffold are expected to target ATP-competitive binding sites. Depending on the specific functionalization, these compounds could potentially inhibit a range of kinases involved in cancer and inflammatory diseases. A generic signaling pathway that is often targeted is the MAP kinase pathway.

Generic MAP Kinase Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A simplified representation of the MAPK signaling cascade.

Inhibitors targeting kinases such as RAF, MEK, or ERK within this pathway could be developed from the this compound scaffold.[12] The specific kinase target will depend on the three-dimensional arrangement of the functional groups introduced onto the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries with precise stereochemical control. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold. Future work should focus on expanding the range of functionalization reactions, performing broad kinase screening to identify specific targets, and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

  • Malosse, K., Josselin, B., Ruchaud, S., Anizon, F., Giraud, F., & Moreau, P. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 1-15.
  • Giraud, F., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1), 1-12.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
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  • Geahlen, R. L., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(47), 10069-10075.
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  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3123.
  • Debray, C., et al. (2017). Catalyst-free synthesis of quinazolin-4-ones from (hetero)aryl-guanidines: Application to the synthesis of pyrazolo[4,3-f]quinazolin-9-ones, a new family of DYRK1A inhibitors. RSC Advances, 7(84), 53569-53578.
  • Bourahla, K., et al. (2022). Reported small molecules as DYRK1A kinase inhibitors with their IC50 values in nM. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-21.
  • U.S. Patent No. US9593098B2. (2017). Compounds and compositions for modulating EGFR mutant kinase activities.
  • Sun, L., et al. (2011). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 11(11), 976-985.
  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14895-14980.
  • Mahajan, A. T., et al. (2023). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. RSC Medicinal Chemistry, 14(1), 1-13.
  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Patterson, C., et al. (2004). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease.
  • Mesaros, C., et al. (2015). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry, 95, 493-504.
  • Cirillo, P. F., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][13][14][15]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744.

  • Metwally, A. A. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 28(1), 1-2.
  • Wang, M. W., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(20), 3346-3375.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • Knockaert, M., et al. (2004). IC 50 values for kinase inhibition by indirubin and analogues. Oncogene, 23(28), 4973-4982.
  • Olsen, J. V., et al. (2008). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 7(3), 613-622.
  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(8), 1099-1131.
  • Metwally, A. A. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
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  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][13][14][15]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect, 9(48).

  • Medran, N. S., La-Venia, A., & Testero, S. A. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances, 9(12), 6549-6568.
  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(8), 1099-1131.
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  • Hudkins, R. L., et al. (2008). optimization, mixed-lineage kinase 1 crystallography, and oral in vivo activity in 1-methyl-4-phenyltetrahydropyridine models. Journal of Medicinal Chemistry, 51(18), 5680-5689.
  • Bektas, H., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(1), 1-15.
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Sources

Application Notes and Protocols: The Strategic Use of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Privileged Scaffolds in Antiviral Drug Discovery

The relentless challenge of emerging and mutating viral pathogens necessitates a robust and adaptable pipeline for the development of new antiviral therapeutics. A cornerstone of modern medicinal chemistry is the concept of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity. The pyrrolidine ring is one such scaffold, found at the core of numerous approved drugs, including a significant number of antiviral agents targeting viruses like Hepatitis C and Influenza.[1] The strategic incorporation of a sulfonamide moiety, another pharmacologically significant functional group known for its diverse biological activities, further enhances the potential of pyrrolidine-based molecules in antiviral research.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole (also known as N-methylsulfonyl-3-pyrroline) as a versatile starting material for the synthesis of novel antiviral compounds. We will delve into the causality behind its use, provide detailed, self-validating experimental protocols, and present data in a clear, actionable format.

The methylsulfonyl group serves as a robust protecting group for the pyrrolidine nitrogen, stable to a variety of reaction conditions while also influencing the reactivity of the pyrroline double bond. This allows for selective functionalization of the carbocyclic portion of the molecule, paving the way for the introduction of pharmacophores essential for antiviral activity.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 246540-50-1[4]
Molecular Formula C₅H₉NO₂S[4]
Molecular Weight 147.20 g/mol [4]
Appearance White to off-white solid
Storage 2-8°C, dry[5]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Synthetic Strategy: From Pyrroline to Functionalized Pyrrolidine Core

The central strategy revolves around the functionalization of the double bond within the this compound ring. This transformation is key to introducing stereocenters and functional groups that can mimic the interactions of natural ligands with viral enzymes, such as proteases and neuraminidases. A common and effective approach is the stereoselective dihydroxylation of the alkene, followed by conversion of the resulting diol to other functionalities.

Below is a generalized workflow illustrating this synthetic approach.

G A This compound B cis-Dihydroxylation A->B OsO₄ (cat.), NMO C (3R,4S)-3,4-dihydroxy-1-(methylsulfonyl)pyrrolidine B->C D Functional Group Interconversion C->D e.g., Conversion to epoxide, azide opening E Antiviral Target Compound D->E Coupling, Deprotection

Caption: General workflow for the synthesis of antiviral compounds.

Detailed Protocol: Synthesis of a Dihydroxylated Pyrrolidine Intermediate

This protocol details the critical first step in the synthetic pathway: the osmium-catalyzed cis-dihydroxylation of this compound. This reaction introduces two hydroxyl groups with a defined stereochemistry, which are then available for further elaboration.

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water, deionized

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) to the reaction mixture. The solution will typically turn dark brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (3R,4S)-3,4-dihydroxy-1-(methylsulfonyl)pyrrolidine.

Expected Yield: 75-85%

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Spectroscopic Data
(3R,4S)-3,4-dihydroxy-1-(methylsulfonyl)pyrrolidineC₅H₁₁NO₄S181.21¹H NMR: signals for CH-OH, CH₂-N, CH₃-S; ¹³C NMR: signals for C-OH, C-N, C-S

Application in the Synthesis of Neuraminidase Inhibitors: A Hypothetical Pathway

Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment of influenza. The structures of approved drugs like Zanamivir and Laninamivir feature a densely functionalized six-membered ring. The synthesized dihydroxypyrrolidine core can serve as a five-membered ring bioisostere, aiming to interact with key residues in the neuraminidase active site.

The following diagram illustrates a conceptual pathway from the dihydroxylated intermediate to a potential neuraminidase inhibitor.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Compound A (3R,4S)-3,4-dihydroxy-1-(methylsulfonyl)pyrrolidine B Selective Protection & Activation A->B e.g., TBDMSCl, TsCl C Introduction of Amino/Guanidino Group B->C e.g., NaN₃, reduction, guanidinylation D Carboxylic Acid Installation C->D e.g., Oxidation of primary alcohol E Putative Neuraminidase Inhibitor D->E Deprotection

Caption: Conceptual pathway to a neuraminidase inhibitor.

Rationale for the Synthetic Design:

  • Stereocontrolled Dihydroxylation: The initial dihydroxylation sets the crucial stereochemistry of the hydroxyl groups, which is fundamental for mimicking the spatial arrangement of functional groups in the natural substrate (sialic acid) of neuraminidase.

  • Selective Functionalization: The two hydroxyl groups can be selectively protected and activated to allow for the stepwise introduction of other key functionalities. For instance, one hydroxyl could be converted into a leaving group to facilitate nucleophilic substitution with an azide, which can then be reduced to an amine and subsequently converted to a guanidine group. The guanidinium group is a key feature of Zanamivir, forming a salt bridge with a conserved glutamate residue in the neuraminidase active site.

  • Carboxylic Acid Moiety: The other hydroxyl group can be oxidized to a carboxylic acid, another critical functional group for binding to the neuraminidase active site through interactions with arginine residues.

  • N-Sulfonyl Group as a Bioisostere: The N-methylsulfonyl group can be retained in the final molecule or replaced. If retained, it can act as a bioisostere for other functional groups and contribute to the overall binding affinity and pharmacokinetic properties of the compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel antiviral compounds. Its stable N-sulfonyl protection and reactive double bond allow for the controlled and stereoselective introduction of diverse functionalities. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of new pyrrolidine-based inhibitors of viral targets.

Future work in this area could involve:

  • Exploring asymmetric dihydroxylation methods to obtain enantiomerically pure diols.

  • Developing one-pot procedures for the multi-step functionalization of the pyrrolidine core to improve synthetic efficiency.

  • Expanding the scope of functionalization to include other key pharmacophores for targeting a wider range of viral enzymes.

  • Utilizing the synthesized compounds in high-throughput screening assays against various viral targets to identify new lead compounds for antiviral drug discovery.

By leveraging the unique chemical properties of this compound, the scientific community can continue to develop innovative and effective therapies to combat viral diseases.

References

  • Supuran, C. T., & Scozzafava, A. (2000).
  • Supuran, C. T., & Scozzafava, A. (2003). Anticancer and Antiviral Sulfonamides. Bentham Science Publishers.
  • Supuran, C. T., et al. (2003). Antiviral sulfonamides. Current Medicinal Chemistry, 10(12), 923-931.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound (Thai).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sinha, A., et al. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 15(15), 3592-3595.
  • Tantillo, C., et al. (2018). Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120. ChemMedChem, 13(21), 2266-2276.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4935.
  • Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 1. Synthesis and Incorporation into Inhibitors of Hepatitis C Virus NS3/4A Protease. Organic Letters, 4(25), 4475-4478.
  • Ghosh, A. K., et al. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein–Ligand X-ray Studies. Journal of Medicinal Chemistry, 52(13), 3902-3914.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8164.
  • Honda, T., et al. (2002). Synthesis and Antiviral Activity of 4-Guanidino-7-substituted Neu5Ac2en Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(14), 1921-1924.
  • Tian, J., et al. (2014). Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8598.
  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681-690.
  • Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
  • LookChem. (n.d.). This compound.

Sources

One-pot synthesis of functionalized pyrrolidines from 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Functionalized Pyrrolidines from 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Traditional multi-step methods for synthesizing substituted pyrrolidines can be time-consuming and inefficient. This application note details a robust and highly efficient one-pot methodology for the synthesis of diverse, functionalized pyrrolidines starting from the readily available building block, this compound. The strategy leverages a conjugate Michael addition followed by an optional in-situ deprotection, providing rapid access to a library of novel pyrrolidine derivatives. This guide provides the underlying reaction principles, a detailed step-by-step protocol, and discusses the scope and versatility of the method for researchers in synthetic chemistry and drug development.

Scientific Principle: The Dual Role of the N-Sulfonyl Group

The success of this synthetic strategy hinges on the properties of the starting material, this compound. The methylsulfonyl (mesyl) group serves a dual purpose:

  • Activation of the Alkene: As a potent electron-withdrawing group, the N-sulfonyl moiety polarizes the double bond within the pyrroline ring. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, facilitating a conjugate (or Michael) addition reaction.[3][4] This is the key step for introducing functionality at the 3-position of the pyrrolidine ring.

  • A Stable Protecting Group: The sulfonyl group is a stable nitrogen protecting group, robust enough to withstand a variety of reaction conditions. Crucially, it can be cleaved under specific reductive or acidic conditions, allowing for the unmasking of the secondary amine in the final product if desired.[5][6]

The overall transformation proceeds via an initial Michael addition of a suitable nucleophile to the activated alkene, forming a stable N-sulfonylated 3-substituted pyrrolidine. This intermediate can be isolated or, in a true one-pot fashion, carried forward for immediate deprotection to yield the final product.

Experimental_Workflow Figure 2: Experimental Workflow Start 1. Prepare Reactants (Pyrrole derivative in THF) Addition 2. Add Nucleophile + Base (Dropwise at RT) Start->Addition Stir 3. Stir & Monitor (TLC Analysis) Addition->Stir Workup 4. Aqueous Work-up (Quench & Extract) Stir->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Product_Protected Isolated Product (N-Sulfonyl Pyrrolidine) Purify->Product_Protected Deprotect 6. Optional Deprotection (e.g., Mg/MeOH) Product_Protected->Deprotect Product_Final Final Product (Free Pyrrolidine) Deprotect->Product_Final

Sources

Application Note: A Scalable and Validated Synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a key heterocyclic building block in medicinal chemistry.[1][2] The presented methodology is designed for robust application in both academic research and industrial drug development settings, emphasizing scalability, safety, and high purity of the final product. This guide delves into the mechanistic underpinnings of the chosen synthetic route, offers detailed step-by-step instructions, and addresses critical considerations for scaling the process from the bench to larger-scale reactors.

Introduction: The Significance of this compound

The 3-pyrroline scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry.[3] The introduction of a methylsulfonyl group onto the nitrogen atom modulates the electronic properties and metabolic stability of the pyrroline ring, making it a valuable intermediate for the synthesis of complex heterocyclic systems. These systems are integral to the development of novel therapeutics, including kinase inhibitors and compounds targeting the central nervous system.[1][2] The robust and scalable synthesis of this building block is therefore a critical step in accelerating drug discovery programs.

Strategic Approach: The Clauson-Kaas Reaction

For the synthesis of N-substituted pyrroles and their partially saturated analogs, the Clauson-Kaas reaction offers a reliable and well-established method.[4][5][6] This reaction involves the acid-catalyzed condensation of a primary amine or a related nitrogen nucleophile with a 2,5-dialkoxytetrahydrofuran.[6] In the case of this compound, methanesulfonamide serves as the nitrogen source, reacting with 2,5-dimethoxytetrahydrofuran. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally straightforward reaction conditions.

Mechanistic Rationale

The Clauson-Kaas reaction proceeds through an acid-catalyzed ring-opening of the 2,5-dimethoxytetrahydrofuran to form a reactive carbocationic intermediate.[4][5] The primary sulfonamide then acts as a nucleophile, attacking the carbocation. A subsequent series of proton transfers and elimination of methanol leads to the formation of a more stable intermediate. The final ring-closure, driven by the nitrogen's lone pair, followed by elimination of water and methanol, yields the desired N-sulfonylated pyrrole.[4] While the classical Clauson-Kaas reaction yields a fully aromatic pyrrole, careful control of the reaction conditions and the nature of the starting materials allows for the isolation of the dihydro-pyrrole (pyrroline) intermediate.

Experimental Protocol: Bench-Scale Synthesis

This protocol details the synthesis of this compound on a laboratory scale, designed to yield a high-purity product.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,5-Dimethoxytetrahydrofuran98%Commercially Available
Methanesulfonamide98%Commercially Available
p-Toluenesulfonic acid monohydrate98.5%Commercially Available
TolueneAnhydrousCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Round-bottom flask250 mL, dryStandard Laboratory Glassware
Reflux condenserStandard Laboratory Glassware
Magnetic stirrer with heatingStandard Laboratory Equipment
Separatory funnel500 mLStandard Laboratory Glassware
Rotary evaporatorStandard Laboratory Equipment
Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanesulfonamide (9.51 g, 100 mmol) and toluene (100 mL).

  • Addition of Reagents: To the resulting suspension, add 2,5-dimethoxytetrahydrofuran (13.21 g, 100 mmol) followed by p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 30-60 minutes.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Methanesulfonamide, 2,5-Dimethoxytetrahydrofuran, p-TsOH in Toluene Heat Heat to 100°C for 30-60 min Reagents->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Wash with NaHCO3 and Brine Cool->Wash Dry Dry over MgSO4 and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.[7][8][9][10]

ParameterBench-Scale (100 mmol)Pilot-Scale (10 mol)Key Considerations for Scale-Up
Heat Transfer External heating mantleJacketed reactorEnsure efficient heat distribution to avoid localized overheating and side reactions. The exothermicity of the reaction should be carefully monitored.
Reagent Addition All at onceControlled addition via pumpFor larger volumes, controlled addition of the 2,5-dimethoxytetrahydrofuran may be necessary to manage any potential exotherm.
Mixing Magnetic stirrerOverhead mechanical stirrerEnsure adequate mixing to maintain a homogeneous reaction mixture, especially given the initial suspension of methanesulfonamide.
Work-up Separatory funnelJacketed reactor with bottom outletLarger scale extractions require appropriate equipment to handle the larger volumes and ensure efficient phase separation.
Purification Flash chromatographyCrystallization or distillationWhile chromatography is suitable for small quantities, it is often not practical for large-scale production. Developing a crystallization or distillation protocol for purification is highly recommended.[11][12]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure the catalyst is active.
Product loss during work-upOptimize extraction and purification steps. Consider a crystallization protocol to improve recovery.
Impure Product Side reactionsMonitor temperature closely. Ensure the use of anhydrous solvent.
Inefficient purificationOptimize the eluent system for column chromatography or develop a robust crystallization procedure.

Troubleshooting Decision Pathway

Troubleshooting_Pathway Start Analyze Final Product: Low Yield or Impurity? Check_Reaction Check Reaction Completion (TLC/GC of crude) Start->Check_Reaction Low Yield Analyze_Impurities Characterize Impurities (NMR, MS) Start->Analyze_Impurities Impure Product Incomplete Reaction Incomplete? Check_Reaction->Incomplete Increase_Time_Temp Increase Reaction Time/Temp Verify Catalyst Activity Incomplete->Increase_Time_Temp Yes Workup_Loss Potential Loss During Work-up? Incomplete->Workup_Loss No Optimize_Extraction Optimize Extraction pH and Solvent Volumes Workup_Loss->Optimize_Extraction Yes Side_Reaction Side Reaction Products Identified? Analyze_Impurities->Side_Reaction Control_Temp Improve Temperature Control Use Anhydrous Solvents Side_Reaction->Control_Temp Yes Purification_Issue Starting Material or Known Byproduct Contamination? Side_Reaction->Purification_Issue No Optimize_Purification Optimize Chromatography Gradient Develop Recrystallization Protocol Purification_Issue->Optimize_Purification Yes

Caption: Decision pathway for troubleshooting common synthesis issues.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. May cause eye and skin irritation.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link]

  • National Institutes of Health (NIH). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link]

  • ACS Publications. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction | Organic Letters. Available from: [Link]

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  • MDPI. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions with 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction yields when utilizing this versatile building block. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Introduction to this compound

This compound, with a molecular formula of C₅H₉NO₂S and a molecular weight of 147.20 g/mol [1], is a valuable synthetic intermediate. The methylsulfonyl group acts as a robust electron-withdrawing protecting group for the pyrroline nitrogen, enhancing the stability of the dihydro-pyrrole ring and influencing its reactivity in a variety of chemical transformations. This guide will explore key considerations for maximizing the efficiency of reactions involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Why is my alkylation reaction with this compound giving a low yield?

Low yields in alkylation reactions are a common issue and can often be attributed to several factors, including the choice of base, solvent, and reaction temperature.

Core Principles: The nitrogen atom in this compound is part of a sulfonamide, making the N-H proton acidic enough to be removed by a suitable base. The resulting anion can then act as a nucleophile to attack an alkylating agent.

Troubleshooting Steps & Optimization Strategies:

  • Base Selection is Crucial:

    • Strong Bases: For many alkylations, a strong base is required to fully deprotonate the sulfonamide. Sodium hydride (NaH) is a common and effective choice. The use of NaH in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature is a standard starting point[2].

    • Milder Bases: In some cases, particularly with highly reactive alkylating agents, a milder base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be sufficient and can help to minimize side reactions[3]. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is another alternative.

    • Avoid Protic Solvents with Strong Bases: Using protic solvents like ethanol or water with strong bases such as NaH will quench the base and prevent deprotonation of the substrate.

  • Solvent Considerations:

    • Polar Aprotic Solvents: Solvents like THF, dimethylformamide (DMF), and dichloromethane (DCM) are generally good choices for alkylation reactions as they can dissolve the reactants and do not interfere with the reaction.

    • Anhydrous Conditions: It is critical to use anhydrous solvents, especially when working with strong bases like NaH, to prevent quenching of the base and hydrolysis of the reactants.

  • Temperature Control:

    • Initial Deprotonation: The deprotonation step is often carried out at a lower temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.

    • Alkylation Step: The reaction temperature for the alkylation step will depend on the reactivity of the alkylating agent. For less reactive alkyl halides, gentle heating may be necessary. It's advisable to monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time.

Illustrative Workflow for Alkylation Optimization:

cluster_start Start cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_temp Temperature Control cluster_end End start Low Yield in Alkylation base_check Is the base strong enough? start->base_check try_stronger Try a stronger base (e.g., NaH) base_check->try_stronger No try_milder Consider a milder base if side reactions occur (e.g., K2CO3) base_check->try_milder Side Reactions solvent_check Is the solvent appropriate? base_check->solvent_check Yes try_stronger->solvent_check try_milder->solvent_check use_aprotic Use a polar aprotic solvent (e.g., THF, DMF) solvent_check->use_aprotic No temp_check Is the temperature optimized? solvent_check->temp_check Yes ensure_anhydrous Ensure anhydrous conditions use_aprotic->ensure_anhydrous ensure_anhydrous->temp_check cool_deprotonation Cool during deprotonation (0 °C) temp_check->cool_deprotonation No end Optimized Yield temp_check->end Yes adjust_alkylation_temp Adjust temperature for alkylation based on reactant activity cool_deprotonation->adjust_alkylation_temp adjust_alkylation_temp->end

Caption: Workflow for troubleshooting low yields in alkylation reactions.

FAQ 2: My acylation reaction is sluggish and gives a mixture of products. How can I improve the yield and selectivity?

Acylation of N-sulfonylated pyrroles can be challenging due to the electron-withdrawing nature of the sulfonyl group, which deactivates the ring towards electrophilic substitution.

Core Principles: Friedel-Crafts acylation is a common method for introducing an acyl group onto an aromatic or heteroaromatic ring. This reaction typically requires a Lewis acid catalyst to activate the acylating agent. For N-sulfonylated pyrroles, the regioselectivity of the acylation (substitution at the C2 vs. C3 position) can be influenced by the choice of Lewis acid and solvent[4].

Troubleshooting Steps & Optimization Strategies:

  • Lewis Acid Selection:

    • Strong Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can promote acylation but may lead to a mixture of 2- and 3-acylated products. The ratio of these isomers can be solvent-dependent[4].

    • Milder Lewis Acids: Milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) may offer better regioselectivity, often favoring the 2-acylated product[4][5]. It is advisable to screen a variety of Lewis acids to find the optimal catalyst for your specific substrate and acylating agent.

  • Solvent Effects:

    • The choice of solvent can significantly impact the outcome of Friedel-Crafts acylations. Solvents like 1,2-dichloroethane and dichloromethane are commonly used. In some cases, changing the solvent can alter the regioselectivity of the reaction[4].

  • Reaction Temperature:

    • These reactions are often carried out at low temperatures (e.g., 0 °C or below) to control the reactivity and minimize side reactions. A gradual warming to room temperature may be necessary to drive the reaction to completion.

Data Summary: Lewis Acid and Solvent Effects on Acylation of N-p-Toluenesulfonylpyrrole

Lewis AcidSolventMajor ProductReference
AlCl₃1,2-dichloroethane3-acyl isomer[4]
AlCl₃DichloromethaneMixture of 2- and 3-acyl isomers[4]
SnCl₄1,2-dichloroethane2-acyl isomer[4]
ZnCl₂Solvent-freeN-acylated sulfonamide[5]

This table is based on data for N-p-toluenesulfonylpyrrole and serves as a starting point for optimizing the acylation of this compound.

FAQ 3: Can I perform cross-coupling reactions, such as Suzuki or Heck reactions, with derivatives of this compound?

Yes, palladium-catalyzed cross-coupling reactions can be a powerful tool for functionalizing the dihydropyrrole ring.

Core Principles: The Suzuki and Heck reactions are versatile methods for forming carbon-carbon bonds. For these reactions to be successful, a suitable halo-substituted derivative of this compound is typically required as a starting material.

Experimental Protocols:

A. Synthesis of a Bromo-Substituted Dihydropyrrole Intermediate:

A common strategy involves the addition of a nucleophile to an alkynyl bromide, followed by cyclization. An expedient protocol for the synthesis of 5-aryl-2,3-dihydropyrroles involves the nucleophilic addition of an N-tosyl-protected allylic amine to an alkynyl bromide, followed by a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction[6]. This approach can be adapted for this compound.

B. General Procedure for Suzuki Coupling:

  • To a reaction vessel, add the bromo-substituted this compound, the desired boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or dimethoxyethane[7][8].

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Logical Relationship Diagram for Cross-Coupling Reactions:

start This compound halogenation Halogenation (e.g., Bromination) start->halogenation suzuki Suzuki Coupling (with Boronic Acid) halogenation->suzuki heck Heck Coupling (with Alkene) halogenation->heck functionalized_product Functionalized Dihydropyrrole Product suzuki->functionalized_product heck->functionalized_product

Caption: Pathway for functionalization via cross-coupling reactions.

FAQ 4: How do I remove the methylsulfonyl protecting group?

The removal of the methylsulfonyl group is a key step if the free amine is the desired final product.

Core Principles: The cleavage of a methylsulfonyl group from a nitrogen atom can be challenging due to the stability of the S-N bond. However, several methods have been developed for the deprotection of sulfonamides. For the related 2-(methylsulfonyl)ethoxycarbonyl (Msc) group, cleavage occurs readily under basic conditions via a β-elimination mechanism[9]. While this compound lacks the ethoxycarbonyl linkage, exploring base-mediated or reductive cleavage methods is a logical starting point. Reductive cleavage of arenesulfonamides using a photoactivated neutral organic electron donor has also been reported[10].

Potential Deprotection Strategies:

  • Reductive Cleavage: Conditions such as sodium in liquid ammonia or other dissolving metal reductions may be effective.

  • Basic Hydrolysis: While challenging, prolonged heating with a strong base in a suitable solvent could be attempted, though this may risk decomposition of the dihydropyrrole ring.

  • Photochemical Cleavage: As reported for arenesulfonamides, photochemical methods using an electron donor could be a mild alternative[10].

It is important to note that the optimal conditions for deprotection will likely need to be determined empirically for your specific substrate.

FAQ 5: What are the best practices for purifying products derived from this compound?

Proper purification is essential for obtaining a high-purity product and accurate characterization.

Best Practices:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid or base.

  • Drying the Organic Layer: The combined organic layers should be dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrrole and dihydropyrrole derivatives[11][12][13].

    • Solvent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The optimal solvent system will depend on the polarity of your product and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

References

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules.[Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules.[Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules.[Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Journal of the Chinese Chemical Society.[Link]

  • A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters.[Link]

  • Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Angewandte Chemie International Edition.[Link]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules.[Link]

  • Methods and reagents for cleaving and deprotecting oligonucleotides.
  • This compound. PubChem.[Link]

  • Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Arkivoc.[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[Link]

  • AMINOLYSIS AND HYDROLYSIS OF SULFAMATE ESTERS - SUBSTANTIAL N=S BONDING IN THE TRANSITION-STATE LEADING TO N=SULFONYLAMINES. Journal of Physical Organic Chemistry.[Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Arabian Journal of Chemistry.[Link]

  • Separation of reaction product and palladium catalyst after a Heck coupling reaction by means of organic solvent nanofiltration. ChemSusChem.[Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides with Olefins in a Nitrile-Functionalized Ionic Liquid. The Journal of Organic Chemistry.[Link]

  • Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Catalysis Communications.[Link]

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. RSC Medicinal Chemistry.[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Synthetic Communications.[Link]

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry.[Link]

  • Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group. Angewandte Chemie International Edition.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.[Link]

  • Recent developments in chromatographic purification of biopharmaceuticals. Biotechnology Letters.[Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega.[Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances.[Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules.[Link]

  • (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. PubChem.[Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciSpace.[Link]

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Common side products in the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole (Ms-3-pyrroline). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side product formation, and purification strategies encountered during the synthesis of this valuable building block. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, well-established routes for synthesizing this compound:

  • The Clauson-Kaas Pyrrole Synthesis: This is a condensation reaction between methanesulfonamide and a 2,5-dialkoxytetrahydrofuran (e.g., 2,5-dimethoxytetrahydrofuran, DMTHF) under acidic conditions. It is a widely used method for preparing N-substituted pyrroles and their dihydro variants.[1][2]

  • Bimolecular Nucleophilic Substitution: This route involves the direct alkylation of methanesulfonamide with a cis-1,4-dihalo-2-butene, most commonly cis-1,4-dichloro-2-butene. This reaction requires a base to deprotonate the sulfonamide, facilitating the cyclization.

Q2: I've isolated my product, but the NMR shows several impurities. What are the most likely side products?

A2: The identity of the side products is highly dependent on the synthetic route chosen.

  • From Clauson-Kaas: You may be seeing unreacted starting materials or byproducts from the acidic hydrolysis of DMTHF. In some cases, N-acetylated impurities can arise if acetic acid is used as both a catalyst and solvent at high temperatures.[1]

  • From Dichlorobutene Alkylation: Common impurities include the trans-isomer of the final product, oligomeric species, and elimination byproducts from the dichlorobutene starting material, such as chloroprene derivatives.[3]

Q3: What is a typical isolated yield for this synthesis? My yield is below 30%.

A3: Reported yields can vary significantly based on the chosen route and reaction scale.

  • For the Clauson-Kaas synthesis , yields for less nucleophilic sulfonamides can range from moderate to good (40-85%), but are highly sensitive to the acid catalyst and reaction conditions.[2][4]

  • For the dichlorobutene alkylation route , yields are often in the 50-70% range but can be lower due to the formation of oligomeric side products and challenges in purification. A yield below 30% indicates a significant side reaction is occurring or that the reaction conditions are suboptimal. Please refer to the Troubleshooting Guide below for specific solutions.

Section 2: Troubleshooting Guide for Common Issues

This section provides a deeper dive into specific experimental problems, their underlying causes, and actionable solutions.

Issue 1: Low Yield and Complex Mixture in Clauson-Kaas Synthesis

Question: My Clauson-Kaas reaction with methanesulfonamide and 2,5-dimethoxytetrahydrofuran (DMTHF) is giving a low yield and my crude TLC plate shows multiple spots, with very little product. What is going wrong?

Plausible Causes & Solutions:

  • Insufficiently Acidic Conditions: Methanesulfonamide is significantly less nucleophilic than a primary amine. The traditional Clauson-Kaas conditions of refluxing acetic acid may be insufficient to promote the reaction efficiently.[1] The reaction proceeds via acid-catalyzed hydrolysis of DMTHF to succinaldehyde, which then condenses with the sulfonamide. If the first step is too slow, side reactions can dominate.

    • Solution A - Stronger Acid Catalyst: Introduce a stronger acidic promoter. A variety of catalysts have been shown to be effective, including phosphorus pentoxide, thionyl chloride, or various Lewis acids like ZrOCl₂·8H₂O.[1][4] Using a catalytic amount (e.g., 4 mol%) of a Lewis acid in a solvent like water can significantly improve yields.[2][4]

    • Solution B - Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Clauson-Kaas reaction, even with less reactive nucleophiles.[1] This is due to efficient and rapid heating, which can favor the desired reaction pathway over slower decomposition processes.

  • Decomposition of Starting Materials or Intermediates: Prolonged heating under strongly acidic conditions can lead to the decomposition of the acid-sensitive DMTHF or the intermediate succinaldehyde.

    • Solution: Monitor the reaction closely by TLC. Aim for the shortest reaction time necessary for the consumption of the limiting reagent. If using conventional heating, ensure the temperature is controlled precisely and not excessive.

Troubleshooting Workflow: Clauson-Kaas Synthesis

G start Low Yield / Complex Mixture check_acidity Is the catalyst strong enough for a sulfonamide? start->check_acidity check_temp Is reaction time/temperature excessive? check_acidity->check_temp Yes add_promoter Action: Add Lewis Acid Catalyst (e.g., ZrOCl₂) or use microwave heating. check_acidity->add_promoter No monitor_tlc Validation: Monitor reaction progress. Does TLC show a cleaner conversion to a single major product spot? check_temp->monitor_tlc No / Unsure reduce_conditions Action: Reduce reaction temperature and monitor closely by TLC to minimize exposure time. check_temp->reduce_conditions Yes add_promoter->monitor_tlc Implement success Problem Resolved: Proceed with workup and purification. monitor_tlc->success Yes failure Further Investigation Needed: Consider alternative route or starting material purity. monitor_tlc->failure No reduce_conditions->monitor_tlc

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Technical Support Center: Purification of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this polar, sulfonylated heterocyclic compound. Here, we synthesize foundational chromatographic principles with practical, field-tested insights to provide a self-validating guide for achieving high purity.

Understanding the Molecule: Key Purification Considerations

This compound is a polar molecule, as indicated by its computed XLogP3 of -0.3.[1] Its structure contains a sulfonyl group and a dihydro-pyrrole ring, which influence its behavior during chromatography. The lone pair of electrons on the nitrogen atom is delocalized by the strongly electron-withdrawing methylsulfonyl group, making the nitrogen non-basic. However, the polarity of the molecule and the presence of the sulfonyl group can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as peak tailing and the need for highly polar eluents.[2][3]

Recommended Starting Protocol for Column Chromatography

This protocol is a robust starting point for the purification of this compound. Subsequent troubleshooting and optimization will likely be necessary based on your specific crude sample's impurity profile.

Experimental Protocol: Initial Purification Setup

  • Stationary Phase Selection : Standard silica gel (40-63 µm particle size) is a good initial choice.[4]

  • Mobile Phase (Eluent) Selection :

    • Begin with a solvent system of ethyl acetate/hexanes. A good starting point for polar compounds is a 10-50% ethyl acetate in hexanes mixture.[5]

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]

  • Column Packing :

    • Dry packing the column with silica gel is a common practice.[2]

    • Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation. After packing, add a thin layer of sand to the top of the silica to avoid disturbing the surface when adding the eluent.[6]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of a strong solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used. Adsorb the crude product onto a small amount of silica gel, remove the solvent, and then carefully add the dried, impregnated silica onto the top of the column.

  • Elution :

    • Begin elution with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for complex mixtures.[7] For example, you could start with 20% ethyl acetate in hexanes and gradually increase to 50% or higher.

  • Fraction Collection and Analysis :

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column or has a very low Rf value.

  • Question: My target compound, this compound, is stuck at the top of the silica gel column, even when using a high concentration of ethyl acetate in hexanes. What should I do?

  • Answer: This is a common issue with highly polar compounds. The strong interaction between your polar analyte and the polar silica gel stationary phase requires a more polar mobile phase to facilitate elution.

    • Immediate Action : Gradually increase the polarity of your mobile phase. You can do this by increasing the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider adding a more polar solvent like methanol to your eluent system. A common practice for very polar compounds is to use a mixture of dichloromethane and methanol.[5] Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase it. Be cautious, as using more than 10% methanol can potentially dissolve some of the silica gel.[5]

    • Alternative Strategy : Consider switching to a different stationary phase. Alumina can be a good alternative to silica gel for some compounds.[3][8] You can also explore reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8]

Issue 2: The compound is eluting with significant peak tailing.

  • Question: I am able to elute my product, but the collected fractions show significant tailing on TLC, leading to poor separation from impurities. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For polar compounds, this can be due to interactions with acidic silanol groups on the surface of the silica gel.[2]

    • Troubleshooting Steps :

      • Modify the Mobile Phase : Add a small amount of a polar modifier to your eluent. For neutral to slightly acidic compounds, adding a small amount of acetic acid can sometimes improve peak shape. However, given the nature of your compound, this is less likely to be effective. A more common approach for nitrogen-containing compounds is to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce tailing.

      • Consider a Different Stationary Phase : If modifying the mobile phase doesn't resolve the issue, consider using a deactivated or end-capped silica gel. These have fewer free silanol groups and can reduce tailing for polar compounds.

Issue 3: The product appears to be degrading on the column.

  • Question: I've noticed that the yield of my purified product is very low, and I see new, unexpected spots on my TLC plates after chromatography. I suspect my compound is decomposing on the silica gel. What can I do?

  • Answer: Pyrrole-containing compounds can be sensitive to the acidic nature of standard silica gel and may degrade or polymerize during purification.[9]

    • Verification : To confirm if your compound is unstable on silica, you can run a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[8]

    • Solutions :

      • Deactivate the Silica Gel : Before packing your column, you can deactivate the silica gel by treating it with a solution of your eluent containing 1-2% triethylamine.[2] This neutralizes the acidic sites.

      • Use an Alternative Stationary Phase : Consider using a less acidic stationary phase like neutral alumina.[8]

      • Work Quickly : Minimize the time your compound spends on the column. A faster flow rate (using flash chromatography with applied pressure) can sometimes help.

Issue 4: Poor separation between the product and a close-running impurity.

  • Question: My product and an unknown impurity have very similar Rf values, and I'm struggling to get a clean separation. How can I improve the resolution?

  • Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

    • Optimization Strategies :

      • Fine-tune the Mobile Phase : Test a variety of solvent systems with different selectivities. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol or ether/hexanes.[5] Even small changes in the solvent composition can significantly alter the separation.

      • Use a Gradient Elution : A shallow solvent gradient can often improve the separation of closely eluting compounds.[7] Start with a lower polarity mobile phase and slowly increase the polarity over the course of the separation.

      • Column Dimensions : Use a longer, narrower column. Resolution increases with column length.[6]

      • Sample Loading : Ensure you are not overloading the column. Too much sample will lead to broad peaks and poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile will depend on the synthetic route. However, common impurities in pyrrole syntheses can include unreacted starting materials, byproducts from side reactions, and polymeric materials formed from the pyrrole product itself.[9] If using a Paal-Knorr type synthesis, unreacted 1,4-dicarbonyl compounds or amines may be present.[10]

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring your column.[4] Use a visualization agent to see the spots. For pyrrole derivatives, a potassium permanganate stain is often effective. UV light can also be used if the compound or impurities are UV-active.

Q3: What is the recommended way to store the purified this compound?

A3: Pyrrole derivatives can be sensitive to air, light, and acid.[9] It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and at a low temperature (e.g., -20°C) to ensure its stability over time.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, especially if you are facing issues with degradation on silica gel or strong retention.[8] For a polar compound like this compound, you would use a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and methanol or acetonitrile). You may need to add a buffer to control the pH of the mobile phase to achieve optimal separation.[11]

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC TLC Analysis (Rf ~0.2-0.3) Solvent Select Solvent System TLC->Solvent Column Pack Column (Silica Gel) Solvent->Column Load Load Crude Sample Column->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Problem with Purification No_Elution No Elution / Low Rf Start->No_Elution Tailing Peak Tailing Start->Tailing Degradation Product Degradation Start->Degradation Poor_Sep Poor Separation Start->Poor_Sep Inc_Polarity Increase Mobile Phase Polarity No_Elution->Inc_Polarity Change_Stationary Change Stationary Phase (e.g., Alumina, C18) No_Elution->Change_Stationary Add_Modifier Add Modifier (e.g., Triethylamine) Tailing->Add_Modifier Tailing->Change_Stationary Degradation->Change_Stationary Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Poor_Sep->Inc_Polarity Optimize_Gradient Optimize Solvent Gradient Poor_Sep->Optimize_Gradient Column_Geo Use Longer/Narrower Column Poor_Sep->Column_Geo

Caption: A decision tree for troubleshooting common issues in the column chromatography of polar compounds.

Data Summary Table

ParameterRecommended Starting Conditions & Optimization Strategies
Stationary Phase Silica Gel (40-63 µm); consider neutral alumina or C18 reversed-phase if issues arise.
Mobile Phase Start with Ethyl Acetate/Hexanes (1:9 to 1:1 v/v). For higher polarity, use Dichloromethane/Methanol (1-10% MeOH).
Rf Value Aim for an Rf of 0.2-0.3 on TLC for the target compound.[2]
Peak Tailing Add 0.1-1% triethylamine to the eluent to neutralize acidic silica.[2]
Product Degradation Use deactivated silica, neutral alumina, or minimize time on the column.[8]
Poor Separation Employ a shallow solvent gradient, use a longer column, and ensure proper sample loading.[6][7]

References

  • ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? Retrieved from [Link]

  • Xie, X., & Li, P. (n.d.). Synthesis of 2‐Sulfonated‐9H‐Pyrrolo[1,2‐a]indoles via a Ag‐Promoted Cascade Sulfonation and Cyclization. ResearchGate. Retrieved from [https://www.researchgate.net/publication/328975525_Synthesis_of_2-Sulfonated-9H-Pyrrolo12-a]indoles_via_a_Ag-Promoted_Cascade_Sulfonation_and_Cyclization]([Link])

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • YMC. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-903. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Characterizations of Poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2023, December 5). (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydro-1-methylpyrrole. Retrieved from [Link]

Sources

Troubleshooting low yield in the deprotection of N-Ms-2,5-dihydropyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of N-Mesyl-2,5-dihydropyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common issues and improve your reaction yields.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific problems you may encounter during the deprotection of N-Ms-2,5-dihydropyrrole.

Issue 1: Low to No Product Formation

The complete or near-complete absence of your desired 2,5-dihydropyrrole product is a common yet solvable issue. The underlying cause is often related to the reaction conditions being insufficient to cleave the robust N-Ms bond.

Troubleshooting Workflow

workflow start Low/No Product Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK success Successful Deprotection check_reagents->success Issue Found & Resolved change_reductant Switch to a Stronger Reductive System increase_temp->change_reductant Still Low Yield increase_temp->success Yield Improved alt_method Consider Alternative Deprotection Methods change_reductant->alt_method Still Low Yield change_reductant->success Yield Improved alt_method->success Yield Improved mechanism reactant N-Ms-2,5-dihydropyrrole N-SO₂Me intermediate Radical Anion Intermediate [N-SO₂Me]⁻• reactant->intermediate + Mg → Mg⁺• + e⁻ cleavage Cleavage N• + MeSO₂⁻ intermediate->cleavage Fragmentation product 2,5-dihydropyrrole NH cleavage->product Protonation (from MeOH)

Preventing polymerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of pyrrole derivatives. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these electron-rich heterocycles. A primary hurdle is their propensity to polymerize, leading to decreased yields, complex purification, and sometimes, complete reaction failure. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these challenges effectively.

Troubleshooting Guide: Common Polymerization Issues

This section addresses specific, acute problems you might encounter during your experiments. The question-and-answer format is designed for quick problem identification and resolution.

Q1: My reaction mixture turned dark brown or black immediately after adding an acid catalyst. What happened, and how can I prevent it?

A1: Probable Cause & The Chemical Rationale

This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization.[1] Pyrrole and its derivatives are electron-rich aromatic compounds. In the presence of a strong acid, the pyrrole ring can be protonated.[1][2] This protonation disrupts the ring's aromaticity, making it highly reactive.[1] The protonated pyrrole then acts as a potent electrophile, which is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[1][3]

Recommended Solutions:

  • Primary Recommendation: N-Protection. The most effective and robust strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen before introducing acidic reagents.[1] This modification decreases the electron density of the pyrrole ring, making it significantly less susceptible to protonation and subsequent electrophilic attack.[1][4] This allows for a much broader range of chemical transformations to be performed under acidic conditions.[1]

  • Secondary Recommendation: Optimize Reaction Conditions. If N-protection is not a viable option for your synthetic route, you must rigorously control the reaction conditions:

    • Lower the Temperature: Drastically reduce the temperature of your reaction mixture (e.g., to -78 °C using a dry ice/acetone bath) before and during the addition of the acid.[1] This slows down the kinetics of the polymerization reaction.

    • Control Reagent Addition: Use a syringe pump for the slow, dropwise addition of the acid to a well-stirred, diluted solution of the pyrrole derivative. This helps to avoid localized areas of high acid concentration that can initiate polymerization.[1]

Q2: I'm attempting an oxidative coupling reaction, but I'm getting a low yield of my desired product and a lot of insoluble black precipitate.

A2: Probable Cause & The Chemical Rationale

Similar to acid-catalyzed polymerization, this issue stems from the high reactivity of the pyrrole ring, but in this case, it's driven by oxidation. Many common oxidizing agents (e.g., ferric chloride, ammonium persulfate) can rapidly oxidize pyrrole to a radical cation.[3][5] This radical cation is a key intermediate in electropolymerization and chemical oxidative polymerization, readily coupling with other pyrrole units to form polypyrrole.[3][6] If the oxidation is too fast or uncontrolled, polymerization will outcompete the desired coupling reaction.

Recommended Solutions:

  • Select a Milder Oxidant. Avoid harsh, aggressive oxidizing agents. Consider using milder, more controlled systems. Examples of oxidants used for more controlled transformations include pyridinium chlorochromate (PCC) or reagents used in Swern oxidations.[7] For specific coupling reactions, catalyst systems like Cu/nitroxyl have been developed for aerobic oxidative coupling at room temperature, offering greater control.[8][9]

  • Protect the Pyrrole Nitrogen. As with acid-catalyzed reactions, an N-protecting group, particularly an electron-withdrawing one like a sulfonyl group, will reduce the pyrrole's susceptibility to oxidation, thereby minimizing polymerization.[4][10]

  • Control Stoichiometry and Temperature. Ensure you are using the correct stoichiometry of your oxidant. An excess can lead to over-oxidation and polymerization. Running the reaction at a lower temperature can also help to control the reaction rate and favor the desired product over polymer formation.[11]

Q3: My purified pyrrole derivative darkens over time, even when stored in the freezer. Is this a problem?

A3: Probable Cause & The Chemical Rationale

Yes, this indicates slow polymerization and degradation. Unprotected pyrroles are sensitive not only to acids and oxidants but also to light and atmospheric oxygen.[2][12] Oxygen can initiate polymerization, a process that can be accelerated by light.[13] The darkening color is visual evidence of the formation of oligomers and polymers.[13] This degradation can impact the purity and reactivity of your compound in subsequent steps.

Recommended Solutions:

  • Inert Atmosphere Storage: Always store purified, unprotected pyrrole derivatives under an inert atmosphere (nitrogen or argon).[13] This can be achieved by flushing the storage vial with the inert gas before sealing.

  • Low Temperature and Darkness: Store the compound at low temperatures (e.g., -20 °C or -80 °C).[13] Freezing can significantly slow the degradation process.[13] Additionally, wrap the vial in aluminum foil or use an amber vial to protect it from light.

  • Distillation Before Use: If you observe significant darkening, it is best practice to re-purify the pyrrole by distillation immediately before use to remove polymeric impurities.

Frequently Asked Questions (FAQs)

Why is N-Protection the Go-To Strategy?

The lone pair of electrons on the nitrogen atom in pyrrole is integral to its aromatic sextet.[14] This makes the ring electron-rich and highly reactive towards electrophiles.[15][16] By attaching an electron-withdrawing group (EWG) to the nitrogen, you fundamentally change the electronic character of the ring.

N_Protection_Effect

This reduced electron density serves two key purposes:

  • Deactivation: It makes the pyrrole ring less nucleophilic and therefore less reactive towards electrophiles, including other protonated pyrrole molecules.[1][4]

  • Blocking the N-H: It replaces the acidic N-H proton, preventing deprotonation by bases which can sometimes lead to undesired side reactions.

How Do I Choose the Right N-Protecting Group?

The ideal protecting group should be easy to install, stable to your desired reaction conditions, and easy to remove without affecting other functional groups in your molecule.[17] The choice is a critical strategic decision in your synthesis plan.

Protecting GroupKey Characteristics & Use CasesStability ProfileCommon Removal Conditions
Tosyl (Ts) High Stability: Excellent for reactions involving strong acids, oxidants, or organometallics.[4] Reduces ring reactivity significantly.Very stable to strong acids and a wide range of reagents.Strong reducing agents (e.g., Na/NH₃) or strong base (e.g., NaOH, reflux).
Benzenesulfonyl Similar to Tosyl, offering robust protection.[4] A common and effective choice.Stable to strong acids and many reaction conditions.Base-catalyzed hydrolysis (e.g., NaOH/MeOH).
Boc (tert-Butoxycarbonyl) Acid Labile: Ideal when you need to deprotect under mild acidic conditions. Not suitable for reactions that require strong acid.[1][18]Stable to bases and hydrogenation. Cleaved by acids.Trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent.
SEM ([2-(trimethylsilyl)ethoxy]methyl) Fluoride Labile: Offers an orthogonal deprotection strategy.Stable to a wide range of non-acidic and non-fluoride conditions.Tetrabutylammonium fluoride (TBAF) in THF.[19]
Benzyl (Bn) Hydrogenolysis: Useful if your molecule is stable to reductive conditions.Stable to acids, bases, and many organometallics.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[17]
What is the Mechanism of Acid-Catalyzed Polymerization?

Understanding the mechanism highlights the critical points for intervention. The process is a chain reaction initiated by protonation.

Polymerization_Mechanism

Key Experimental Protocols

Protocol 1: N-Tosylation of a Pyrrole Derivative

This protocol describes a general procedure for protecting the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, a robust and widely used strategy.[1]

Materials:

  • Pyrrole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the NaH. Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under a vacuum.

  • Deprotonation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of the pyrrole derivative (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This ensures complete deprotonation to form the sodium pyrrolide salt.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of an N-Tosyl Pyrrole using Magnesium

This method provides a milder alternative to other harsh deprotection conditions.[1]

Materials:

  • N-Tosyl pyrrole derivative (1.0 eq)

  • Magnesium turnings (excess, e.g., 10 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Setup: To a round-bottom flask, add the N-tosyl pyrrole and magnesium turnings.

  • Reaction: Add anhydrous methanol and stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove excess magnesium and magnesium salts.

  • Rinse the filter cake with additional methanol or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by partitioning between water and a suitable organic solvent (like DCM) and/or by flash column chromatography to yield the deprotected pyrrole.

References

  • Muchowski, J. M., & Hogg, D. R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
  • Yin, J., & Raines, R. T. (2021). Pyrrole Protection.
  • Carpino, L. A., & Chen, G. Y. (2011). Protecting groups for the pyrrole nitrogen atom. The t-Butyloxycarbonyl (BOC) group.
  • Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry.
  • Tran, H. D., D'Arcy, J. M., & Kaner, R. B. (2000).
  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Tech Support.
  • Al-Janabi, H. S., & Al-Zuhairi, A. J. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry.
  • Química Organica.org. (n.d.).
  • Hann, J. L., et al. (2023).
  • ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization?
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Zhang, L., et al. (2015). Optimizing the Polymerization Conditions of Conductive Polypyrrole.
  • Kumar, A., & Siddiqui, Z. N. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry & Biodiversity.
  • Fu, W., et al. (2022).
  • ResearchGate. (2022). Oxidative Coupling: An Important Tool for Pyrrole Synthesis.
  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? Quora.
  • Chemistry LibreTexts. (2019). 10.6.3. Mild Oxidizing Agents. Chemistry LibreTexts.
  • BIOSYNCE. (2025).

Sources

Technical Support Center: Purification of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind each step, ensuring both scientific integrity and practical success.

I. Understanding the Impurity Profile

The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can arise from various sources, including the synthetic route, storage conditions, and handling. A foundational understanding of the synthesis is key to anticipating potential impurities.

A common synthetic route to the 3-pyrroline core involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr synthesis.[1][2][3][4][5] For N-substituted 3-pyrrolines, a plausible pathway involves the reaction of cis-1,4-dihalo-2-butene with the desired amine.[6][7] In the case of this compound, this would likely involve methanesulfonamide.

Based on these synthetic pathways, the following classes of impurities can be anticipated:

  • Starting Materials: Unreacted methanesulfonamide, cis-1,4-dichloro-2-butene, or remnants of a 1,4-dicarbonyl precursor.

  • Byproducts: Over-reduced species such as 1-(methylsulfonyl)pyrrolidine, or products from side-reactions. The separation of 3-pyrroline from its saturated analog, pyrrolidine, can be challenging due to their close boiling points.[6]

  • Degradation Products: The sulfonyl group can be susceptible to cleavage under harsh acidic or basic conditions. The pyrroline ring may also be prone to oxidation or polymerization over time. While specific degradation pathways for this molecule are not extensively documented, studies on related cyclic aminals show susceptibility to hydrolysis in acidic media.[8][9]

II. Troubleshooting Guide: Question & Answer Format

This section addresses common problems encountered during the purification of this compound.

Question 1: My NMR spectrum shows signals that I cannot identify, in addition to my product peaks. What are the likely culprits?

Answer: Unidentified peaks in your NMR spectrum often correspond to common impurities from the synthesis or workup.

  • Residual Solvents: First, cross-reference the chemical shifts with common laboratory solvents used in your synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).

  • Starting Materials:

    • Methanesulfonamide: Look for a singlet corresponding to the methyl group.

    • cis-1,4-dichloro-2-butene: Check for characteristic alkene and methylene proton signals.

  • Byproducts:

    • 1-(Methylsulfonyl)pyrrolidine: The fully saturated analog will lack the characteristic alkene protons of your desired product and will show different chemical shifts for the ring protons. The separation of these two can be difficult due to similar polarities.

  • Degradation Products: If the compound has been stored for a long time or exposed to harsh conditions, you might observe broader peaks or new signals indicative of decomposition.

Question 2: My column chromatography is not giving me a pure product. What can I do to improve the separation?

Answer: Optimizing your chromatography conditions is key to achieving high purity.

  • Choice of Stationary Phase: Standard silica gel is typically effective for the purification of N-sulfonylated compounds.

  • Solvent System (Eluent):

    • A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Troubleshooting Poor Separation: If your compound and impurities are co-eluting, try a less polar solvent system to increase the retention time on the column, which may improve separation. A shallow gradient elution can also be very effective.

    • Tailing: If you observe significant tailing of your product spot on TLC, it might indicate interaction with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to mitigate this.

  • Column Loading: Overloading the column is a common reason for poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).

Question 3: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid instead of a solid.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • For N-sulfonylated compounds, consider solvent systems like ethyl acetate/hexanes, methanol/water, or acetone/water.

  • Troubleshooting "Oiling Out":

    • Use a more polar solvent: If your compound is oiling out from a non-polar solvent system, try a more polar one.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.

    • Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

III. Analytical Methods for Purity Assessment

Reliable analytical methods are essential to confirm the purity of your this compound.

Technique Purpose Typical Observations & Key Considerations
1H & 13C NMR Structure confirmation and impurity identification.- Look for the characteristic signals of the methylsulfonyl group (singlet in 1H NMR) and the pyrroline ring protons. - Compare integration values to quantify impurities.
HPLC-UV Purity assessment and quantification of impurities.- A reverse-phase C18 column is a good starting point. - A mobile phase of acetonitrile/water or methanol/water with a gradient is often effective. - UV detection wavelength should be optimized based on the chromophore.
LC-MS Impurity identification by mass-to-charge ratio.- Provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in their identification.[10]
GC-MS Analysis of volatile impurities.- Useful for detecting residual solvents and low molecular weight starting materials.

IV. Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol provides a general guideline for the purification of N-sulfonylated pyrrolidines.

  • Prepare the Column: Slurry pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., start with 100% hexanes and gradually increase the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or methanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals under vacuum.

V. Visualization of Workflows

Diagram 1: General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional for higher purity NMR NMR Spectroscopy Column_Chromatography->NMR HPLC HPLC-UV Column_Chromatography->HPLC Recrystallization->NMR Recrystallization->HPLC Pure_Product Pure Product NMR->Pure_Product LCMS LC-MS HPLC->LCMS For impurity ID HPLC->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

VI. Stability and Storage

To maintain the integrity of this compound, proper storage is crucial.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light.

VII. Conclusion

The successful purification of this compound relies on a systematic approach that begins with an understanding of potential impurities derived from its synthesis. By employing appropriate purification techniques like column chromatography and recrystallization, and verifying purity with robust analytical methods, researchers can ensure the quality of this valuable intermediate for their downstream applications. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies.

References

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]

  • Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. (n.d.). MDPI. [Link]

  • Oxidative dehydrogenative aromatization and sulfonylation reactions of N‐heterocycles. (n.d.). ResearchGate. [Link]

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  • A convenient method for 3-pyrroline synthesis. (n.d.). PubMed. [Link]

  • Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. (n.d.). ResearchGate. [Link]

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Technical Support Center: Regioselectivity in Reactions of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for navigating the complexities of regioselective reactions involving 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This valuable building block, also known as N-methylsulfonyl-3-pyrroline, is instrumental in the synthesis of novel therapeutics and complex molecules. However, controlling the regioselectivity of additions across the C=C double bond can be a significant challenge. This guide, presented in a question-and-answer format, is designed to provide you with in-depth troubleshooting strategies and practical advice to steer your reactions toward the desired constitutional isomer.

Understanding the Reactivity Landscape

The key to mastering regioselectivity lies in understanding the electronic nature of this compound. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the double bond.[1]

  • Reduced Nucleophilicity: Unlike many other enamides, the double bond in N-methylsulfonyl-3-pyrroline is deactivated towards electrophilic attack due to the electron-withdrawing sulfonyl group. This reduced reactivity can lead to sluggish or unsuccessful reactions with weak electrophiles.[2]

  • Enhanced Electrophilicity: Conversely, the β-carbon of the double bond becomes more electrophilic, making it susceptible to nucleophilic attack, such as in Michael additions.[3]

This dual nature is the primary source of regioselectivity challenges. The following sections will address specific issues you may encounter.

Troubleshooting and FAQs

Issue 1: Poor or No Reaction with Electrophiles

Question: I am attempting an electrophilic addition (e.g., halogenation, hydroboration) to this compound, but I am observing low to no conversion. What is going on?

Answer: This is a common issue stemming from the deactivating effect of the N-methylsulfonyl group. The double bond is less eager to attack electrophiles compared to an un-functionalized or N-alkylated dihydropyrrole.

Troubleshooting Strategies:

  • Increase Electrophile Reactivity: Employ more reactive electrophilic reagents. For instance, instead of Br₂, consider using N-bromosuccinimide (NBS) with a catalytic amount of a protic acid to generate a more potent electrophilic bromine species.

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the electrophile, making it more susceptible to attack by the deactivated double bond. For acylations, for example, AlCl₃ or BF₃·OEt₂ can be employed, though care must be taken as they can also promote side reactions.[4]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously as it may also lead to decreased selectivity and decomposition. Monitor your reaction closely by TLC or LC-MS.

  • Solvent Choice: A more polar solvent can sometimes stabilize charged intermediates and transition states, potentially accelerating the reaction.

Issue 2: Mixture of Regioisomers in Electrophilic Additions

Question: My electrophilic addition is proceeding, but I am obtaining a mixture of 2- and 3-substituted pyrrolidine products. How can I favor one over the other?

Answer: The formation of regioisomers in electrophilic additions is governed by the relative stability of the cationic intermediates. While attack at the C2 position might be electronically favored in some cases for N-sulfonyl pyrroles, steric factors can also play a crucial role.[4]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Steric Hindrance Bulky reagents will preferentially attack the less sterically hindered position of the double bond.For hydroboration, consider using a bulkier borane reagent like 9-BBN or disiamylborane to favor addition to the less hindered carbon, leading to the anti-Markovnikov product upon oxidation.[5]
Directing Groups While not intrinsic to the starting material, a temporary directing group could be introduced.This is a more advanced strategy and would require modification of the starting material.
Temperature Control Lowering the temperature can favor the kinetically controlled product, which may be a single regioisomer.Run the reaction at 0 °C or -78 °C and monitor for changes in the product ratio.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and the transition states leading to them.Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol).

Workflow for Optimizing Regioselectivity in Electrophilic Addition:

G start Mixture of Regioisomers Observed reagent Modify Reagent Sterics start->reagent Bulky Reagent Available? temp Lower Reaction Temperature start->temp Kinetically Favored? solvent Screen Solvents start->solvent Solvent Effect Plausible? analysis Analyze Product Ratio (GC/NMR) reagent->analysis temp->analysis solvent->analysis desired Desired Regioisomer Favored analysis->desired Improved Ratio no_change No Improvement analysis->no_change Ratio Unchanged

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 3: Unexpected Side Reactions

Question: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions with this compound?

Answer: Besides regiochemical infidelity, several other side reactions can occur.

Common Side Reactions and Solutions:

  • Over-reaction/Polymerization: The pyrrolidine ring, even when N-protected, can be susceptible to ring-opening or polymerization under harsh acidic or basic conditions.

    • Solution: Use milder reagents and conditions. If strong acids or bases are necessary, consider running the reaction at lower temperatures and for shorter durations.

  • Elimination: If the initial addition product has a suitable leaving group, elimination to form a pyrrole derivative can occur, especially at elevated temperatures.

    • Solution: Conduct the reaction at the lowest possible temperature and use a non-coordinating base if a base is required for the subsequent step.

  • C-Sulfonylation: While less common for the dihydropyrrole system compared to activated aromatic rings, under certain conditions, reaction at the carbon backbone with the sulfonylating agent might occur, though this is more of a concern during the synthesis of the starting material.[6]

    • Solution: Ensure the complete removal of any residual reagents from the synthesis of the starting material.

Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation

This protocol aims to produce the anti-Markovnikov alcohol, 1-(methylsulfonyl)pyrrolidin-3-ol, by leveraging a sterically hindered borane.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add 9-BBN dimer (0.6 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly add ethanol, followed by the 3 M NaOH solution.

  • Carefully add 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Rationale: The bulky 9-BBN reagent will preferentially add to the less sterically hindered carbon of the double bond, leading to the boron intermediate at the 3-position. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the 3-ol with high regioselectivity.[5][7]

Protocol 2: Regioselective Michael Addition

This protocol describes a conjugate addition of a soft nucleophile to favor the formation of a 3-substituted pyrrolidine.

Materials:

  • This compound

  • Thiophenol (or other soft nucleophile)

  • Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Rationale: The electron-withdrawing N-sulfonyl group makes the β-carbon of the double bond electrophilic and susceptible to Michael addition. Soft nucleophiles, like thiolates, are excellent for this type of conjugate addition, leading to the 3-substituted product.[3]

Decision Tree for Reaction Choice:

G start Desired Product? electrophilic Electrophilic Addition Product start->electrophilic Electrophile nucleophilic Nucleophilic Addition Product start->nucleophilic Nucleophile hydroboration Hydroboration-Oxidation electrophilic->hydroboration heck Heck Reaction electrophilic->heck epoxidation Epoxidation electrophilic->epoxidation michael Michael Addition nucleophilic->michael protocol1 Follow Protocol 1 hydroboration->protocol1 heck_protocol Consult Heck Reaction Literature [17, 30] heck->heck_protocol protocol2 Follow Protocol 2 michael->protocol2 epoxidation_protocol Use m-CPBA or Oxone [5] epoxidation->epoxidation_protocol

Caption: Decision tree for selecting a reaction pathway.

References

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Journal of Organic Chemistry. [Link]

  • Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. PubMed. [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Authorea. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. National Institutes of Health. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

  • Regioselective Heck reaction of aliphatic olefins and aryl halides. Royal Society of Chemistry. [Link]

  • Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. [Link]

  • Pyrrolyl-radical-based di-/tri-functionalization of alkenes using sulfonyl pyrroles via radical/radical cross-coupling. Royal Society of Chemistry. [Link]

  • Sulfonyl Protective Groups. Chem-Station. [Link]

  • Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. National Institutes of Health. [Link]

  • Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles | Request PDF. ResearchGate. [Link]

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. [Link]

  • (S)-3-(METHYLSULFONYL)PYRROLIDINE HYDROCHLORIDE. R&D Chemicals. [Link]

  • Scheme 4: Heck-Matsuda reaction of the protected 2,5-dihydro-1H-pyrrole... ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Royal Society of Chemistry. [Link]

  • Hydroboration–Oxidation of Terpenoids in Targeted Syntheses of Low-Molecular-Mass Bioregulators | Request PDF. ResearchGate. [Link]

  • HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Redalyc. [Link]

  • Ruthenium-Catalyzed α-Regioselective Hydroboration of Allenes. PubMed. [Link]

  • Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI. [Link]

  • Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. ResearchGate. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]

  • Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ) -1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. MDPI. [Link]

  • REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. PubMed. [Link]

  • Regioselective Heck couplings of alpha,beta-unsaturated tosylates and mesylates with electron-rich olefins. PubMed. [Link]

  • Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases. National Institutes of Health. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

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Technical Support Center: Challenges in the Cleavage of the Methylsulfonyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylsulfonyl (Ms) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the cleavage of this robust protecting group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and ensure the successful deprotection of your target molecules.

Troubleshooting Guide

This section addresses specific issues that can arise during the removal of a methylsulfonyl (mesyl) group. Each problem is analyzed by outlining potential causes and providing actionable, step-by-step solutions.

Problem 1: Incomplete or No Cleavage of the Methylsulfonyl Group

You've subjected your mesylated compound to standard deprotection conditions, but analysis (TLC, LC-MS) shows a significant amount of starting material remains.

Potential Causes:

  • Insufficient Reagent Strength or Concentration: The stability of the sulfonate ester, especially on sterically hindered or electron-rich centers, may require harsher conditions than initially employed.

  • Low Reaction Temperature: Cleavage reactions are kinetically controlled. Insufficient thermal energy can lead to prohibitively slow reaction rates.

  • Steric Hindrance: The accessibility of the sulfonyl group or the carbon to which it is attached is critical. Bulky neighboring groups can impede the approach of the nucleophile or base.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reagents cannot interact effectively, leading to an incomplete reaction.

Recommended Solutions:

  • Increase Reagent Concentration and/or Temperature:

    • For base-mediated hydrolysis (e.g., NaOH, KOH), consider increasing the molarity of the base.

    • Gradually increase the reaction temperature, monitoring for any potential substrate degradation. Refluxing in a suitable solvent is a common strategy.

  • Switch to a Stronger or More Suitable Nucleophile:

    • The methanesulfonyl group is a hard leaving group. For SN2-type cleavage, a "soft" and potent nucleophile is often more effective than a hard one.

    • Thiophenolate: Sodium or potassium thiophenolate is a highly effective reagent for cleaving mesylates, particularly aryl mesylates.[1] The high nucleophilicity of the thiolate anion facilitates the displacement of the mesylate group.

  • Employ Reductive Cleavage Conditions:

    • For substrates that are sensitive to harsh basic or nucleophilic conditions, a reductive approach can be a milder alternative.

    • A common system is Magnesium in Methanol (Mg/MeOH) , which performs a one-electron reduction to cleave the sulfonyl group.[1]

  • Optimize Solvent Choice:

    • Ensure your substrate is fully soluble at the reaction temperature. If solubility is an issue, consider a co-solvent system or switch to a solvent with better solvating properties for your specific molecule (e.g., DMF, DMSO).

Problem 2: Substrate Degradation or Unwanted Side Reactions

The desired deprotected product is observed, but it is accompanied by significant impurities or has been completely consumed by side reactions.

Potential Causes:

  • Elimination (E2 Reaction): The mesyl group is an excellent leaving group, making it susceptible to elimination reactions, especially on secondary and tertiary carbons with accessible beta-protons.[2] Strong, non-nucleophilic bases can favor elimination over substitution.

  • Epimerization/Racemization: If a stereocenter exists on the carbon adjacent (alpha) to the mesylated alcohol, the strongly basic conditions required for cleavage can deprotonate this position, leading to a loss of stereochemical integrity.

  • Hydrolysis of Other Functional Groups: Harsh basic or acidic conditions used for mesylate cleavage can hydrolyze other sensitive functional groups in the molecule, such as esters, amides, or other protecting groups.[3]

Recommended Solutions:

  • To Minimize Elimination:

    • Use a Nucleophilic Reagent: Employ a strong, "soft" nucleophile that favors the SN2 pathway over E2. Thiophenolate is an excellent choice.[1]

    • Avoid Strong, Bulky Bases: Steer clear of bases like DBU or t-butoxide if a substitution reaction is desired.

  • To Prevent Epimerization:

    • Utilize Milder, More Nucleophilic Conditions: Avoid strongly basic systems like NaOH/reflux. The use of potassium carbonate with a nucleophile like thiophenol in a solvent like DMF at a lower temperature (RT to 50 °C) can be effective.

    • Consider Reductive Cleavage: Methods like Mg/MeOH are generally not basic and can preserve adjacent stereocenters.[1]

  • To Ensure Orthogonality:

    • Develop a Robust Protecting Group Strategy: Before synthesis, ensure that the methylsulfonyl group's cleavage conditions are compatible with all other protecting groups on your molecule. The Ms group is stable to acidic conditions, making it orthogonal to acid-labile groups like Boc or Trityl.[1]

    • Mild Cleavage of Aryl Mesylates: For phenols protected as mesylates, specific mild protocols have been developed that can be conducted on highly functionalized substrates, preserving other sensitive groups.[4][5]

Frequently Asked Questions (FAQs)

Q1: What makes the methylsulfonyl (mesyl) group such a good leaving group?

The effectiveness of the mesylate anion (-OSO2CH3) as a leaving group stems from its stability. The negative charge on the oxygen atom is delocalized through resonance across the other two oxygen atoms of the sulfonyl group.[6][7] This charge distribution makes the conjugate acid, methanesulfonic acid, a very strong acid (pKa ≈ -1.9), and consequently, the mesylate anion is a very weak base and an excellent leaving group.[7]

Q2: When is protecting an alcohol as a mesylate a good strategy?

Converting an alcohol to a mesylate is technically an "activation" step rather than a protection. The hydroxyl group is a poor leaving group, but upon conversion to a mesylate, it becomes an excellent leaving group ready for nucleophilic substitution or elimination reactions.[1][2][7] This strategy is ideal when you want to:

  • Perform an SN2 reaction with inversion of stereochemistry.[2]

  • Facilitate an elimination reaction to form an alkene.

  • Activate a hydroxyl group under mild conditions that avoid the use of strong acids.[2]

However, the methylsulfonyl group is sometimes used as a protecting group for phenols, where its electron-withdrawing nature protects the phenol from oxidation.[1]

Q3: My reaction involves methanesulfonyl chloride (MsCl) and a base like triethylamine. I'm seeing a chlorinated byproduct. Why?

This is a known side reaction. When using methanesulfonyl chloride with a base, the chloride ion generated can compete with your intended nucleophile, leading to the formation of an alkyl chloride.[8] To avoid this, you can use methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride. This reagent activates the alcohol without introducing a nucleophilic chloride ion into the reaction mixture.[8]

Q4: Are there alternatives to the methylsulfonyl group that are easier to cleave?

Yes, the choice of a sulfonyl group can be tailored to the required stability and cleavage conditions.

  • Toluenesulfonyl (Tosyl, Ts): Very similar in reactivity to the mesyl group and often used interchangeably.[7]

  • Nitrobenzenesulfonyl (Nosyl, Ns): This group is particularly useful for protecting amines. The presence of the electron-withdrawing nitro group makes the sulfonamide acidic enough for alkylation and, more importantly, allows for cleavage under mild nucleophilic conditions with a thiol, such as thiophenol (the Fukuyama amine synthesis).[1]

  • Trifluoromethanesulfonyl (Triflyl, Tf): An extremely good leaving group, making it even more reactive than mesyl or tosyl. It is often used to prepare enol triflates.[1]

The choice depends on the specific requirements of your synthetic route, especially the need for orthogonality with other protecting groups.

Data & Protocols
Table 1: Comparison of Common Mesylate Cleavage Conditions
Reagent SystemTypical SubstrateMechanismKey AdvantagesPotential Challenges & Mitigation
NaOH or KOH in H₂O/MeOHPrimary AlcoholsSN2 / HydrolysisInexpensive, simple reagents.Harsh conditions; risk of epimerization and side reactions. Best for robust substrates.
Sodium Methoxide (NaOMe) in MeOHPrimary/Secondary AlcoholsSN2Strong nucleophile, effective for many substrates.Strongly basic; high risk of elimination and epimerization.
Thiophenol / K₂CO₃ in DMFAryl & Secondary AlcoholsSN2Mild, highly nucleophilic, minimizes elimination.Thiophenol odor; potential for thiol oxidation. Work in a fume hood.
Magnesium (Mg) in MeOHAryl & Alkyl MesylatesReductive CleavageMild, non-basic conditions; preserves stereocenters.Substrate compatibility with metallic magnesium can be an issue.
Lithium triethylborohydride (Super-Hydride®) Sterically Hindered MesylatesReductive CleavagePowerful reducing agent for difficult substrates.Requires anhydrous conditions; highly reactive.
Protocol 1: Cleavage of an Aryl Mesylate using Thiophenol

This protocol is adapted for the deprotection of a phenol previously protected as a methanesulfonate.

  • Preparation: Dissolve the aryl mesylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution, followed by the slow addition of thiophenol (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides
Decision Workflow for Mesylate Cleavage

This diagram provides a logical pathway for selecting an appropriate deprotection strategy based on substrate characteristics.

Cleavage_Decision_Tree start Start: Mesylated Compound substrate_type Is the mesylate on an a) Aryl or b) Alkyl carbon? start->substrate_type alpha_stereo Stereocenter at alpha-position? substrate_type->alpha_stereo Alkyl method_thiophenol Use Thiophenol / K₂CO₃ substrate_type->method_thiophenol Aryl base_sensitive Is the substrate sensitive to strong base? steric_hindrance Is the site sterically hindered? base_sensitive->steric_hindrance Yes method_naoh Use NaOH / Reflux (Harsh Hydrolysis) base_sensitive->method_naoh No method_mg_meoh Use Mg / MeOH (Reductive Cleavage) steric_hindrance->method_mg_meoh No method_super_hydride Consider Super-Hydride® steric_hindrance->method_super_hydride Yes alpha_stereo->base_sensitive No alpha_stereo->method_mg_meoh Yes

Caption: Decision tree for selecting a mesylate cleavage method.

Competing Reaction Pathways: SN2 vs. E2

This diagram illustrates the competition between substitution (desired) and elimination (side reaction) during the cleavage of a secondary alkyl mesylate.

SN2_vs_E2 substrate R-CH(OMs)-CH₂-R' sub_path substrate->sub_path Attack at Cα el_path substrate->el_path Attack at Hβ nucleophile Nu:⁻ / Base:⁻ sn2_product Sɴ2 Product (Substitution) R-CH(Nu)-CH₂-R' e2_product E2 Product (Elimination) R-C=CH-R' sub_path->sn2_product el_path->e2_product

Caption: SN2 vs. E2 pathways in mesylate deprotection.

References
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Ritter, T. K., et al. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 6(9), 1513-4. Retrieved from [Link]

  • Carpino, L. A., et al. (1999). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Retrieved from [Link]

  • Gait, M. J., & Lehmann, C. (2001). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2018). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Molecules.
  • ChemHelp ASAP. (2019). in the chemical literature: SN2 reaction on a mesylate. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A reagent to access methyl sulfones. Retrieved from [Link]

  • ResearchGate. (2025). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Retrieved from [Link]

  • PubMed. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]

  • ResearchGate. (2025). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in 1,3-Dipolar Cycloadditions of N-Sulfonyl Pyrrolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloadditions involving N-sulfonyl pyrroline-derived azomethine ylides. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing byproduct formation. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve common challenges in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations that deviate from the expected outcome. Each issue is presented with potential causes rooted in reaction kinetics and mechanistic pathways, followed by actionable solutions.

Issue 1: Low Yield of the Desired Cycloadduct and Isolation of a High Molecular Weight Byproduct

Observation: You observe a significant decrease in the yield of your target pyrrolidine derivative. TLC and mass spectrometry analysis indicate the presence of a major byproduct with a mass corresponding to a dimer of the starting azomethine ylide.

Root Cause Analysis:

The formation of a piperazine-based dimer is a common competitive pathway in 1,3-dipolar cycloadditions.[1][2] Azomethine ylides, being reactive intermediates, can act as both the 1,3-dipole and the dipolarophile, leading to self-cycloaddition. This process is particularly favored under conditions where the concentration of the azomethine ylide is high, but the concentration or reactivity of the intended dipolarophile is low.

The N-sulfonyl group plays a dual role. Its electron-withdrawing nature can stabilize the azomethine ylide intermediate.[3][4] While this stabilization can be beneficial, excessive stability can reduce the ylide's reactivity towards the dipolarophile, giving it a longer lifetime in the reaction mixture and thus a greater opportunity to dimerize.

Actionable Solutions:

  • Control Intermediate Concentration:

    • Slow Addition: If generating the azomethine ylide in situ (e.g., by deprotonation of an N-sulfonyl iminium salt), add the base or precursor slowly to the reaction mixture containing the dipolarophile. This maintains a low steady-state concentration of the ylide, favoring the intermolecular reaction with the dipolarophile over dimerization.

    • High Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular dimerization process.

  • Enhance Dipolarophile Reactivity:

    • Use Electron-Deficient Dipolarophiles: The rate of the desired [3+2] cycloaddition is often accelerated by using dipolarophiles bearing electron-withdrawing groups (e.g., esters, ketones, nitriles, sulfones).[4][5] This enhances the HOMO-LUMO interaction between the ylide and the dipolarophile.[5]

    • Increase Stoichiometry: Employing a slight excess (1.1 to 1.5 equivalents) of the dipolarophile can increase the probability of the desired cycloaddition over dimerization.

Workflow Diagram: Competing Pathways

cluster_0 Ylide Generation cluster_1 Reaction Pathways Pyrroline N-Sulfonyl Pyrroline Precursor Ylide N-Sulfonyl Azomethine Ylide Pyrroline->Ylide Base or Heat Cycloadduct Desired [3+2] Cycloadduct (Pyrrolidine) Ylide->Cycloadduct + Dipolarophile (Desired Pathway) Dimer Dimerization Byproduct (Piperazine) Ylide->Dimer + Another Ylide (Side Reaction) Dipolarophile Dipolarophile (e.g., Alkene) G cluster_main Desired Pathway: [3+2] Cycloaddition cluster_side Side Reaction: Dimerization Ylide1 N-Sulfonyl Azomethine Ylide TS1 [Transition State] Ylide1->TS1 Dipolarophile Alkene Dipolarophile Dipolarophile->TS1 Product Pyrrolidine Cycloadduct TS1->Product Concerted [4π+2π] Ylide2 N-Sulfonyl Azomethine Ylide TS2 [Transition State] Ylide2->TS2 Ylide3 N-Sulfonyl Azomethine Ylide Ylide3->TS2 Dimer Piperazine Dimer TS2->Dimer [3+3] Head-to-Tail

Sources

Technical Support Center: Workup Procedures for Reactions Containing 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the workup of chemical reactions involving 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole. The protocols and insights provided herein are designed to ensure procedural success and the isolation of pure compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving this compound and its derivatives.

Issue 1: Emulsion Formation During Aqueous Workup

Question: I am observing a persistent emulsion at the aqueous-organic interface during the extractive workup of my reaction mixture containing a derivative of this compound. How can I break this emulsion and achieve proper phase separation?

Answer: Emulsion formation is a common issue, often caused by the presence of polar, high-molecular-weight byproducts or unreacted starting materials that act as surfactants. The sulfonamide group can contribute to this issue. Here is a systematic approach to resolve emulsions:

Step-by-Step Troubleshooting Protocol:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often disrupts the emulsion by decreasing the solubility of organic components in the aqueous layer. Gently rock the funnel rather than shaking vigorously.

  • Solvent Modification:

    • If the emulsion persists, consider adding a small amount of a different organic solvent with a polarity that differs from your primary extraction solvent. For example, if you are using ethyl acetate, adding a small volume of a less polar solvent like hexanes or a more polar, water-immiscible solvent like dichloromethane can alter the interfacial tension and break the emulsion.

    • Conversely, adding a small amount of a water-miscible solvent like methanol or isopropanol can sometimes be effective, but be aware this may increase the solubility of your product in the aqueous layer.

  • Filtration: For stubborn emulsions, filtration through a pad of Celite® or diatomaceous earth can be effective. The fine particles of the filter aid can break up the emulsified droplets.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases. This is particularly useful for smaller-scale reactions.

  • pH Adjustment: The solubility of sulfonamide-containing compounds can be pH-dependent.[1][2] Carefully adjusting the pH of the aqueous layer away from neutrality with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can sometimes break an emulsion by altering the charge state of the emulsifying species. However, be cautious as this could potentially affect the stability of your desired product.

Issue 2: Difficulty in Removing Unreacted this compound

Question: My crude product analysis (TLC, LC-MS) shows a significant amount of unreacted this compound. Standard aqueous washes are not effectively removing it. What is the best strategy for its removal?

Answer: this compound possesses moderate polarity, which can make its separation from products of similar polarity challenging through simple extraction.

Strategies for Removal:

  • Acidic Wash: While sulfonamides are generally stable, an acidic wash can sometimes facilitate the removal of related impurities. Consider a wash with a dilute, non-nucleophilic acid like 1M citric acid or a saturated ammonium chloride solution.

  • Column Chromatography: This is the most reliable method for removing unreacted starting material.[3] A carefully selected solvent system is crucial.

    Stationary Phase Mobile Phase System (Eluent) Rationale
    Silica GelHexanes/Ethyl Acetate GradientA gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, will typically elute the less polar product first, retaining the more polar starting material on the column.
    Silica GelDichloromethane/Methanol GradientFor more polar products, a dichloromethane/methanol system may provide better separation.
  • Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent system can be highly effective. Alternatively, triturating the crude solid with a solvent in which the starting material is soluble but the product is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture) can wash away the impurity.

Issue 3: Suspected Hydrolysis of the Sulfonamide Group

Question: I am concerned about the stability of the methylsulfonyl group during my workup, especially when using acidic or basic washes. What are the optimal conditions to prevent hydrolysis?

Answer: The sulfonamide functional group is generally robust and resistant to hydrolysis under typical workup conditions.[1][2] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to cleavage.

Preventative Measures and Stability Insights:

  • pH Stability: Sulfonamides exhibit high stability at neutral to moderately alkaline pH (pH 7-9).[1][2] They are generally less stable under strongly acidic conditions (pH < 4).[1][2] Anionic forms of sulfonamides, prevalent at higher pH, are less susceptible to hydrolysis.[2]

  • Temperature: Perform all aqueous washes at room temperature or below (using an ice bath) to minimize the rate of any potential hydrolysis.

  • Contact Time: Minimize the contact time of your organic layer with acidic or basic aqueous solutions. Perform the washes efficiently and proceed to the drying and solvent removal steps promptly.

  • Choice of Reagents: For pH adjustments, use dilute solutions (e.g., 1M HCl, 1M NaOH, or saturated sodium bicarbonate) rather than concentrated reagents to avoid localized areas of extreme pH.

Workflow for Minimizing Hydrolysis Risk

Caption: Recommended workup workflow to maintain sulfonamide integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its workup?

A1: Understanding the physical properties is essential for designing an effective workup and purification strategy.

PropertyValueImplication for Workup
Molecular Weight 147.20 g/mol [4]Relatively low molecular weight, suggesting it should be soluble in a range of common organic solvents.
Calculated XLogP3 -0.3[4]The negative value indicates a degree of hydrophilicity, which explains why it may not be completely removed by simple water washes and can sometimes partition into the aqueous layer.
Appearance Colorless liquid or solid[5]The physical state will influence handling and purification choices (e.g., distillation for a liquid vs. recrystallization for a solid).

Q2: Can I use a reactive quench for my reaction, or will it interfere with the this compound moiety?

A2: The this compound moiety is generally stable to many common quenching agents. The double bond in the pyrroline ring is somewhat deactivated by the electron-withdrawing sulfonyl group, making it less susceptible to electrophilic addition than a typical alkene. However, strong oxidizing or reducing agents should be used with caution and their excess should be quenched appropriately before workup.

Q3: My product is highly water-soluble. How can I effectively extract it from the aqueous layer during workup?

A3: For highly polar, water-soluble products, a standard extraction with a solvent like ethyl acetate may be inefficient.

Recommended Extraction Protocol for Polar Products:

  • Salting Out: Saturate the aqueous layer with sodium chloride. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it into the organic layer.

  • Solvent Choice: Use a more polar, water-immiscible organic solvent for the extraction. A mixture of dichloromethane and isopropanol (e.g., 3:1) can be effective. Continuous liquid-liquid extraction is also an option for particularly challenging separations.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

Decision Tree for Common Workup Challenges

Troubleshooting_Workup Start Workup Issue Encountered Emulsion Emulsion Formation Start->Emulsion Start_Material Unreacted Starting Material Present Start->Start_Material Product_Loss Low Product Yield/ Product in Aqueous Layer Start->Product_Loss Brine Add Saturated Brine Emulsion->Brine First Step pH_Adjust Careful pH Adjustment Emulsion->pH_Adjust Advanced Step Column Column Chromatography Start_Material->Column Most Reliable Acid_Wash Dilute Acidic Wash Start_Material->Acid_Wash Initial attempt Salt_Out Saturate Aqueous Layer with NaCl Product_Loss->Salt_Out First Step Filter_Celite Filter through Celite Brine->Filter_Celite If persists Centrifuge Centrifuge Mixture Filter_Celite->Centrifuge Alternative Recrystallize Recrystallization/ Trituration (if solid) Column->Recrystallize If solid product Solvent_Change Use More Polar Extraction Solvent (e.g., DCM/IPA) Salt_Out->Solvent_Change If needed Multiple_Extractions Perform Multiple Extractions Solvent_Change->Multiple_Extractions Standard Practice

Caption: Troubleshooting decision tree for workup procedures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sibgatulin, D. A., et al. (2019). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 24(15), 2788. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 236-244. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 83(10), 1157-1181.
  • Wang, L., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. Available from: [Link]

  • Manzo, R. H., & de-Rossi, R. H. (1978). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry, 43(7), 1214–1218.
  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from: [Link]

  • Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Available from: [Link]

  • Fimognari, G., et al. (2021). Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. The Journal of Organic Chemistry, 86(17), 11635-11645.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from: [Link]

  • Li, Y., et al. (2021). Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. Chemistry – An Asian Journal, 16(1), 30-33. Available from: [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-883.
  • Khan, I., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Molecular Structure, 1267, 133593.
  • Chen, C., et al. (2014). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Tetrahedron, 70(36), 6219-6225.
  • Bower, J. F., et al. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 17(41), 11431-11435. Available from: [Link]

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Validation & Comparative

A Comparative Guide to N-Ms, N-Boc, and N-Cbz Protecting Groups for 2,5-Dihydropyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nitrogen protecting group is a cornerstone of modern synthetic chemistry, profoundly influencing reaction outcomes, yields, and purification efficiency. For a versatile building block like 2,5-dihydropyrrole, an essential scaffold in numerous biologically active compounds, the choice between common protecting groups such as methanesulfonyl (Ms), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) is critical. This guide provides an in-depth, objective comparison of these three groups, grounded in experimental data and field-proven insights, to empower researchers in making informed strategic decisions.

Introduction: The Synthetic Challenge of 2,5-Dihydropyrrole

2,5-Dihydropyrrole, also known as 3-pyrroline, is a valuable intermediate due to its unique combination of a secondary amine and an alkene functionality. This structure allows for diverse synthetic transformations, including C-H functionalization, cycloadditions, and elaborations to form substituted pyrrolidines. However, the nucleophilic and potentially basic nitrogen atom often interferes with desired reactions. Effective N-protection is therefore not merely a procedural step but a strategic decision that dictates the synthetic route. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of downstream reaction conditions.

  • Readily cleavable under specific, mild, and orthogonal conditions.

This guide will analyze the performance of N-Ms, N-Boc, and N-Cbz groups against these criteria in the context of 2,5-dihydropyrrole chemistry.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The N-Boc group is arguably the most common protecting group for amines due to its ease of installation and, most notably, its mild, acid-labile deprotection conditions.

Protection Mechanism and Protocol

N-Boc protection proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Boc Protection Workflow cluster_reactants Reactants cluster_products Product DHP 2,5-Dihydropyrrole Reaction DHP->Reaction Base (e.g., Et₃N, NaHCO₃) DCM or THF/H₂O Boc2O Boc₂O Boc2O->Reaction NBocDHP N-Boc-2,5-dihydropyrrole Reaction->NBocDHP caption Workflow for N-Boc Protection. Deprotection Pathways NBocDHP N-Boc-2,5-dihydropyrrole DHP 2,5-Dihydropyrrole NBocDHP->DHP TFA/DCM or HCl/Dioxane NCbzDHP N-Cbz-2,5-dihydropyrrole NCbzDHP->DHP H₂, Pd/C (Hydrogenolysis) NMsDHP N-Ms-2,5-dihydropyrrole NMsDHP->DHP Mg/MeOH or Thiolate Nucleophile (Harsh Conditions) caption Primary Deprotection Pathways. Orthogonality Start Substrate with N-Boc, N-Cbz, N-Ms Boc_Removed Substrate with N-Cbz, N-Ms Start->Boc_Removed  TFA / DCM   Cbz_Removed Substrate with N-Boc, N-Ms Start->Cbz_Removed  H₂ / Pd-C   Both_Removed Substrate with N-Boc (Cbz also likely cleaved) Start->Both_Removed  Mg / MeOH   (Harsh) Final_Product Substrate with N-Ms Boc_Removed->Final_Product  H₂ / Pd-C   Cbz_Removed->Final_Product  TFA / DCM   caption Orthogonal Deprotection Strategies.

A Comparative Guide to the Reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole and Other Protected Pyrrolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the 2,5-dihydro-1H-pyrrole (pyrroline) ring system serves as a versatile building block for the synthesis of a wide array of biologically active molecules and natural products. The reactivity of the pyrroline double bond is pivotal to its synthetic utility, and this reactivity is profoundly influenced by the nature of the protecting group on the nitrogen atom. This guide provides an in-depth technical comparison of the reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole with other commonly employed protected pyrrolines, namely those bearing the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Our focus will be on two fundamental and widely utilized transformations in organic synthesis: the Diels-Alder reaction and the Michael addition.

The choice of a nitrogen protecting group is a critical strategic decision in a synthetic sequence. It not only masks the nucleophilicity and basicity of the amine but also modulates the electronic properties of the entire molecule. This guide will elucidate how the strongly electron-withdrawing methylsulfonyl (mesyl) group in this compound imparts distinct reactivity profiles compared to the carbamate-based Boc and Cbz protecting groups. This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of protected pyrrolines for their synthetic endeavors.

The Influence of the Nitrogen Protecting Group: An Electronic Perspective

The reactivity of the double bond in 2,5-dihydropyrroles in reactions such as the Diels-Alder and Michael addition is predominantly governed by its nucleophilicity. This, in turn, is dictated by the electronic nature of the nitrogen-protecting group.

  • Sulfonyl Protecting Groups (e.g., Methylsulfonyl, Ms): The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate negative charge.[1] This strong inductive effect significantly reduces the electron density of the nitrogen atom and, by extension, the double bond of the pyrroline ring. Consequently, this compound is expected to be a less nucleophilic and therefore less reactive dienophile or Michael donor compared to its carbamate-protected counterparts.

  • Carbamate Protecting Groups (e.g., Boc, Cbz): While also electron-withdrawing, carbamate protecting groups like Boc and Cbz have a less pronounced effect compared to sulfonyl groups.[2] The carbonyl group in carbamates is involved in resonance with the nitrogen lone pair, which delocalizes the electron density. However, the overall electron-withdrawing effect is weaker than that of the sulfonyl group.[1][3] This results in a more electron-rich and, therefore, more nucleophilic double bond in N-Boc- and N-Cbz-2,5-dihydropyrroles compared to the N-Ms analogue.

This fundamental difference in electronic properties is the primary determinant of the divergent reactivity profiles discussed in the following sections.

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings.[4] In the context of protected pyrrolines, they typically act as the dienophile, reacting with a conjugated diene. The reactivity in a normal-electron-demand Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile. However, excessive electron withdrawal can also lead to undesired side reactions.

While direct comparative kinetic studies are scarce in the literature, the expected trend in reactivity based on the electronic properties of the protecting groups is:

N-Ms-2,5-dihydropyrrole > N-Boc-2,5-dihydropyrrole ≈ N-Cbz-2,5-dihydropyrrole

The more electron-deficient double bond in the N-Ms derivative should make it a more reactive dienophile in normal-electron-demand Diels-Alder reactions. However, it is crucial to note that pyrroles and their derivatives can sometimes act as dienes, and strong electron-withdrawing groups can favor Michael addition as a competing pathway.[5]

Experimental Observations:

  • N-Boc- and N-Ts-protected pyrroles have been shown to undergo Diels-Alder reactions with highly reactive dienophiles, though sometimes affording mixtures of regioisomers and Michael adducts, indicating a delicate balance of reactivity.[5]

  • The use of Lewis acids can catalyze Diels-Alder reactions involving pyrrole derivatives by activating the dienophile.[6]

Illustrative Experimental Workflow: Diels-Alder Reaction

reagents Pyrroline (N-Protected) + Diene + Solvent reaction_vessel Reaction Vessel (e.g., Sealed Tube) reagents->reaction_vessel heating Heating (e.g., 80-120 °C) reaction_vessel->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Diels-Alder Adduct purification->product

Caption: Generalized workflow for a thermal Diels-Alder reaction involving a protected pyrroline.

Reactivity in Michael Additions

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[7] In this context, the protected pyrroline can act as the Michael acceptor, with the nucleophile adding to the β-position of the double bond relative to the electron-withdrawing protecting group. The reactivity trend is opposite to that of the Diels-Alder reaction:

N-Boc-2,5-dihydropyrrole ≈ N-Cbz-2,5-dihydropyrrole > N-Ms-2,5-dihydropyrrole

The more electron-rich double bond of the carbamate-protected pyrrolines makes them more susceptible to nucleophilic attack. The strong electron-withdrawing nature of the methylsulfonyl group deactivates the double bond towards Michael addition.

Experimental Data Summary:

Protecting GroupMichael AcceptorNucleophileCatalyst/ConditionsProductYieldReference
Boc N-Boc-2-silyloxypyrrole3-Acryloyl-2-oxazolidinoneSc(OTf)₃, HFIP, -25 °CMichael Adduct77-80%[3]
Ms 1-(Methylsulfonyl)-1,2-dihydroquinoline--Elimination Products-[8]

Note: Direct comparative data for the Michael addition on the parent 2,5-dihydropyrrole with these three protecting groups under identical conditions is not available in the cited literature. The data for the N-Ms derivative is on a related quinoline system and highlights a different reaction pathway.

The study on N-Boc-2-silyloxypyrrole demonstrates that Lewis acid catalysis is effective in promoting Michael additions, even with a moderately activated system.[3] The lack of readily available examples for this compound acting as a Michael acceptor suggests its lower reactivity in this type of transformation.

Illustrative Experimental Workflow: Lewis Acid-Catalyzed Michael Addition

setup Inert Atmosphere Flask: Michael Acceptor + Lewis Acid Catalyst + Solvent cooling Cooling (e.g., -25 °C) setup->cooling addition Slow Addition of N-Protected Pyrroline cooling->addition stirring Stirring at Low Temp. addition->stirring quench Quenching (e.g., sat. NaHCO₃) stirring->quench After reaction completion extraction Extraction with Organic Solvent quench->extraction purification Purification extraction->purification product Michael Adduct purification->product

Caption: General workflow for a Lewis acid-catalyzed Michael addition.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of N-sulfonylated pyrrolines involves the reaction of the parent heterocycle with the corresponding sulfonyl chloride in the presence of a base.

Step-by-step Methodology:

  • To a solution of 2,5-dihydro-1H-pyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

General Procedure for Diels-Alder Reaction
  • In a sealed tube, combine the N-protected pyrroline (1.0 eq), the diene (1.2-2.0 eq), and a suitable solvent (e.g., toluene).

  • If using a Lewis acid catalyst, add it at this stage (typically 10-20 mol%).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a Lewis acid was used, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Michael Addition
  • To a solution of the Michael acceptor (1.0 eq) and, if applicable, a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to the desired temperature (e.g., -25 °C).

  • Slowly add a solution of the N-protected pyrroline (1.2 eq) in the same solvent to the cooled mixture over a period of time (e.g., 1 hour).

  • Stir the reaction at the low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Deprotection of N-Protected Pyrrolidines (Post-Reaction)

The choice of deprotection strategy depends on the protecting group and the stability of the molecule.

  • N-Ms Deprotection: Removal of the methylsulfonyl group typically requires harsh conditions, such as strong reducing agents (e.g., sodium amalgam) or strong acids at elevated temperatures.

  • N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent.[9][10]

  • N-Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[11][12]

Conclusion

The choice of nitrogen protecting group for 2,5-dihydro-1H-pyrrole has a profound impact on its reactivity, primarily due to the differing electron-withdrawing strengths of the protecting groups. This compound, with its strongly electron-withdrawing mesyl group, exhibits reduced nucleophilicity of the double bond. This makes it a potentially more reactive dienophile in normal-electron-demand Diels-Alder reactions but a significantly less reactive Michael acceptor compared to its N-Boc and N-Cbz counterparts.

Conversely, the carbamate-protected N-Boc- and N-Cbz-2,5-dihydropyrroles possess a more electron-rich double bond, rendering them more nucleophilic and thus more amenable to participating as Michael acceptors. While direct comparative experimental data under identical conditions remains a gap in the literature, the principles of physical organic chemistry and the available individual experimental results strongly support these reactivity trends.

Researchers should carefully consider the desired transformation when selecting a protected pyrroline. For Diels-Alder cycloadditions where a more electron-deficient dienophile is advantageous, the N-Ms derivative may be a suitable choice, bearing in mind the potential for competing Michael additions. For Michael additions and other reactions requiring a more nucleophilic double bond, the N-Boc and N-Cbz derivatives are the preferred substrates. The selection of the protecting group should also be made in the context of the overall synthetic strategy, particularly with regard to the conditions required for its eventual removal.

References

  • Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles.
  • Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? (n.d.).
  • LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. (2007). HETEROCYCLES, 71(2).
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
  • Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. (n.d.).
  • Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 20(4), 1066–1072.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
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  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024, January 26). MDPI.
  • Johnson, J. S., & Gribble, G. W. (2004). Lewis Acid catalyzed dipolar cycloadditions of an activated imidate. The Journal of Organic Chemistry, 69(24), 8537–8540.
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  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). ChemRxiv.
  • Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. (2024, November 15). MDPI.
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A Senior Application Scientist's Guide to the Structural Confirmation of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards further study. In this guide, we delve into the spectroscopic analysis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a heterocyclic compound featuring a sulfonamide moiety. Our focus will be on the practical application and comparative analysis of key spectroscopic techniques to ensure its structural integrity. This guide is designed to provide not only the "how" but, more critically, the "why" behind the analytical choices, reflecting a field-proven approach to structural elucidation.

The Imperative of Structural Verification

This compound combines a five-membered unsaturated nitrogen heterocycle with a methylsulfonyl group. This combination of functionalities makes it an interesting scaffold in medicinal chemistry. Before any biological or further chemical evaluation, its structure must be unequivocally confirmed. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also briefly compare these techniques to other methods like X-ray Crystallography and Elemental Analysis.

Primary Spectroscopic Techniques: A Detailed Analysis

The core of our structural confirmation workflow relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework.

Based on the structure of this compound, we can predict a ¹H NMR spectrum with distinct signals corresponding to the different proton environments.

  • Methyl Protons (-SO₂CH₃): A singlet is expected for the three equivalent protons of the methyl group attached to the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons, leading to a chemical shift in the range of δ 2.8-3.2 ppm .[3][4][5]

  • Allylic Protons (-NCH₂-): The four protons on the carbons adjacent to the nitrogen (C2 and C5) are chemically equivalent due to the molecule's symmetry. These protons are in an allylic position and are also adjacent to the nitrogen atom of the sulfonamide. This environment will result in a singlet with a chemical shift around δ 4.0-4.5 ppm .

  • Vinylic Protons (-CH=CH-): The two protons on the double bond (C3 and C4) are also chemically equivalent. These vinylic protons will give rise to a singlet in the region of δ 5.7-6.0 ppm .[6]

The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms.

  • Methyl Carbon (-SO₂CH₃): The carbon of the methylsulfonyl group is expected to appear in the range of δ 35-45 ppm .[7][8]

  • Allylic Carbons (-NCH₂-): The two equivalent carbons adjacent to the nitrogen (C2 and C5) will resonate at approximately δ 50-60 ppm .

  • Vinylic Carbons (-CH=CH-): The two equivalent carbons of the double bond (C3 and C4) are expected in the downfield region, typically around δ 125-135 ppm .[9]

The following table summarizes the predicted NMR data:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Multiplicity (¹H) Integration (¹H)
-SO₂CH2.8 - 3.235 - 45Singlet3H
-NCH ₂-4.0 - 4.550 - 60Singlet4H
-CH =CH -5.7 - 6.0125 - 135Singlet2H
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for the identification of key functional groups within a molecule.[10][11] For this compound, the following characteristic absorption bands are expected:

  • Sulfonyl Group (SO₂): The most prominent peaks will be from the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These are typically strong absorptions found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).

  • C=C Stretch: The carbon-carbon double bond in the pyrroline ring will show a stretching vibration, which is expected to be of medium to weak intensity, in the range of 1650-1600 cm⁻¹ .[12][13]

  • C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. The vinylic C-H stretch is expected just above 3000 cm⁻¹, around 3100-3000 cm⁻¹ .

  • C-N Stretch: The C-N stretching vibration of the sulfonamide will likely be observed in the fingerprint region, typically around 1200-1000 cm⁻¹ .

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1160 - 1130Strong
Alkene (C=C)Stretch1650 - 1600Medium to Weak
Vinylic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium to Strong
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[14] For this compound (C₅H₉NO₂S), the expected molecular weight is 147.04 g/mol .

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) at m/z 147 . A key fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu.[15][16] Therefore, a significant fragment ion at m/z 83 ([M - SO₂]⁺) would be strong evidence for the presence of the methylsulfonyl group. Other potential fragmentations could involve the loss of the methyl group (CH₃) from the molecular ion, leading to a peak at m/z 132 , or cleavage of the pyrroline ring.

Ion m/z Identity
[M]⁺147Molecular Ion
[M - CH₃]⁺132Loss of a methyl radical
[M - SO₂]⁺83Loss of sulfur dioxide

Experimental Workflow and Data Integration

The structural confirmation is a process of integrating data from these complementary techniques.

Caption: Experimental workflow for spectroscopic analysis.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the workhorses for routine structural confirmation, other techniques can provide definitive or complementary information.

Technique Information Provided Advantages Disadvantages
Spectroscopic Methods (NMR, IR, MS) Detailed structural connectivity, functional groups, molecular weight.Rapid, non-destructive (NMR, IR), provides a wealth of structural information.Requires interpretation of spectra, may not be definitive for complex stereochemistry.
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state.[17][18][19]Provides the absolute structure, including stereochemistry.Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation.[20][21]
Elemental Analysis Percentage composition of elements (C, H, N, S).[22][23][24]Confirms the empirical formula.[25][26]Does not provide information about the connectivity of atoms; requires a pure sample.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for molecular weight confirmation or electron ionization (EI) for fragmentation analysis).

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed molecular weight with the calculated value and interpret the fragmentation pattern to support the proposed structure.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic and multi-technique spectroscopic approach is employed. The synergistic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a self-validating system that leaves little room for ambiguity. While alternative methods like X-ray crystallography offer a definitive "snapshot" of the molecule, the described spectroscopic workflow remains the most practical, efficient, and informative approach for routine structural verification in a research and development setting. By understanding the causality behind the expected spectroscopic signals, researchers can confidently confirm the identity and purity of their target compounds, ensuring the integrity of their subsequent scientific endeavors.

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A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole. In the absence of experimentally acquired spectra in publicly available databases, this guide presents high-quality predicted NMR data and offers a comparative analysis with the experimentally determined spectra of the parent compound, 3-pyrroline (2,5-dihydro-1H-pyrrole). This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Significance of N-Sulfonylation on the NMR Profile of a Pyrroline Ring

This compound is a sulfonamide derivative of 3-pyrroline. The introduction of the electron-withdrawing methylsulfonyl (-SO₂CH₃) group to the nitrogen atom is expected to significantly influence the electron density distribution within the pyrroline ring. This, in turn, will induce notable changes in the chemical shifts of the hydrogen and carbon atoms compared to the unsubstituted 3-pyrroline. Understanding these shifts is crucial for the unambiguous identification and characterization of this and similar N-sulfonylated heterocyclic compounds.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, explain the underlying principles for the observed chemical shifts, and provide a detailed experimental protocol for acquiring such data.

Predicted and Experimental NMR Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 3-pyrroline. The predicted data was generated using advanced computational algorithms that account for the electronic effects of the substituents.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Multiplicity
This compoundH-2, H-5 (CH₂)~4.0 - 4.2Singlet
H-3, H-4 (CH=CH)~5.8 - 6.0Singlet
-SO₂CH₃ (CH₃)~2.8 - 3.0Singlet
3-Pyrroline (Experimental)H-2, H-5 (CH₂)3.66Singlet
H-3, H-4 (CH=CH)5.75Singlet
N-HVariableBroad Singlet

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Predicted/Experimental Chemical Shift (ppm)
This compoundC-2, C-5 (CH₂)~50 - 55
C-3, C-4 (CH=CH)~125 - 130
-SO₂CH₃ (CH₃)~35 - 40
3-Pyrroline (Experimental)[1]C-2, C-5 (CH₂)54.7
C-3, C-4 (CH=CH)126.9

Interpretation and Causality: The Influence of the Methylsulfonyl Group

The predicted downfield shift of the allylic protons (H-2, H-5) in this compound to approximately 4.0 - 4.2 ppm, compared to 3.66 ppm in 3-pyrroline, is a direct consequence of the strong electron-withdrawing nature of the methylsulfonyl group. This group significantly deshields the adjacent protons by reducing the electron density around them. Similarly, the olefinic protons (H-3, H-4) are predicted to experience a slight downfield shift.

In the ¹³C NMR spectrum, the carbons of the methylene groups (C-2, C-5) are also predicted to be deshielded, appearing at a slightly downfield chemical shift compared to the parent pyrroline. The olefinic carbons (C-3, C-4) are less affected, though a minor downfield shift is anticipated. The presence of a signal around 35 - 40 ppm is a clear indicator of the methyl carbon from the sulfonyl group.

The simplicity of the predicted spectra, with expected singlets for the methylene and olefinic protons, is due to the magnetic equivalence of the protons at positions 2 and 5, and at 3 and 4, respectively, assuming free rotation and a symmetric conformation on the NMR timescale.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for compounds such as this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reproducible methodology.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for ¹H and ¹³C NMR, and its signal is set to 0.00 ppm.

2. Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and the impedance matched to the spectrometer's electronics to ensure maximum signal-to-noise.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals. Automated shimming routines are standard on modern spectrometers.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.

  • Spectral Width: A spectral width of 200-240 ppm will cover the entire chemical shift range for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Non-protonated carbons have longer relaxation times and may require a longer delay for accurate integration.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be phase-corrected to ensure that all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

  • Referencing: The spectrum should be referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum should be integrated to determine the proton ratios in the molecule.

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound with atom numbering for NMR assignment.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound through high-quality predicted data and a robust comparative analysis with its parent compound, 3-pyrroline. The provided interpretation of chemical shifts, rooted in the electronic effects of the methylsulfonyl group, and the detailed experimental protocol offer researchers the necessary tools for the confident identification and characterization of this and related N-sulfonylated heterocycles. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66059, 3-Pyrroline. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrroline. Retrieved from [Link]

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The Strategic Role of the N-Sulfonyl Group in Asymmetric Pyrrolidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of asymmetric synthesis, the quest for robust and stereodirecting scaffolds is perpetual. Among the plethora of heterocyclic building blocks, chiral pyrrolidines stand out as privileged structures, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] The synthetic journey to these valuable molecules often commences from partially unsaturated precursors, such as 2,5-dihydro-1H-pyrroles (3-pyrrolines). The choice of the nitrogen protecting group on these precursors is a critical determinant of reactivity, regioselectivity, and, most importantly, the stereochemical outcome of subsequent transformations.

This guide delves into the efficacy of the N-sulfonyl protecting group, specifically the N-methylsulfonyl moiety as seen in 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, in directing asymmetric synthesis. While direct and extensive experimental data on this specific compound in asymmetric catalysis is not widely reported in peer-reviewed literature, we can infer its potential and compare its strategic utility against more ubiquitously employed protecting groups like the tert-butoxycarbonyl (Boc) group. This analysis is grounded in the fundamental principles of organic synthesis and supported by documented asymmetric transformations of analogous N-protected 3-pyrrolines.

The N-Sulfonyl Group: An Electron-Withdrawing Powerhouse

The defining characteristic of the sulfonyl group is its strong electron-withdrawing nature. This property profoundly influences the electronic environment of the 2,5-dihydro-1H-pyrrole ring in several key ways:

  • Activation of the Double Bond: By reducing the electron density of the double bond, the N-sulfonyl group renders it more susceptible to nucleophilic attack. This is a crucial feature in reactions like Michael additions and conjugate additions.

  • Increased Acidity of α-Protons: The protons on the carbons adjacent to the nitrogen are more acidic, facilitating deprotonation and subsequent functionalization at these positions.

  • Stabilization of Intermediates: The sulfonyl group can stabilize anionic intermediates, which can be pivotal in controlling the stereoselectivity of certain reactions.

  • Directing Group Potential: The steric bulk and electronic properties of the sulfonyl group can influence the trajectory of incoming reagents, thereby directing the stereochemical course of a reaction.

Comparative Efficacy in Asymmetric Transformations

To objectively assess the utility of the N-methylsulfonyl group, we will compare its anticipated performance with the well-documented N-Boc group in various asymmetric reactions leading to chiral pyrrolidines.

Asymmetric Hydroarylation

Rhodium-catalyzed asymmetric hydroarylation is a powerful method for the synthesis of 3-arylpyrrolidines.[3][4] In such reactions, the electronic nature of the N-protecting group can influence the catalytic cycle.

Protecting GroupAnticipated ReactivityStereocontrolSupporting Evidence
N-Methylsulfonyl The electron-withdrawing sulfonyl group can enhance the coordination of the olefin to the rhodium center, potentially increasing the reaction rate.The steric and electronic properties of the sulfonyl group can influence the facial selectivity of the aryl addition. High enantioselectivity is expected with appropriate chiral ligands.While not directly demonstrated for the methylsulfonyl group, studies on related N-aryl sulfonyl pyrrolines show effective stereocontrol in similar transformations.
N-Boc N-Boc protected 3-pyrrolines are well-established substrates for asymmetric hydroarylation, demonstrating good to excellent yields and enantioselectivities.The bulky Boc group can effectively block one face of the pyrroline ring, leading to high levels of stereochemical induction.Documented high yields and enantioselectivities in Rh-catalyzed hydroarylations.[3]
Asymmetric C-H Functionalization

Direct functionalization of C-H bonds is a highly atom-economical approach to complex molecules. Dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been shown to be highly enantio- and diastereoselective.[5][6][7]

Protecting GroupRegioselectivityStereocontrolSupporting Evidence
N-Methylsulfonyl The strong electron-withdrawing nature of the sulfonyl group is expected to favor functionalization at the allylic C-H bonds (α to the nitrogen).The sulfonyl group can act as a directing group, influencing the stereochemical outcome of the C-H insertion. High stereoselectivity is plausible with a suitable chiral catalyst.General principles of C-H activation suggest that the electronic nature of the protecting group is a key determinant of regioselectivity.
N-Boc Exclusively directs functionalization to the α-N C2 position in dirhodium-catalyzed reactions with aryldiazoacetates.[5][6]Excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) have been achieved with optimized chiral dirhodium catalysts.[6][7]Extensive studies by Davies and others have established the high efficacy of the N-Boc group in this transformation.[5][6]
Asymmetric Cycloaddition Reactions

1,3-Dipolar cycloadditions are a cornerstone for the synthesis of five-membered heterocycles. The N-protecting group can influence the reactivity and stereoselectivity of these reactions.

Protecting GroupReactivity in [3+2] CycloadditionsStereocontrolSupporting Evidence
N-Methylsulfonyl The electron-withdrawing nature of the sulfonyl group can activate the double bond as a dipolarophile, facilitating reactions with various dipoles.The stereochemical outcome will be highly dependent on the nature of the dipole and the catalyst employed. The sulfonyl group can influence the approach of the dipole.N-sulfonyl groups are known to be effective in controlling the stereochemistry of cycloaddition reactions in other systems.
N-Boc N-Boc-2,5-dihydro-1H-pyrrole can participate in cycloaddition reactions, though it may be less reactive than its N-sulfonyl counterpart in certain cases.The steric bulk of the Boc group can provide a significant steric bias, leading to high diastereoselectivity.Asymmetric 1,3-dipolar cycloadditions of N-Boc-pyrrolines have been successfully employed in the synthesis of complex alkaloids.

Experimental Protocols: A Generalized Approach

General Protocol for Asymmetric Hydroarylation of N-Sulfonyl-2,5-dihydro-1H-pyrrole

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of a rhodium precursor (e.g., [Rh(cod)2]BF4) and a chiral phosphine ligand (e.g., (R)-BINAP) in a dry, degassed solvent (e.g., THF or dioxane) is stirred at room temperature for 30-60 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube under a nitrogen atmosphere is added this compound, an arylboronic acid or its equivalent, and a base (e.g., K3PO4 or Cs2CO3).

  • Reaction Initiation: The pre-formed catalyst solution is transferred to the Schlenk tube containing the substrates.

  • Reaction Conditions: The reaction mixture is heated to the optimized temperature (typically ranging from 60 to 100 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: The yield of the desired 3-aryl-1-(methylsulfonyl)pyrrolidine is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Visualizing the Synthetic Strategy

Diagram 1: General Asymmetric Functionalization of N-Protected 2,5-Dihydro-1H-pyrrole

G cluster_start Starting Material cluster_reactions Asymmetric Transformations cluster_product Chiral Product start N-Protected 2,5-Dihydro-1H-pyrrole hydroarylation Asymmetric Hydroarylation start->hydroarylation Chiral Catalyst (e.g., Rh-complex) ch_functionalization Asymmetric C-H Functionalization start->ch_functionalization Chiral Catalyst (e.g., Rh-complex) cycloaddition Asymmetric Cycloaddition start->cycloaddition Chiral Catalyst or Chiral Auxiliary product Enantioenriched Pyrrolidine Derivative hydroarylation->product ch_functionalization->product cycloaddition->product

Caption: Synthetic pathways to chiral pyrrolidines.

Diagram 2: Influence of N-Protecting Group on Reactivity

G cluster_sulfonyl N-Sulfonyl (e.g., -SO2Me) cluster_boc N-Boc Pyrroline 2,5-Dihydro-1H-pyrrole ewg Strong Electron- Withdrawing Group Pyrroline->ewg edg Electron-Donating (Resonance) Pyrroline->edg activated_olefin Activated Double Bond (More Electrophilic) ewg->activated_olefin acidic_protons Increased Acidity of α-Protons ewg->acidic_protons less_activated_olefin Less Activated Double Bond edg->less_activated_olefin steric_hindrance Significant Steric Bulk edg->steric_hindrance

Caption: Electronic and steric effects of N-protecting groups.

Conclusion: The Verdict on N-Methylsulfonyl Protection

While the N-Boc group has a more extensive track record in the literature for asymmetric transformations of 2,5-dihydro-1H-pyrroles, the N-methylsulfonyl group presents a compelling alternative with distinct electronic properties. Its strong electron-withdrawing nature can be strategically exploited to enhance the reactivity of the pyrroline ring towards nucleophiles and to facilitate reactions that may be sluggish with more electron-donating protecting groups.

The choice between an N-sulfonyl and an N-Boc group is not a matter of universal superiority but rather a strategic decision based on the desired transformation. For reactions requiring a more electrophilic olefin or stabilization of an adjacent carbanion, the N-methylsulfonyl group is an excellent candidate. Conversely, for reactions where steric bulk is the primary driver for stereoselectivity, or where the protecting group needs to be removed under milder acidic conditions, the N-Boc group may be preferred.

Further research into the catalytic asymmetric functionalization of this compound is warranted to fully unlock its potential. However, based on established principles of reactivity and stereocontrol, it stands as a valuable and potentially highly effective substrate for the synthesis of enantioenriched pyrrolidine derivatives.

References

  • So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society, 135(30), 10990–10993. [Link]

  • So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step. PubMed, 23865491. [Link]

  • Xu, H. W., Li, G. Y., Wong, M. K., & Che, C. M. (2005). Asymmetric Synthesis of Multifunctionalized Pyrrolines by a Ruthenium Porphyrin-Catalyzed Three-Component Coupling Reaction. Organic Letters, 7(24), 5341–5344. [Link]

  • Wang, X., Liu, Y., & Davies, H. M. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(31), 9947–9953. [Link]

  • Donohoe, T. J., & House, D. (2004). Enantioselective partial reduction of 2,5-disubstituted pyrroles via a chiral protonation approach. Organic & Biomolecular Chemistry, 2(17), 2469–2471. [Link]

  • Wang, X., & Lu, Z. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. JACS Au, 4(6), 2136–2144. [Link]

  • Various Authors. (n.d.). 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

  • Powers, J. C., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 3245-3255. [Link]

  • Al-Smadi, M., & Posner, G. H. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(1), 394–404. [Link]

  • Donohoe, T. J., & House, D. (2004). Enantioselective partial reduction of 2,5-disubstituted pyrroles via a chiral protonation approach. PubMed, 15356715. [Link]

  • Various Authors. (n.d.). Efficient Access to Chiral N-Substituted Pyrrolidines. ResearchGate. [Link]

  • Li, J. J., & Johnson, D. S. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 833–837. [Link]

  • Wang, Y., et al. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 7(1), 138-144. [Link]

  • Various Authors. (n.d.). Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. ResearchGate. [Link]

  • Neudörfl, J. M., & Schlörer, N. E. (2015). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 17(15), 3758–3761. [Link]

  • Dalpozzo, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Xu, H. W., et al. (2005). Asymmetric synthesis of multifunctionalized pyrrolines by a ruthenium porphyrin-catalyzed three-component coupling reaction. PubMed. [Link]

  • Xu, H. W., et al. (2005). Asymmetric Synthesis of Multifunctionalized Pyrrolines by a Ruthenium Porphyrin-Catalyzed Three-Component Coupling Reaction. ACS Publications. [Link]

  • Various Authors. (n.d.). Diastereoselective Synthesis of Pyrroloquinolines via N-H Functionalization of Indoles with Vinyl Sulfonium Salts. ResearchGate. [Link]

  • Neudörfl, J. M., & Schlörer, N. E. (2015). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. ACS Publications. [Link]

  • Knochel, P., et al. (2020). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. Chemistry – A European Journal, 26(44), 9982-9988. [Link]

  • Various Authors. (n.d.). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Publishing. [Link]

  • Various Authors. (n.d.). Pyrrole Protection. ResearchGate. [Link]

  • Oishi, T., & Ueba, C. (2012). 3-Pyrroline-1-carbonyl (Pyroc) group: A removable protecting group for the kinetic resolution of racemic carboxylic acids and alcohols through catalytic asymmetric acylation. Okayama University Scientific Achievement Repository. [Link]

  • Wang, X., Liu, Y., & Davies, H. M. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]

  • Various Authors. (n.d.). Crystal structure analysis of N-acetylated proline and ring-size analogs. ResearchGate. [Link]

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  • Lineberry, A. (2011). Microwave-Assisted Synthesis of Small Ring Thia-Aza Mixed-Donor Ligands. OhioLINK Electronic Theses and Dissertations Center. [Link]

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  • Wang, Y., et al. (2022). Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. Nature Communications, 13(1), 1-11. [Link]

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A Comparative Guide to Catalysis in Reactions of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole moiety serves as a versatile and highly valuable building block. Its unique electronic and steric properties, conferred by the electron-withdrawing methylsulfonyl group and the inherent reactivity of the endocyclic double bond, make it a prime substrate for a variety of catalytic transformations. This guide provides an in-depth, objective comparison of catalytic systems for key reactions involving this pivotal intermediate, supported by experimental data to inform catalyst selection and reaction optimization.

The strategic importance of this compound lies in its capacity to be transformed into a diverse array of saturated and functionalized pyrrolidine derivatives, which are prevalent in numerous biologically active compounds. The choice of catalyst is paramount in dictating the outcome of these transformations, influencing not only the yield and efficiency but also the stereoselectivity of the final product. This guide will delve into a comparative analysis of catalysts for hydrogenation, cross-coupling, and asymmetric functionalization reactions.

I. Catalytic Hydrogenation: Accessing Chiral Pyrrolidines

The reduction of the double bond in this compound is a fundamental transformation for accessing the corresponding saturated pyrrolidine ring system. Both heterogeneous and homogeneous catalysts are employed for this purpose, with the latter offering significant advantages in achieving high enantioselectivity in asymmetric hydrogenations.

Comparative Analysis of Homogeneous Hydrogenation Catalysts

The asymmetric hydrogenation of N-sulfonylated dihydropyrroles is a well-established method for the synthesis of enantioenriched pyrrolidines. The choice of the metal center and the chiral ligand is critical for achieving high efficiency and stereocontrol.

Catalyst SystemMetalChiral LigandSubstrate ScopeEnantioselectivity (% ee)Diastereoselectivity (d.r.)Reference
[Rh(COD)(DuPhos)]BF₄ RhodiumDuPhosN-aryl/alkyl sulfonyl dihydropyrrolesHigh (often >95%)N/A[1]
[Ir(COD)Cl]₂ / Ligand IridiumVarious P,N-ligandsN-sulfonyl dihydropyrrolesHigh (up to 99%)N/A[1]
Ru(OAc)₂ (BINAP) RutheniumBINAPN-sulfonylated pyrrolesModerate to HighN/A[1]

Expert Insights:

Rhodium catalysts, particularly those bearing DuPhos-type ligands, have historically been the workhorses for the asymmetric hydrogenation of N-protected dihydropyrroles, consistently delivering high enantioselectivities. However, iridium catalysts have emerged as powerful alternatives, often exhibiting higher turnover numbers and broader substrate scope. The choice between rhodium and iridium can be substrate-dependent, and screening of both is often warranted. Ruthenium catalysts, while effective for a range of substrates, may require higher catalyst loadings or more forcing conditions for this specific transformation.

Experimental Protocol: Asymmetric Hydrogenation of this compound

This protocol provides a general procedure for the asymmetric hydrogenation, which should be optimized for the specific catalyst and ligand system.

Materials:

  • This compound

  • [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂

  • Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the rhodium or iridium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 0.55 mol%).

  • Add anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.

  • Add the this compound (1.0 eq).

  • Seal the autoclave and purge with hydrogen gas (3 cycles).

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(methylsulfonyl)pyrrolidine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Catalyst_Precursor Rh/Ir Precursor Mix_Catalyst Mix in Glovebox Catalyst_Precursor->Mix_Catalyst Ligand Chiral Ligand Ligand->Mix_Catalyst Solvent_Prep Anhydrous Methanol Add_Substrate Add Substrate & Seal Reactor Mix_Catalyst->Add_Substrate Substrate 1-(Methylsulfonyl)- 2,5-dihydro-1H-pyrrole Substrate->Add_Substrate Purge_H2 Pressurize with H₂ Add_Substrate->Purge_H2 Purge with H₂ Stir_React Reaction (12-24h) Purge_H2->Stir_React Stir at Temp Vent_Purge Vent & Purge N₂ Stir_React->Vent_Purge Concentrate Concentrate Vent_Purge->Concentrate Concentrate Purify Purify Concentrate->Purify Purify (Chromatography) Analyze Final Product: (R/S)-1-(Methylsulfonyl)pyrrolidine Purify->Analyze Analyze (Chiral HPLC/GC)

Asymmetric Hydrogenation Workflow.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The olefinic bond in this compound and its derivatives presents a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The choice of the palladium precursor and, crucially, the phosphine ligand, dictates the efficiency and scope of these transformations.

Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For substrates like derivatives of this compound (e.g., bromo-substituted derivatives), the selection of the phosphine ligand is critical for achieving high yields, especially with challenging coupling partners.

Catalyst SystemLigand TypeKey FeaturesTypical SubstratesYieldsReference
Pd(PPh₃)₄ TriphenylphosphineClassical, versatileSimple aryl/vinyl halidesModerate to Good[2]
PdCl₂(dppf) FerrocenylphosphineGood for electron-rich and -poor partnersAryl and heteroaryl halidesGood to High[2]
Pd(OAc)₂ / SPhos Biarylphosphine (Buchwald)Bulky, electron-rich; high activitySterically hindered and unreactive halidesHigh to Excellent[2]
Pd(OAc)₂ / XPhos Biarylphosphine (Buchwald)Similar to SPhos, broad applicabilityWide range of aryl/heteroaryl halidesHigh to Excellent[2]

Expert Insights:

While Pd(PPh₃)₄ can be effective for simple couplings, more demanding transformations involving sterically hindered or electron-rich/poor coupling partners often necessitate the use of more sophisticated ligands. Dppf-based catalysts offer a good balance of reactivity and stability. However, for maximizing yields and overcoming challenging substrates, the bulky and electron-rich biarylphosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are often the catalysts of choice. Their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle is key to their success.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Generalized Suzuki-Miyaura Catalytic Cycle.

III. Asymmetric Functionalization: Creating Stereocenters

Beyond reduction and cross-coupling, the double bond of this compound is a versatile platform for a range of asymmetric functionalization reactions, including dihydroxylation and epoxidation, to introduce new stereocenters with high fidelity.

Comparative Analysis of Catalysts for Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols. The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines the facial selectivity of the dihydroxylation.

Catalyst SystemChiral LigandKey FeaturesEnantioselectivity (% ee)Reference
OsO₄ / K₃Fe(CN)₆ / K₂CO₃ / t-BuOH-H₂O (DHQ)₂PHAL (AD-mix-α)Pre-packaged reagent, reliable for many olefinsGenerally high, substrate dependent[3]
OsO₄ / K₃Fe(CN)₆ / K₂CO₃ / t-BuOH-H₂O (DHQD)₂PHAL (AD-mix-β)Provides the opposite enantiomer to AD-mix-αGenerally high, substrate dependent[3]
OsO₄ / NMO Chiral DiaminesAlternative ligands, may offer advantages for specific substratesVariable, can be high[3]

Expert Insights:

The AD-mix formulations provide a convenient and highly effective method for the asymmetric dihydroxylation of a wide range of olefins. For this compound, the electron-withdrawing nature of the sulfonyl group may influence the reaction rate, but high enantioselectivities are generally expected. The choice between AD-mix-α and AD-mix-β will dictate the absolute stereochemistry of the resulting diol. For substrates where the standard AD-mixes provide suboptimal results, screening of other chiral ligands, such as diamines, may be beneficial.

Experimental Protocol: Asymmetric Dihydroxylation of this compound

This protocol provides a general procedure for the Sharpless asymmetric dihydroxylation.

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, can improve rates for some substrates)

  • Sodium sulfite

Procedure:

  • To a stirred solution of tert-butanol and water (1:1) at room temperature, add the AD-mix (1.4 g per mmol of olefin).

  • Cool the mixture to 0 °C.

  • Add this compound (1.0 eq) to the vigorously stirred mixture.

  • Stir the reaction at 0 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

  • Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Dihydroxylation_Pathway Substrate This compound AD_mix_alpha AD-mix-α ((DHQ)₂PHAL) Substrate->AD_mix_alpha AD_mix_beta AD-mix-β ((DHQD)₂PHAL) Substrate->AD_mix_beta Diol_R Diol (R,R or S,S) AD_mix_alpha->Diol_R Re-face attack Diol_S Diol (opposite enantiomer) AD_mix_beta->Diol_S Si-face attack

Facial Selectivity in Asymmetric Dihydroxylation.

Conclusion

The catalytic functionalization of this compound offers a powerful and versatile platform for the synthesis of a wide range of pyrrolidine-based structures of significant interest in medicinal chemistry. The selection of the optimal catalyst is a critical decision that is dependent on the desired transformation and the specific stereochemical outcome required. For asymmetric hydrogenation, both rhodium and iridium catalysts with chiral phosphine ligands provide excellent enantioselectivity. In palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich biarylphosphine ligands is often key to achieving high yields and broad substrate scope. For asymmetric dihydroxylation, the well-established Sharpless methodology using AD-mix reagents provides a reliable route to chiral vicinal diols. This guide provides a framework for the rational selection of catalysts for these important transformations, empowering researchers to efficiently access novel and complex molecular architectures.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2315. [Link]

  • Asymmetric Cyclization of N-Sulfonyl Alkenyl Amides Catalyzed by Iridium/Chiral Diene Complexes. (2016). Organic Letters, 18(18), 4474–4477. [Link]

  • Asymmetric Transfer Hydrogenation of N-Sulfonyl Imines via Metalloenzyme Catalysis. (2023). Angewandte Chemie International Edition, 62(33), e202305111. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2022). Catalysts, 12(10), 1123. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(23), 6634-6644. [Link]

  • This compound. PubChem. [Link]

  • New trends in the cross-coupling and other catalytic reactions. (2016). Pure and Applied Chemistry, 88(4), 385-396. [Link]

  • 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2016). Organic & Biomolecular Chemistry, 14(3), 738-753. [Link]

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A Comparative Guide to the Synthetic Validation of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the 2,5-dihydropyrrole (also known as 3-pyrroline) scaffold is a cornerstone for the synthesis of complex, biologically active molecules. Its structural motif is integral to a wide array of natural products and successful pharmaceuticals.[1][2][3] The introduction of an N-methylsulfonyl group imparts specific electronic properties and chemical stability, making 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole a particularly valuable intermediate.[4] This guide provides an in-depth validation of a primary synthetic route to this compound, critically comparing it with alternative methodologies and offering the experimental foundation necessary for its practical application in drug discovery and development.

Core Synthetic Pathway: Modified Paal-Knorr Synthesis

The most direct and reliable method for the gram-scale synthesis of this compound is an adaptation of the classic Paal-Knorr pyrrole synthesis. This approach leverages the condensation of a 1,4-dicarbonyl equivalent with a primary sulfonamide. The readily available 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde.

The causality behind this choice is rooted in efficiency and simplicity. The reaction proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran, which unmasks the reactive succinaldehyde in situ. This transient dialdehyde is immediately trapped by methanesulfonamide. The resulting di-imine or amino-hemiaminal intermediate undergoes a rapid intramolecular cyclization, followed by dehydration to yield the stable 2,5-dihydropyrrole ring. The use of an in situ generated reagent avoids the isolation of the notoriously unstable succinaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Methanesulfonamide

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanesulfonamide (1.0 eq), sodium acetate (2.0 eq), and a 4:1 mixture of glacial acetic acid and water.

  • Stir the mixture at room temperature until the solids dissolve.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain this compound as a pure solid.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification A Combine Methanesulfonamide, Sodium Acetate, Acetic Acid/Water B Add 2,5-Dimethoxytetrahydrofuran A->B Dissolve solids C Heat to Reflux (4-6 hours) B->C D In situ generation of Succinaldehyde C->D Acid Hydrolysis E Condensation & Cyclization D->E Paal-Knorr Reaction F Cool & Neutralize (Sat. NaHCO3) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Column Chromatography H->I J Pure Product This compound I->J

Caption: Paal-Knorr synthesis workflow.

Alternative Synthetic Routes to the 2,5-Dihydropyrrole Core

While the Paal-Knorr approach is highly effective for the target molecule, alternative methods offer broader substrate scope and access to more complex, substituted dihydropyrroles. These routes are crucial for generating analog libraries in drug discovery campaigns.

  • Ring-Closing Metathesis (RCM): A powerful and versatile strategy involves the RCM of N-protected diallylamines using ruthenium catalysts (e.g., Grubbs catalyst). The resulting N-protected 2,5-dihydropyrrole can be deprotected and subsequently sulfonylated. This method's strength lies in its tolerance of a wide variety of functional groups on the allyl chains, allowing for the synthesis of highly decorated pyrroline rings.[5]

  • Rhodium-Catalyzed Hydroacylation: This modern approach unites aldehydes and allylic amines using rhodium(I) catalysts. The linear hydroacylation product can then undergo an in situ acid-catalyzed dehydrative cyclization to furnish functionalized dihydropyrroles.[1] This method is notable for its convergent nature, assembling the core structure from simpler fragments.

  • Multi-Component Reactions (MCRs): Several MCRs provide rapid access to polysubstituted 2,5-dihydropyrroles in a single step. For instance, a three-component reaction of an arylamine, a dialkyl acetylenedicarboxylate, and phenacyl bromide can efficiently generate complex dihydropyrrole derivatives.[6] The primary advantage of MCRs is their high atom economy and operational simplicity for building molecular complexity.

Comparative Performance Analysis

The choice of synthetic route is ultimately dictated by the specific goals of the research program—whether the aim is the bulk synthesis of a single intermediate or the flexible generation of a diverse chemical library.

Parameter Modified Paal-Knorr Ring-Closing Metathesis (RCM) Rh-Catalyzed Hydroacylation Multi-Component Reaction (MCR)
Target Suitability Excellent for unsubstituted N-sulfonyl dihydropyrroleHigh (for substituted analogs)High (for substituted analogs)Moderate (yields highly substituted products)
Yield Good to ExcellentGenerally GoodGood to ExcellentVariable, often Good
Substrate Scope Limited (for the core reaction)BroadBroadBroad
Reaction Conditions Moderate (reflux)MildMildOften Mild
Atom Economy GoodModerate (generates olefin byproduct)ExcellentExcellent
Operational Simplicity HighModerate (requires catalyst handling)Moderate (requires catalyst handling)High (one-pot)
Reagent Cost LowHigh (Ru catalyst)High (Rh catalyst)Low to Moderate

The Critical Role of the N-Methylsulfonyl Group

The methylsulfonyl (-SO2Me) moiety is not merely a placeholder; it is a strategic functional group that profoundly influences the chemical behavior of the dihydropyrrole ring.

  • Electronic Effects: As a potent electron-withdrawing group, the sulfonyl moiety decreases the electron density of the nitrogen atom and the double bond. This deactivation makes the ring less susceptible to electrophilic attack and oxidation compared to N-alkyl or N-aryl analogs.

  • Protecting Group: It serves as a robust protecting group for the nitrogen, stable to a wide range of acidic and oxidative conditions. This stability is crucial for multi-step syntheses where subsequent chemical transformations are required.

  • Reactivity Modulation: In comparison to N-alkoxycarbonyl protecting groups, the N-sulfonyl group uniquely modulates the reactivity of the pyrrole system, which can be exploited in subsequent functionalization steps.[5]

Conclusion: A Validated and Versatile Synthetic Tool

The modified Paal-Knorr synthesis stands as a validated, efficient, and cost-effective route for the production of this compound. Its operational simplicity and high yields make it the preferred method for accessing this specific and crucial building block. For research programs requiring diverse, substituted dihydropyrrole scaffolds, modern catalytic methods like Ring-Closing Metathesis and hydroacylation offer unparalleled flexibility and substrate scope. The strategic selection of a synthetic route, grounded in an understanding of these comparative advantages, empowers researchers to accelerate the discovery and development of novel therapeutics.

References

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Cowen, B. J., & Miller, S. J. (2009). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. European Journal of Organic Chemistry, 2009(21), 3557-3561. [Link]

  • Anaraki-Ardakani, H., et al. (2014). A Facile Route to the Synthesis of 2,5-Dihydropyrrole Derivatives. Journal of Chemical Research, 38(1), 9-11. [Link]

  • MySkinRecipes. this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3014631, this compound. [Link]

  • Padwa, A., et al. (2012). Recent advances in the synthesis of 2,3-dihydropyrroles. Chemical Communications, 48(76), 9456-9471. [Link]

  • Sunder, N., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(1), 136. [Link]

  • Sajad, A. W., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(23), e202300447. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity with unequivocal certainty is a cornerstone of drug development, directly impacting the safety, efficacy, and reproducibility of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth, comparative analysis of robust HPLC methodologies for the purity assessment of synthesized this compound. We will move beyond mere protocols to explore the scientific rationale behind method selection, empowering researchers to make informed decisions tailored to their specific analytical challenges.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

The target molecule, this compound, possesses a polar sulfonyl group and a pyrroline ring. Its calculated LogP is -0.3, indicating that it is a hydrophilic compound.[2] A common synthetic route involves the reaction of 2,5-dihydro-1H-pyrrole with methanesulfonyl chloride.[3]

This synthesis can introduce several potential process-related impurities:

  • Unreacted Starting Materials: Residual 2,5-dihydro-1H-pyrrole and methanesulfonyl chloride.

  • By-products: Hydrolysis of methanesulfonyl chloride to methanesulfonic acid.

  • Degradation Products: Opening of the pyrroline ring or other structural modifications under harsh reaction or purification conditions.

The polar nature of the target compound and some of its potential impurities presents a significant challenge for traditional reversed-phase chromatography, where such compounds may exhibit poor retention and elute near the solvent front.[4][5]

Method Selection: A Comparative Analysis

The choice of HPLC method is dictated by the physicochemical properties of the analyte and its expected impurities. We will compare two orthogonal and powerful techniques: Reversed-Phase HPLC, the workhorse of most analytical labs, and Hydrophilic Interaction Liquid Chromatography (HILIC), a specialized technique ideal for polar compounds.

Method A: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[6][7] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its broad applicability and robustness.[6] We select a modern, end-capped C18 column to minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing for polar analytes.

  • Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier that is UV transparent and has a low viscosity.[6] The gradient elution, starting with a high aqueous content and increasing the organic modifier, is necessary to elute any potential non-polar impurities while ensuring the main peak is well-retained and resolved. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: The this compound molecule lacks a strong chromophore. The primary UV absorbance is expected to be a π → π* transition from the double bond within the pyrroline ring and n → π* transitions from the sulfonyl group.[8] Therefore, a low wavelength, such as 210 nm, is selected to ensure sensitive detection of the main compound and a broad range of potential organic impurities.[9]

Experimental Protocol: RP-HPLC

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Expected Results & Limitations: This method is expected to provide good separation for the main peak and any non-polar to moderately polar impurities. However, very polar impurities, such as methanesulfonic acid, may have little to no retention and could be obscured by the solvent front.[4]

Method B: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[1][10][11] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12][13] A water-rich layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the polar analytes into this layer.[13]

Causality Behind Experimental Choices:

  • Stationary Phase: A column with a bonded amide phase is chosen. Amide phases are known for their excellent stability and reproducibility in HILIC mode, providing a good balance of polarity for retaining compounds like our target molecule.[13]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate). Ammonium formate is volatile, making this method compatible with mass spectrometry (MS) for impurity identification. The gradient starts with high organic content and increases the aqueous portion to elute the analytes.

  • Detection: The detection wavelength remains at 210 nm for the same reasons as in the RP-HPLC method.

Experimental Protocol: HILIC

  • HPLC System: Same as for RP-HPLC.

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Gradient Program:

    Time (min) %B
    0.0 0
    10.0 50
    12.0 50
    12.1 0

    | 15.0 | 0 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 90:10 Acetonitrile:Water to create a 1 mg/mL stock solution. The high organic content of the sample diluent is crucial for good peak shape in HILIC.

Expected Results & Advantages: The HILIC method will provide strong retention for the polar this compound and is expected to offer superior resolution for highly polar impurities that were poorly retained in the RP-HPLC method.[1][11] This provides an orthogonal separation mechanism, which is highly valuable for a comprehensive purity profile.

Data Presentation and Interpretation

A direct comparison of the methods highlights their respective strengths. The following table summarizes the expected performance based on hypothetical data for the main peak and a key polar impurity.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Justification
Retention Time (Main Peak) 8.5 min6.2 minDemonstrates different retention mechanisms.
Retention Time (Polar Impurity) 1.2 min (near void)4.8 minHILIC effectively retains the polar impurity.
Resolution (Rs) between Main Peak and Polar Impurity < 1.0> 2.0HILIC provides baseline separation.
Tailing Factor (Main Peak) 1.11.2Both methods provide good peak symmetry.
Analysis Time 25 min15 minHILIC can offer faster analysis times.[12]

Purity Calculation: The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Method Reliability: The Role of System Suitability Testing (SST)

Before any sample analysis, the performance of the entire HPLC system must be verified through System Suitability Testing (SST).[14] This is a non-negotiable requirement of regulatory bodies like the USP and FDA to ensure data integrity.[15][16] A standard solution is injected multiple times, and key chromatographic parameters are evaluated against pre-defined acceptance criteria.[17]

Key SST Parameters and Typical Acceptance Criteria:

  • Precision/Repeatability (%RSD): The relative standard deviation of the peak area from at least five replicate injections should be ≤ 2.0%.[18]

  • Tailing Factor (T): The peak symmetry should be evaluated, with a typical acceptance criterion of T ≤ 2.0.[18]

  • Theoretical Plates (N): A measure of column efficiency. A high number (e.g., N > 2000) is desirable.

  • Resolution (Rs): The separation between the main peak and the closest eluting impurity should be Rs ≥ 2.0.[18]

Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump issues, incorrect mobile phase preparation) that must be rectified before proceeding with the analysis.[15]

Visualizing the Process

To clarify the experimental process and decision-making logic, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Synthesized Compound in Diluent inject_sample Inject Sample Sequence prep_sample->inject_sample prep_std Prepare Standard Solution for SST sst Perform System Suitability Test (SST) prep_std->sst sst->inject_sample If SST Passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: A generalized workflow for HPLC purity analysis.

Method_Selection Start Analyze Potential Impurities Polar_Check Are key impurities expected to be highly polar? Start->Polar_Check RP_HPLC Start with RP-HPLC (C18) (Method A) Polar_Check->RP_HPLC No HILIC Use HILIC as the primary or orthogonal method (Method B) Polar_Check->HILIC Yes Confirm Use orthogonal method (RP-HPLC or HILIC) for confirmation RP_HPLC->Confirm HILIC->Confirm

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

Assessing the purity of this compound requires a thoughtful and scientifically grounded approach. While a standard RP-HPLC method provides a robust starting point for analysis, its limitations in retaining highly polar species must be acknowledged. For a comprehensive and rigorous purity profile, employing an orthogonal method like HILIC is strongly recommended. This dual-method approach ensures that a wider range of potential impurities is captured, providing greater confidence in the quality of this critical pharmaceutical intermediate. Always ensure that any method used is preceded by a successful system suitability test to guarantee the integrity and validity of the generated data.

References

  • D. V. McCalley, "HILIC methods in pharmaceutical analysis," Journal of Separation Science, 2010.

  • J. Ruta, S. Rudaz, D. V. McCalley, J. L. Veuthey, D. Guillarme, "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis," Journal of Chromatography A, 2010.

  • AMS Biopharma, "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis," AMSBiopharma.

  • A. P. S, S. Kumar, "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades," Molecules, 2024.

  • SepSci, "HILIC in pharmaceutical analysis: Overview and applications," Separation Science, 2024.

  • Fisher Scientific, "HPLC for the Retention and Resolution of Very Polar Compounds," Thermo Fisher Scientific.

  • Pharmalytics, "System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025," YouTube, 2023.

  • Wikipedia, "Reversed-phase chromatography," Wikipedia.

  • SIELC Technologies, "Polar Compounds," SIELC Technologies.

  • MicroSolv Technology Corporation, "System suitability Requirements for a USP HPLC Method - Tips & Suggestions," MicroSolv.

  • Hichrom, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES," Hichrom.

  • gmp-compliance.org, "System Suitability for USP Methods - USP's Future Expectations," gmp-compliance.org.

  • Pharmaguideline, "System Suitability in HPLC Analysis," Pharmaguideline.

  • Phenomenex, "Normal-phase vs. Reversed-phase Chromatography," Phenomenex.

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  • ChemicalBook, "this compound | 246540-50-1," ChemicalBook.

  • PubChem, "this compound," PubChem.

  • MDPI, "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides," Molecules, 2018.

  • Pharmacia, "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH," Pharmacia, 2022.

  • NIH, "Impurity contribution to ultraviolet absorption of saturated fatty acids," PNAS, 2023.

  • NIH, "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents," Molecules, 2018.

  • Master Organic Chemistry, "UV-Vis Spectroscopy: Absorbance of Carbonyls," Master Organic Chemistry, 2016.

  • ResearchGate, "(PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method," Journal of Chemical & Engineering Data, 2007.

  • Pharmacia, "Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring," Pharmacia, 2019.

  • Shimadzu Corporation, "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds," Shimadzu.

  • IJRPC, "A validated rapid rp-uhplc method for determination of assay and related substances in ttbb," International Journal of Research in Pharmacy and Chemistry, 2014.

  • Google Patents, "US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives," Google Patents.

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Mechanistic Validation of Reactions Involving 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the choice of dienophile or dipolarophile is a critical decision that dictates reaction efficiency, stereoselectivity, and overall synthetic strategy. Among the array of electron-deficient alkenes available, 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole stands out as a versatile building block. This guide provides a comprehensive mechanistic validation of its reactivity in cycloaddition reactions, offering a comparative analysis against commonly employed alternatives, supported by experimental data and detailed protocols.

Introduction: The Role of the Sulfonyl Group in Activating the Pyrroline Ring

The reactivity of the double bond in the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) system is significantly influenced by the substituent on the nitrogen atom. The powerful electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) plays a pivotal role in diminishing the electron density of the C=C bond, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation enhances its susceptibility to nucleophilic attack from electron-rich dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) and from 1,3-dipoles in [3+2] cycloaddition reactions.[1] This activation is central to its utility in organic synthesis, enabling the construction of intricate polycyclic frameworks.

Comparative Analysis of Dienophilic Reactivity: this compound vs. Maleimide Derivatives

A cornerstone of dienophile chemistry is the maleimide scaffold. To provide a clear performance benchmark, we will compare the reactivity of this compound with N-phenylmaleimide, a widely used and well-characterized dienophile.[2][3]

Conceptual Framework for Comparison

The Diels-Alder reaction is a concerted, pericyclic reaction, the rate of which is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.[4] A smaller HOMO-LUMO gap generally leads to a faster reaction. The electron-withdrawing substituents on the dienophile lower its LUMO energy, accelerating the reaction.[1]

dot

Caption: HOMO-LUMO interactions in a normal-electron-demand Diels-Alder reaction.

Experimental Data Summary

While direct, side-by-side kinetic studies are not extensively reported in the literature, we can collate typical reaction conditions and yields from various sources to infer relative reactivity. The reaction of cyclopentadiene with maleic anhydride (a close analogue of N-phenylmaleimide) is known to proceed rapidly at room temperature, often requiring cooling to control the exothermic reaction.[5][6]

DienophileDieneConditionsYieldReference
This compoundCyclopentadieneToluene, 80 °C, 12 hGood to ExcellentHypothetical data based on similar systems
N-PhenylmaleimideCyclopentadieneEthyl Acetate/Hexane, rt, 5 minHigh[5]
Maleic AnhydrideCyclopentadieneEthyl Acetate/Hexane, rt, exothermic>90%[6][7]

This qualitative comparison suggests that while this compound is an effective dienophile, it may require thermal activation for reactions with moderately reactive dienes, whereas maleimides often react readily at ambient temperatures. This difference can be attributed to the superior electron-withdrawing capacity of the two carbonyl groups in the maleimide system compared to the single sulfonyl group.

Mechanistic Considerations: The Role of Lewis Acid Catalysis

The reactivity of dienophiles, particularly those with moderate activation, can be significantly enhanced through the use of Lewis acids.[8][9] Lewis acids coordinate to the electron-withdrawing group (in this case, the sulfonyl oxygen atoms), further lowering the LUMO energy of the dienophile and accelerating the cycloaddition.[8]

dot

Caption: Lewis acid activation of a sulfonyl-containing dienophile.

Studies on analogous systems have shown that Lewis acids like AlCl₃ or B(C₆F₅)₃ can dramatically influence not only the reaction rate but also the stereoselectivity (endo/exo ratio) of the Diels-Alder reaction.[10] For this compound, the use of a Lewis acid catalyst is a viable strategy to enhance its reactivity, potentially allowing for reactions to proceed at lower temperatures and with higher stereocontrol.

Experimental Protocols for Mechanistic Validation

To facilitate a direct and objective comparison in your own laboratory setting, the following experimental protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Diels-Alder Reactions by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress and the determination of reaction rates.[1][11]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Freshly cracked cyclopentadiene

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound (0.1 M in CDCl₃) and N-phenylmaleimide (0.1 M in CDCl₃).

  • Prepare a stock solution of freshly cracked cyclopentadiene (0.2 M in CDCl₃).

  • In separate NMR tubes, mix 0.5 mL of the respective dienophile stock solution with 0.5 mL of the cyclopentadiene stock solution at a controlled temperature (e.g., 25 °C).

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Monitor the disappearance of the olefinic protons of the dienophile and the appearance of the product protons.

  • Integrate the relevant signals to determine the concentration of reactants and products over time.

  • Plot concentration versus time to determine the reaction order and calculate the rate constant (k) for each reaction.

Expected Outcome:

This experiment will provide quantitative data on the relative rates of the Diels-Alder reaction for the two dienophiles under identical conditions. It is anticipated that the reaction with N-phenylmaleimide will have a significantly larger rate constant.

Protocol 2: Investigation of Lewis Acid Catalysis on Reaction Rate and Stereoselectivity

This protocol assesses the impact of a Lewis acid on the reaction of this compound.

Materials:

  • This compound

  • Cyclopentadiene

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., AlCl₃, 0.1 mmol, 10 mol%) at 0 °C.

  • Stir the mixture for 15 minutes to allow for complex formation.

  • Add freshly cracked cyclopentadiene (1.2 mmol) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Analyze the purified product by ¹H NMR to determine the endo/exo ratio.

Expected Outcome:

The addition of a Lewis acid is expected to accelerate the reaction, allowing it to proceed at a lower temperature and/or in a shorter time frame compared to the uncatalyzed reaction. The Lewis acid may also influence the stereochemical outcome, potentially favoring the formation of one diastereomer over the other.[10]

Alternative Reagents and Their Mechanistic Nuances

While maleimides are a primary point of comparison, other classes of reagents can also be considered as alternatives to this compound.

  • Other N-Substituted 3-Pyrrolines: The reactivity can be tuned by varying the electron-withdrawing nature of the N-substituent. For instance, N-acyl or N-aryl substituted 3-pyrrolines would be expected to be less reactive than their N-sulfonyl counterparts.[12]

  • Acyclic Dienophiles: Acrylates, acrylonitriles, and vinyl sulfones are common acyclic dienophiles. While often less reactive than their cyclic counterparts due to conformational flexibility, they offer different steric and electronic profiles.

  • Nitroalkenes: These are highly reactive dienophiles due to the potent electron-withdrawing nitro group and have been used in cycloadditions with various dienes.[13]

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its reactivity, governed by the electron-withdrawing sulfonyl group, makes it a competent partner in cycloaddition reactions for the construction of complex nitrogen-containing scaffolds. While it may exhibit lower intrinsic reactivity compared to highly activated dienophiles like maleimides, its performance can be significantly enhanced through thermal activation or, more strategically, through the use of Lewis acid catalysis. The provided experimental protocols offer a framework for the direct, quantitative comparison of its performance against alternatives, enabling researchers to make informed decisions based on the specific demands of their synthetic targets. A thorough understanding of the mechanistic principles outlined in this guide will empower scientists to rationally design and optimize synthetic routes, ultimately accelerating the pace of drug discovery and development.

References

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction.
  • The Diels-Alder Cycloaddition Reaction.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Available at: [Link]

  • Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride.
  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. Available at: [Link]

  • Intramolecular Diels-Alder Chemistry of Pyrroles. J. Chem. Soc., Chem. Commun., 1984, 630-632. Available at: [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]

  • Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. Available at: [Link]

  • Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. Available at: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: [Link]

  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journals. Available at: [Link]

  • (PDF) Mechanistic Study of Hetero-Diels-Alder [4 + 2] Cycloaddition Reactions Between 2-Nitro-1H-Pyrrole and Isoprene. ResearchGate. Available at: [Link]

  • Kinetics of Diels-Alder Reaction Using Organic Molecular Models. Algerian Journal of Research and Technology (AJRT). Available at: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. ResearchGate. Available at: [Link]

  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. Available at: [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PubMed. Available at: [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. OUCI. Available at: [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC - NIH. Available at: [Link]

  • Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. PMC - PubMed Central. Available at: [Link]

  • (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. PubChem. Available at: [Link]

  • Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. PubMed. Available at: [Link]

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The Evolving Role of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in Modern Synthetic Chemistry: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the demand for versatile and efficient building blocks is perpetual. Among these, 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a cyclic vinyl sulfone, has emerged as a reagent of significant interest. Its unique structural and electronic properties position it as a potent Michael acceptor and dienophile. This guide provides an in-depth comparative analysis of its performance in two cornerstone transformations: the Aza-Michael Addition and the Diels-Alder reaction. By juxtaposing its reactivity with commonly employed alternatives and providing detailed experimental protocols, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility.

Introduction to this compound: A Privileged Scaffold

This compound (also known as 1-(methylsulfonyl)-3-pyrroline) is a bifunctional molecule featuring a reactive alkene tethered to a sulfonamide moiety within a five-membered ring. The potent electron-withdrawing nature of the sulfonyl group significantly activates the double bond towards nucleophilic attack, making it an excellent Michael acceptor. Furthermore, the cyclic constraint of the dienophile can influence stereoselectivity in cycloaddition reactions.

This guide will benchmark the performance of this reagent by examining key metrics such as reaction yields, selectivity, and reaction conditions against established alternatives.

Section 1: The Aza-Michael Addition - A Gateway to Substituted Pyrrolidines

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. Pyrrolidine scaffolds, prevalent in numerous pharmaceuticals, are readily accessible through this method.[1][2][3]

Comparative Analysis: this compound vs. Acyclic Acrylates

Acyclic α,β-unsaturated esters, such as ethyl acrylate, are the workhorses of aza-Michael additions. However, vinyl sulfones are recognized for their heightened reactivity. Studies have shown that vinyl sulfones can react significantly faster with nucleophiles compared to their acrylate counterparts. For instance, the reaction of ethyl vinyl sulfone with hexanethiol is approximately seven times faster than that of hexyl acrylate.[4] This enhanced reactivity can be attributed to the superior electron-withdrawing capacity of the sulfonyl group, which renders the β-carbon more electrophilic.

Table 1: Performance Comparison in Aza-Michael Additions

FeatureThis compoundEthyl Acrylate
Reactivity High (inferred from vinyl sulfone data)Moderate to High
Typical Nucleophiles Primary and secondary amines, thiolsPrimary and secondary amines, thiols
Product Substituted 1-(methylsulfonyl)pyrrolidineβ-amino ester
Downstream Processing Sulfonamide can be stable or removedEster can be hydrolyzed or reduced
Stereocontrol Potential for diastereoselectivity with chiral aminesCan exhibit diastereoselectivity
Experimental Protocol: Aza-Michael Addition of Benzylamine

To provide a practical comparison, the following are representative protocols for the aza-Michael addition of benzylamine.

Protocol 1: Aza-Michael Addition of Benzylamine to this compound (Representative Protocol)

  • Rationale: This protocol utilizes a common primary amine, benzylamine, to illustrate the conjugate addition to the cyclic vinyl sulfone. The reaction is often carried out under mild, catalyst-free conditions due to the high reactivity of the vinyl sulfone.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or ethanol (5 mL) is added benzylamine (1.1 mmol).

    • The reaction mixture is stirred at room temperature for 4-8 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 3-(benzylamino)pyrrolidine-1-sulfonamide.

Protocol 2: Aza-Michael Addition of Benzylamine to Ethyl Acrylate

  • Rationale: This established protocol often requires a catalyst or elevated temperatures to achieve reasonable reaction rates with less reactive amines.

  • Procedure:

    • To a solution of ethyl acrylate (1.0 mmol) in a suitable solvent like ethanol (5 mL) is added benzylamine (1.1 mmol).

    • A catalytic amount of a base, such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 mmol), is added to the mixture.

    • The reaction is stirred at room temperature or heated to reflux for 6-24 hours, with progress monitored by TLC or GC-MS.

    • After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to give ethyl 3-(benzylamino)propanoate.

Workflow for Aza-Michael Addition

Aza_Michael_Workflow reagent This compound + Amine reaction Reaction (Room Temperature) reagent->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup purification Purification (Column Chromatography) workup->purification product Substituted Pyrrolidine purification->product

Caption: General workflow for the aza-Michael addition.

Section 2: The Diels-Alder Reaction - Constructing Bicyclic Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings with high stereocontrol. The performance of this compound as a dienophile is of considerable interest for the construction of novel heterocyclic frameworks.

Comparative Analysis: this compound vs. Maleimides

N-substituted maleimides are highly reactive and commonly used dienophiles in Diels-Alder reactions, particularly with furan derivatives. The reactivity of furans as dienes can be challenging due to their aromatic character, often leading to reversible reactions.[5] The choice of a highly reactive dienophile is crucial to drive the reaction towards the product.

While specific studies directly comparing this compound with maleimides in Diels-Alder reactions are scarce, the electron-deficient nature of the double bond in the cyclic vinyl sulfone suggests it should be a competent dienophile. The stereochemical outcome of the cycloaddition will be influenced by the endo rule and potential steric hindrance from the sulfonyl group.

Table 2: Performance Comparison in Diels-Alder Reactions with Furans

FeatureThis compoundN-Phenylmaleimide
Reactivity Expected to be goodHigh
Diene Partners Electron-rich dienes (e.g., furans, cyclopentadiene)Electron-rich dienes
Product Bicyclic sulfonamide adductBicyclic imide adduct
Reaction Conditions Typically requires thermal conditionsCan proceed at lower temperatures
Reversibility Possible, depending on the diene and conditionsCan be reversible, especially with furans
Experimental Protocol: Diels-Alder Reaction with Furan

The following protocols outline the general conditions for a Diels-Alder reaction with furan as a representative diene.

Protocol 3: Diels-Alder Reaction of this compound with Furan (Representative Protocol)

  • Rationale: This protocol describes the cycloaddition of the cyclic vinyl sulfone with furan. Due to the potential for retro-Diels-Alder reaction, the conditions need to be carefully controlled.

  • Procedure:

    • In a sealed tube, this compound (1.0 mmol) is dissolved in a high-boiling solvent such as toluene (2 mL).

    • A freshly distilled excess of furan (5.0 mmol) is added to the solution.

    • The tube is sealed, and the mixture is heated to 80-110 °C for 24-48 hours.

    • The reaction progress is monitored by GC-MS or NMR spectroscopy.

    • After cooling to room temperature, the solvent and excess furan are removed under reduced pressure.

    • The resulting cycloadduct is purified by crystallization or column chromatography.

Protocol 4: Diels-Alder Reaction of N-Phenylmaleimide with Furan

  • Rationale: This is a classic Diels-Alder reaction that often proceeds with high efficiency, though the reversibility is a known factor.

  • Procedure:

    • N-Phenylmaleimide (1.0 mmol) and a slight excess of furan (1.2 mmol) are dissolved in a suitable solvent like diethyl ether or chloroform (5 mL).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The formation of the product, often a white precipitate, is observed.

    • The solid product is collected by filtration, washed with cold solvent, and dried to yield the Diels-Alder adduct.

Logical Relationship in Diels-Alder Reaction

Diels_Alder_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Diene Diene (e.g., Furan) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (this compound) Dienophile->Cycloaddition Solvent Solvent (e.g., Toluene) Solvent->Cycloaddition Heat Heat (80-110 °C) Heat->Cycloaddition Product Bicyclic Adduct Cycloaddition->Product

Caption: Key components of the Diels-Alder reaction.

Conclusion and Future Outlook

This compound stands as a highly promising reagent in the synthetic chemist's toolkit. Its activated double bond, a consequence of the potent electron-withdrawing sulfonyl group, renders it a superior Michael acceptor compared to traditional acrylates, likely leading to faster reaction times and milder conditions. In Diels-Alder reactions, it serves as a competent dienophile for the construction of complex heterocyclic systems.

While direct, side-by-side comparative data remains an area for future research, the foundational principles of reactivity strongly support the efficacy of this cyclic vinyl sulfone. The detailed protocols provided herein offer a starting point for the exploration and application of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further investigation into its stereodirecting capabilities and its performance in a broader range of named reactions will undoubtedly solidify its position as a valuable synthetic intermediate.

References

  • Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Angewandte Chemie International Edition, 60(42), 22763-22769. Available from: [Link]

  • Tan, D. S., et al. (2003). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters, 5(11), 1967-1970. Available from: [Link]

  • Eggly, A. S., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. Beilstein Journal of Organic Chemistry, 20, 1001–1010. Available from: [Link]

  • Lee, P. H., et al. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900–1903. Available from: [Link]

  • Bowman, C. N., & Reddy, S. K. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(15), 4448-4458. Available from: [Link]

  • Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. In New Aspects in the Synthesis of N-Heterocycles. IntechOpen. Available from: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6533. Available from: [Link]

  • Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder chemistry of pyrroles. Journal of the Chemical Society, Chemical Communications, (9), 630-632. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a compound utilized in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general principles of handling sulfonyl-containing heterocyclic compounds and adheres to the regulatory framework established by the U.S. Environmental Protection Agency (EPA).

The foundational principle of this guide is to treat this compound as a hazardous waste unless a formal hazard assessment by a qualified safety professional determines otherwise. This conservative approach ensures the highest level of safety and compliance.

PART 1: Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). All handling should take place in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Protective Clothing: A flame-retardant lab coat should be worn to protect from skin contact.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.

PART 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Step 1: Hazardous Waste Determination

In the absence of specific data for this compound, a conservative assessment should be made. The pyrrole functional group and the methylsulfonyl group can be found in compounds with varying toxicological profiles. Therefore, it is prudent to manage this compound as a hazardous waste.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC5H9NO2SPubChem[5]
Molecular Weight147.20 g/mol PubChem[5]
Boiling Point239.5±43.0 °C (Predicted)ChemicalBook[6]
Density1.30±0.1 g/cm3 (Predicted)ChemicalBook[6]

Step 2: Waste Segregation

To prevent dangerous chemical reactions, it is critical to segregate waste streams. Waste containing this compound should be kept separate from:

  • Strong oxidizing agents

  • Strong acids and bases

  • Aqueous waste streams, unless the compound's stability in water is known

Contaminated labware, such as pipette tips, vials, and gloves, should be collected in a designated, lined container separate from non-hazardous laboratory trash.

PART 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the disposal of this compound in both its pure form and as contaminated waste.

Disposal of Unused or Waste this compound:

  • Containerization: Place the waste chemical in a chemically compatible, leak-proof container with a secure lid. The container must be in good condition and clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage.

Disposal of Contaminated Labware and PPE:

  • Collection: Place all contaminated items, such as gloves, pipette tips, and empty vials, into a designated hazardous waste container lined with a chemically resistant bag.

  • Labeling: The container for contaminated solids should be labeled "Hazardous Waste" and clearly indicate the contents (e.g., "Debris contaminated with this compound").

  • Storage: Store this container in the SAA alongside the container for the pure chemical waste.

Disposal Workflow Diagram:

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate Waste: This compound (Pure or Contaminated) ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe assess Hazard Assessment: Treat as Hazardous Waste (per RCRA guidelines) ppe->assess segregate Segregate Waste Streams: - Pure Chemical - Contaminated Solids assess->segregate container_chem Containerize Pure Chemical: - Compatible, sealed container - Label: 'Hazardous Waste',  full chemical name, hazards segregate->container_chem container_solids Containerize Contaminated Solids: - Lined, sealed container - Label: 'Hazardous Waste',  contaminant name segregate->container_solids storage Store in Satellite Accumulation Area (SAA) container_chem->storage container_solids->storage disposal Arrange for Pickup by Environmental Health & Safety (EHS) storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

PART 4: Regulatory Compliance and Record Keeping

All hazardous waste generators are subject to regulations enforced by the EPA and may have additional state-level requirements.[8][9][10] It is the responsibility of the researcher and their institution to comply with these regulations.

Key Compliance Points:

  • Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine the specific regulations for on-site accumulation time and quantity limits.[11]

  • Waste Manifest: When the waste is collected for disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[12]

  • Training: All laboratory personnel who handle hazardous waste must receive appropriate training on safe handling and emergency procedures.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15408784, this compound. Retrieved from [Link]

  • Chemistry For Everyone (2023). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of British Columbia (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • EcoOnline (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]

  • EPFL (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ETH Zurich (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • National Environmental Trainers (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Lion Technology (2023). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

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Navigating the Unknown: A Guide to Safely Handling Research Chemicals with Limited Safety Data, Featuring 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the path to innovation is often paved with novel chemical entities. While these compounds hold immense promise, they also present a significant challenge: a lack of comprehensive safety data. This guide provides a robust framework for handling such research chemicals, using 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole (CAS No. 246540-50-1) as a case study. Our objective is to empower you with a systematic approach to risk assessment and safe handling, ensuring your protection and the integrity of your research when a complete Safety Data Sheet (SDS) is unavailable.

The Precautionary Principle: A Scientist's Most Important Tool

When detailed toxicological data is absent, the scientific community must adhere to the precautionary principle. This principle dictates that in the face of uncertain but potential harm, a conservative approach to safety is paramount. All novel or poorly characterized compounds should be treated as potentially hazardous until proven otherwise.

For this compound, the available data is minimal, suggesting it "may be harmful if swallowed" and "causes eye irritation"[1]. This information is a critical starting point, but it is insufficient for a complete safety assessment. Therefore, we must extrapolate from this and general chemical safety principles to build a comprehensive handling plan.

Core Personal Protective Equipment (PPE) for Research Chemicals

Given the limited hazard information for this compound, a comprehensive PPE strategy is not just recommended; it is essential. The following table outlines the minimum required PPE, with the rationale rooted in the precautionary principle.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 standards. The known risk of eye irritation necessitates this level of protection to prevent accidental contact with powders or solutions.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides a secondary barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard for many laboratory chemicals. However, without specific compatibility data, it is advisable to double-glove. This provides an additional layer of protection in case of unobserved tears or rapid permeation.
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement. This protects the skin and personal clothing from accidental spills.
Chemical ApronRecommended when handling significant quantities of the compound, providing an additional layer of chemical resistance over the lab coat.
Respiratory Protection Fume HoodAll handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to minimize the risk of inhalation.
RespiratorWhile a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for spill cleanup or in situations where ventilation is compromised. The type of respirator should be determined by a formal risk assessment.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazard information.

  • Segregated Storage: Store this compound in a designated, well-ventilated, and secured area. Based on available information, a refrigerated environment of 2-8°C is recommended[1]. Store it away from incompatible materials; as a general precaution, keep it separate from strong oxidizing agents, acids, and bases.

Handling and Use

The following workflow outlines the critical steps for safely handling a research chemical with limited safety data.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate clean_dispose_waste Segregate and Dispose of Waste clean_decontaminate->clean_dispose_waste clean_ppe Doff and Dispose of PPE Correctly clean_dispose_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A stepwise workflow for the safe handling of research chemicals.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Characterization: The waste should be characterized as non-halogenated organic solvent waste unless it is mixed with other substances. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal Protocol: Never dispose of this chemical down the drain. All waste must be disposed of through your institution's hazardous waste management program.

In Case of Emergency: Be Prepared

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material. Wear full PPE during cleanup.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

A Commitment to Safety and Scientific Integrity

Handling novel compounds like this compound is inherent to the process of scientific discovery. By embracing the precautionary principle and implementing a robust safety framework, we can navigate the uncertainties of working with uncharacterized substances. This commitment to safety not only protects ourselves and our colleagues but also upholds the rigorous standards of scientific integrity. Always consult your institution's EHS department to ensure your procedures are in full compliance with their guidelines.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for N-Ethylmaleimide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.